Ammonium hexacyanoferrate(II)
Description
Properties
Molecular Formula |
C6H16FeN10 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
tetraazanium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 |
InChI Key |
ZXQVPEBHZMCRMC-UHFFFAOYSA-R |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
(NH4)4[Fe(CN)6] chemical and physical properties
An In-depth Technical Guide on the Core Chemical and Physical Properties of Ammonium (B1175870) Hexacyanoferrate(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound. Also known as ammonium ferrocyanide, this complex consists of ammonium cations and a hexacyanoferrate(II) anion. While not extensively documented as a therapeutic agent itself, its chemical properties and those of its decomposition products, such as Prussian blue and iron oxide nanoparticles, are of significant interest in various scientific and biomedical fields. This guide provides a comprehensive overview of the core chemical and physical properties of ammonium hexacyanoferrate(II), detailed experimental protocols, and potential applications relevant to the target audience.
Chemical and Physical Properties
Ammonium hexacyanoferrate(II) is a green crystalline powder.[1] It is soluble in water but insoluble in ethanol (B145695).[1] The compound is known to form hydrates.[1] It is sensitive to light and air, where it can decompose by losing ammonia (B1221849).[2] For long-term storage, it should be kept away from light and under an inert atmosphere, such as nitrogen.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₆FeN₁₀ | [1] |
| Molar Mass | 284.109 g/mol | [1] |
| Appearance | Green crystalline powder | [1][2] |
| Solubility in Water | Soluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Decomposition Temperature | Begins to decompose at 95 °C | [3] |
Experimental Protocols
Synthesis and Purification
A common laboratory-scale synthesis of ammonium hexacyanoferrate(II) involves the neutralization of hydroferrocyanic acid with an ammonia solution, followed by salting out with ethanol.[1]
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of (NH₄)₄[Fe(CN)₆].
A detailed purification method for the pale yellow trihydrate powder involves the following steps[2]:
-
Wash the powder with a 10% aqueous ammonia solution.
-
Filter the washed powder.
-
Wash the filtered powder several times with ethanol and then with diethyl ether.
-
Dry the purified product at room temperature.
It is crucial to store the final product away from light and under a nitrogen atmosphere as it decomposes in light and air through the loss of ammonia.[2]
Thermal Decomposition Analysis
The thermal decomposition of ammonium hexacyanoferrate(II) in air is a multi-step process that ultimately yields iron(III) oxide.[4] This process can be utilized as a method for synthesizing Prussian blue and iron oxide nanoparticles.[4]
Methodology: The thermal decomposition can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The valence states of the iron atoms in the intermediate and final products can be determined using ⁵⁷Fe Mössbauer spectroscopy.[4]
Experimental Parameters:
-
Sample Preparation: Homogenize ammonium hexacyanoferrate(II) in an agate mortar to obtain a fine powder.
-
Thermal Analysis:
-
Apparatus: A suitable thermal analyzer (e.g., TG and DSC capable).
-
Temperature Range: Room temperature to 350 °C.[4]
-
Heating Rate: A controlled heating rate, for example, 2.5 °C/min.
-
Atmosphere: Air.
-
-
Mössbauer Spectroscopy:
-
Samples are heated in a furnace to selected temperatures within the decomposition range and then rapidly cooled.
-
Room temperature ⁵⁷Fe transmission Mössbauer spectra are then collected.
-
Signaling Pathways and Logical Relationships
Thermal Decomposition Pathway
The thermal decomposition of ammonium hexacyanoferrate(II) in air follows a sequential pathway, forming several intermediates before the final product.[4]
Caption: Thermal decomposition pathway of (NH₄)₄[Fe(CN)₆] in air.
This multi-step decomposition involves the sequential formation of (NH₄)₃[Feᴵᴵᴵ(CN)₆], (NH₄)₃[Feᴵᴵ(CN)₅], and Prussian Blue (Fe₄[Feᴵᴵ(CN)₆]₃), with the final product being Fe₂O₃.[4] Mössbauer spectroscopy is instrumental in unambiguously determining the valence states of the iron atoms at each stage of this process.[4]
Relevance to Drug Development and Research
While direct applications of (NH₄)₄[Fe(CN)₆] in drug development are not widely reported, its role as a precursor for nanomaterials with significant biomedical applications is noteworthy for researchers in this field.
Precursor for Prussian Blue and Iron Oxide Nanoparticles
The controlled thermal decomposition of ammonium hexacyanoferrate(II) provides a straightforward method for synthesizing Prussian blue and amorphous iron(III) oxide nanoparticles.[4] These nanoparticles have various biomedical applications:
-
Prussian Blue Nanoparticles: Prussian blue is an FDA-approved antidote for heavy-metal poisoning (e.g., thallium and radioactive cesium). Its nanoparticle formulations are being explored for applications in cancer therapy (photothermal therapy), bioimaging, and biosensing.
-
Iron Oxide Nanoparticles: Amorphous Fe₂O₃ can be further crystallized into various polymorphs (β-Fe₂O₃, γ-Fe₂O₃, and/or α-Fe₂O₃).[4] Superparamagnetic iron oxide nanoparticles (SPIONs) are extensively used as contrast agents in magnetic resonance imaging (MRI), in magnetic hyperthermia for cancer treatment, for targeted drug delivery, and in tissue repair.[5]
Toxicological Profile
Generally, ferrocyanide complexes are considered to have low toxicity. This is attributed to the strong covalent bond between the iron atom and the cyanide ligands, which prevents the release of free cyanide ions under normal physiological conditions. However, it is important to note that when heated to decomposition, toxic fumes of cyanide and ammonia can be emitted.[2]
Conclusion
Ammonium hexacyanoferrate(II) is a compound with well-defined chemical and physical properties. For researchers, scientists, and drug development professionals, its primary significance lies in its utility as a precursor for the synthesis of medically relevant nanomaterials, namely Prussian blue and various iron oxide polymorphs. The detailed experimental protocols for its synthesis, purification, and thermal decomposition provided in this guide offer a practical framework for leveraging this compound in the development of advanced materials for biomedical applications. Further research into the direct biological effects of (NH₄)₄[Fe(CN)₆] may reveal new opportunities for its application in the pharmaceutical and life sciences sectors. may reveal new opportunities for its application in the pharmaceutical and life sciences sectors.
References
- 1. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]
- 2. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]
- 3. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crystalline Architecture of Hexacyanoferrates: A Technical Guide
An in-depth analysis of the crystal structure of ammonium (B1175870) hexacyanoferrate(II) remains an area of active scientific inquiry, with a complete, publicly available crystal structure determination yet to be reported. However, by examining closely related compounds and leveraging established crystallographic principles, we can construct a comprehensive understanding of the anticipated structural characteristics and the methodologies required for such an analysis.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the structural components of ammonium hexacyanoferrate(II), a case study on a related mixed cation hexacyanoferrate(II) salt with determined crystallographic data, and the experimental protocols necessary for its analysis.
The Core Components: The Hexacyanoferrate(II) Anion and Ammonium Cation
Ammonium hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound. Its structure is defined by the ionic interactions between the tetraammonium cations (NH₄⁺) and the hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻).
The hexacyanoferrate(II) anion features a central iron(II) ion octahedrally coordinated by six cyanide ligands. This [Fe(CN)₆]⁴⁻ complex is a classic example of a stable, low-spin d⁶ system, where the strong-field cyanide ligands lead to a significant splitting of the d-orbitals. The resulting complex is diamagnetic and typically exhibits a pale yellow color. The Fe-C and C-N bond lengths within this anion are crucial parameters in its structural description.
The ammonium cation (NH₄⁺) is a tetrahedral species that acts as the counter-ion, balancing the negative charge of the hexacyanoferrate(II) complex. The orientation and position of these cations within the crystal lattice are determined by electrostatic interactions and hydrogen bonding with the nitrogen atoms of the cyanide ligands.
While the precise crystal packing of (NH₄)₄[Fe(CN)₆] is not publicly documented, it is known to form green or yellow crystals and is soluble in water.[1][2] The compound is light-sensitive and can decompose upon exposure to air.[3]
Case Study: The Crystal Structure of a Mixed Cation Hexacyanoferrate(II)
To illustrate the principles of hexacyanoferrate crystal structure analysis, we present data from a closely related compound, Ammonium Strontium Hexacyanoferrate(II) Dihydrate (Sr(NH₄)₂[Fe(CN)₆]·2H₂O) . The crystal structure of this mixed salt has been determined by X-ray diffraction methods, providing valuable insights into the geometry of the [Fe(CN)₆]⁴⁻ anion and the coordination environment.[4]
The crystallographic data for Sr(NH₄)₂[Fe(CN)₆]·2H₂O is summarized in the table below.[4]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.1420(3) |
| b (Å) | 14.1656(4) |
| c (Å) | 7.3364(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1365.78(6) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | MoKα (λ = 0.71073 Å) |
In this structure, the iron(II) ion is located at a center of inversion and is coordinated by six carbon atoms from the cyanide ligands, forming a nearly perfect octahedral geometry. The Sr²⁺ ion is coordinated by nitrogen atoms from the cyanide ligands and oxygen atoms from water molecules.[4]
| Bond | Length (Å) |
| Fe-C | 1.919(4) - 1.939(4) |
| C-N | 1.149(5) - 1.164(5) |
| Sr-N | 2.640(4) - 2.676(3) |
| Sr-O | 2.636(4) - 2.741(4) |
Experimental Protocols
The determination of a crystal structure relies on a series of well-defined experimental procedures.
High-quality single crystals are a prerequisite for X-ray diffraction analysis. A general approach to synthesizing ammonium hexacyanoferrate(II) involves the neutralization of hexacyanoferric(II) acid with an ammonium hydroxide (B78521) solution.[2]
H₄[Fe(CN)₆] + 4NH₄OH → (NH₄)₄[Fe(CN)₆] + 4H₂O
Slow evaporation of the resulting solution can yield single crystals suitable for diffraction studies. For mixed cation salts like the case study, co-precipitation from a solution containing the respective metal salts is a common method.[5]
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. The workflow for this process is outlined below.
1. Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[6]
2. Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam (e.g., MoKα or CuKα radiation).[7] The crystal is rotated, and the diffraction pattern is collected on a detector.
3. Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.[7]
4. Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.
5. Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.
6. Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Signaling Pathways and Logical Relationships
The relationships between the chemical components and the resulting crystal structure can be visualized as a logical pathway.
This diagram illustrates that the combination of the hexacyanoferrate(II) anion and the ammonium cation, through ionic and hydrogen bonding, leads to the formation of the three-dimensional crystal lattice.
Conclusion
While a definitive crystal structure for pure ammonium hexacyanoferrate(II) is not currently available in the public domain, a thorough understanding of its constituent ions and the analysis of closely related, structurally characterized compounds provide a robust framework for its study. The experimental protocols outlined here represent the standard methodologies employed in the field of crystallography and are essential for any future determination of this and other novel crystal structures. The continued investigation into the crystalline architecture of such fundamental coordination compounds is crucial for advancing our knowledge in materials science and drug development.
References
- 1. Formation of Nanostructured Carbon from [Ni(NH3)6]3[Fe(CN)6]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 6. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]
- 7. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Synthesis of Ammonium Hexacyanoferrate(II) from Ferruginous Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) hexacyanoferrate(II), also known as ammonium ferrocyanide, from ferruginous acid. For the purposes of this guide, "ferruginous acid" is identified as hydroferrocyanic acid (H₄[Fe(CN)₆]). This document outlines a detailed, two-step experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow. The methodologies described herein are designed to be reproducible and scalable for research and development applications.
Introduction
Ammonium hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound with applications in various fields, including as a precursor for Prussian blue pigments and in analytical chemistry. The synthesis from hydroferrocyanic acid offers a direct neutralization route, capable of producing a high-purity product. This guide details a robust method for its preparation in a laboratory setting.
The synthesis proceeds in two primary stages:
-
Formation of Hydroferrocyanic Acid: Generation of the hydroferrocyanic acid intermediate from a metal salt of ferrocyanide.
-
Neutralization and Precipitation: Reaction of the hydroferrocyanic acid intermediate with ammonia (B1221849), followed by precipitation of the ammonium hexacyanoferrate(II) product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the synthesis protocol detailed in this guide.
| Parameter | Value | Notes |
| Yield | 95-96% | Based on the initial amount of potassium ferrocyanide. |
| Purity | 98% | As determined by analytical characterization. |
| Product Appearance | Light yellow-green crystalline solid | |
| Molecular Formula | C₆H₁₆FeN₁₀ | Anhydrous basis. |
| Molar Mass | 284.11 g/mol | Anhydrous basis. |
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of ammonium hexacyanoferrate(II) hydrate (B1144303).[1]
3.1. Materials and Reagents
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Ammonia solution (Ammonium hydroxide, NH₄OH)
-
Deionized water
-
Dual-neck round-bottom flask (1000 mL)
-
Standard laboratory glassware
-
Filtration apparatus (vacuum)
3.2. Step 1: Synthesis of Hydroferrocyanic Acid Intermediate
-
In a 1000 mL dual-neck round-bottom flask, add 169.0 g (0.4 mol) of potassium ferrocyanide.
-
Prepare a mixed solvent of diethyl ether and water. The volume percentage of diethyl ether in this mixed solution should be between 20% and 70%.
-
Add the mixed solvent to the flask containing the potassium ferrocyanide.
-
Slowly add an aqueous solution of hydrochloric acid to the flask while stirring. The reaction mixture is stirred until the formation of the hydroferrocyanic acid intermediate is complete. This step is performed under mild temperature conditions.
3.3. Step 2: Synthesis of Ammonium Hexacyanoferrate(II) Hydrate
-
To the solution containing the hydroferrocyanic acid intermediate, add an aqueous ammonia solution. This neutralization reaction is carried out at a temperature between 5°C and 35°C.[1]
-
Upon addition of the ammonia solution, the ammonium hexacyanoferrate(II) will begin to form.
-
To induce precipitation of the product, add an excess of ethanol to the reaction mixture.[1] This process is known as "salting out".[2]
-
A large amount of a light yellow-green solid, the ammonium hexacyanoferrate(II) hydrate, will precipitate.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected crystals three times with ethanol to remove any unreacted starting materials and byproducts.[1]
-
Dry the purified light yellow-green crystals at room temperature. The expected yield of ammonium hexacyanoferrate(II) hydrate is approximately 154 g (0.450 mol), corresponding to a 95% yield with a purity of 98%.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis of ammonium hexacyanoferrate(II) from a ferrocyanide salt precursor.
Caption: Experimental workflow for the synthesis of ammonium hexacyanoferrate(II).
Concluding Remarks
The protocol described in this technical guide presents a reliable and high-yield method for the synthesis of ammonium hexacyanoferrate(II) from hydroferrocyanic acid. The use of a two-step process, involving the formation of a hydroferrocyanic acid intermediate followed by neutralization and ethanol precipitation, ensures a product of high purity. This methodology is well-suited for laboratory-scale production and can be a valuable procedure for researchers in inorganic chemistry and materials science.
References
Molecular structure of Ammonium hexacyanoferrate(II) dihydrate
An In-Depth Technical Guide to the Molecular Structure of Ammonium (B1175870) Hexacyanoferrate(II) and its Hydrated Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hexacyanoferrates(II)
Hexacyanoferrate(II) complexes, historically known as ferrocyanides, are coordination compounds featuring a central iron(II) ion octahedrally coordinated to six cyanide ligands. The resulting [Fe(CN)₆]⁴⁻ anion is a stable, diamagnetic species that forms a variety of salts. These compounds are of significant interest in coordination chemistry, materials science, and have applications as precursors for catalysts and molecular magnets. The presence of different cations and water molecules of hydration can significantly influence the crystal packing and overall structure.
Ammonium hexacyanoferrate(II), with the general formula (NH₄)₄[Fe(CN)₆], is a green crystalline powder that is soluble in water.[1] It is known to form hydrates, and its thermal decomposition has been studied as a method for synthesizing Prussian Blue and iron oxide nanoparticles.[2]
Molecular Structure and Crystallographic Data
The fundamental structural unit in these compounds is the [Fe(CN)₆]⁴⁻ anion, where the iron(II) ion is in a nearly perfect octahedral environment. The Fe-C and C-N bond lengths are consistent across different counter-ions, demonstrating the robustness of this complex anion.
Analogous Structure: Strontium Ammonium Hexacyanoferrate(II) Dihydrate
A detailed crystal structure has been determined for Sr(NH₄)₂[Fe(CN)₆]·2H₂O.[3][4] This compound provides the closest structural model to the requested molecule.
Table 1: Crystallographic Data for Sr(NH₄)₂[Fe(CN)₆]·2H₂O [3][4]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.1420(3) |
| b (Å) | 14.1656(4) |
| c (Å) | 7.3364(2) |
| Z | 4 |
Table 2: Selected Bond Distances and Angles for Sr(NH₄)₂[Fe(CN)₆]·2H₂O [3][4]
| Bond | Distance (Å) | Angle | Degree (°) |
| Fe–C | 1.919(4) - 1.939(4) | C–Fe–C (cis) | 88.0(1) - 92.0(1) |
| C–N | 1.149(5) - 1.164(5) | ||
| Sr–Ow | 2.636(4), 2.741(4) | ||
| Sr–N(cyanide) | 2.640(4) - 2.676(3) | ||
| N(ammonium)–Ow | 2.851, 2.898 | ||
| N(ammonium)–N(cyanide) | 3.098, 3.189 |
In this structure, the iron(II) ion is located at a crystallographic inversion center, ensuring a highly symmetrical octahedral coordination.[3][4] The strontium ion is coordinated by water molecules and the nitrogen atoms of the cyanide ligands from neighboring hexacyanoferrate anions.[3][4] The ammonium ions stabilize the lattice through hydrogen bonds with the water molecules and the cyanide nitrogen atoms.[3]
Analogous Structure: Barium Ammonium Hexacyanoferrate(II) Trihydrate
The crystal structure of Ba(NH₄)₂[Fe(CN)₆]·3H₂O has also been determined, offering further insight into the structural possibilities of ammonium-containing hexacyanoferrates(II).[5][6][7]
Table 3: Crystallographic Data for Ba(NH₄)₂[Fe(CN)₆]·3H₂O [5]
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3c |
| a, b (Å) | 7.3744(2) |
| c (Å) | 45.758(2) |
| Z | 6 |
Table 4: Selected Bond Distances and Angles for Ba(NH₄)₂[Fe(CN)₆]·3H₂O [5][6]
| Bond | Distance (Å) | Angle | Degree (°) |
| Fe–C | 1.912(2) | Fe–C–N | 178.6(2) |
| C–N | 1.153(3) | C–Fe–C (cis) | ~90 |
| Ba–N(cyanide) | 2.894(2) | ||
| Ba–Ow | 2.880(3) |
In this trigonal structure, the [Fe(CN)₆]⁴⁻ anion again displays a near-perfect octahedral geometry.[5][6][7] The barium ion is in a nine-coordinate environment, bonded to six cyanide nitrogen atoms and three water molecules.[5]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of these ammonium hexacyanoferrate(II) compounds, based on the cited literature.
Synthesis
A general method for the synthesis of mixed cation ammonium hexacyanoferrate(II) hydrates involves the reaction of a soluble hexacyanoferrate(II) salt with ammonium chloride and a salt of the desired divalent metal in an aqueous solution.[4][5]
Protocol for the Synthesis of M(NH₄)₂[Fe(CN)₆]·nH₂O (M = Sr, Ba)
-
Solution Preparation: Prepare aqueous solutions of sodium hexacyanoferrate(II) decahydrate, ammonium chloride, and the chloride salt of the divalent metal (e.g., strontium chloride or barium chloride).[4][5]
-
Reaction: In an inert atmosphere, mix equal volumes of the sodium hexacyanoferrate(II) and ammonium chloride solutions.[5]
-
Precipitation: Slowly add the divalent metal chloride solution to the reaction mixture. A precipitate will form.[5]
-
Isolation: The resulting precipitate is isolated by filtration.[3]
-
Drying: The product is then dried, for example, in a desiccator with silica (B1680970) gel.[3]
A simpler, though less specific, synthesis for ammonium hexacyanoferrate(II) involves the neutralization of hexacyanoferric(II) acid with an ammonia (B1221849) solution, followed by salting out with ethanol.[1]
Characterization
X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure.
-
Instrumentation: A CCD diffractometer with graphite-monochromated MoKα radiation is typically used.[3][6]
-
Data Collection: Data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[3]
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares procedures.[3] Software such as SHELXS, SHELXL, and HKL DENZO-SCALEPACK are commonly employed for this purpose.[3]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the components of the complex.
-
Sample Preparation: Samples are typically prepared as KBr pellets.[3][5]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used to collect the spectra.
-
Key Vibrational Modes: The C≡N stretching vibration is a prominent feature in the spectra of hexacyanoferrates. In Sr(NH₄)₂[Fe(CN)₆]·2H₂O, this mode appears around 2040 cm⁻¹. The N-H bending and H-O-H bending modes are also observed, typically in the range of 1400-1630 cm⁻¹.[3]
Thermogravimetric Analysis (TGA): TGA is employed to determine the water content and study the thermal decomposition of the compound.
-
Procedure: A sample is heated at a constant rate under a controlled atmosphere (e.g., flowing nitrogen or air), and the mass loss is recorded as a function of temperature.[3][5] The dehydration process is typically observed as the initial mass loss step.[5]
Visualizations
The following diagrams illustrate the key structural relationships and experimental workflows.
Caption: Octahedral coordination of the Fe(II) center by six cyanide ligands.
References
Navigating the Solubility Landscape of Ammonium Hexacyanoferrate(II) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of ammonium (B1175870) hexacyanoferrate(II), also known as ammonium ferrocyanide ((NH₄)₄[Fe(CN)₆]), in organic solvents. A thorough review of available scientific literature reveals a notable scarcity of precise quantitative solubility data for this compound in common organic solvents. However, existing qualitative information, coupled with established principles of chemical solubility, can guide researchers in their experimental design and formulation development. This document provides the available qualitative data, a detailed experimental protocol for determining solubility, and a discussion of the key factors influencing the solubility of this inorganic salt in organic media.
Understanding the Solubility Profile: A Data-Deficient Area
Ammonium hexacyanoferrate(II) is well-documented as being soluble in water.[1][2] Conversely, it is repeatedly characterized as insoluble or practically insoluble in ethanol (B145695) and other alcohols.[1][2][3] This pronounced difference in solubility underscores the highly polar nature of the salt, which readily dissolves in the polar protic solvent water but has limited affinity for less polar organic solvents like ethanol.
The synthesis of ammonium hexacyanoferrate(II) sometimes involves a "salting out" process using ethanol, a technique that leverages the compound's poor solubility in ethanol to induce precipitation from an aqueous solution.[1]
The following table summarizes the available qualitative solubility information for ammonium hexacyanoferrate(II) in organic solvents. It is important to note the general lack of specific quantitative values (e.g., g/100 mL or mol/L) in the public domain.
| Organic Solvent | Solvent Type | Reported Solubility |
| Ethanol | Polar Protic | Insoluble[1][3] |
| Alcohols (general) | Polar Protic | Insoluble[2] |
Key Factors Influencing Solubility in Organic Solvents
The solubility of an ionic compound like ammonium hexacyanoferrate(II) in an organic solvent is governed by several interrelated factors:
-
Polarity of the Solvent : The principle of "like dissolves like" is paramount.[4][5][6] Ammonium hexacyanoferrate(II) is a salt composed of ammonium cations (NH₄⁺) and a hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻). For it to dissolve, the solvent molecules must effectively solvate these ions.
-
Polar Protic Solvents : Solvents like methanol (B129727) and ethanol can engage in hydrogen bonding and have a polar nature, but their lower dielectric constant compared to water makes them less effective at shielding the strong electrostatic forces between the ions of the salt, leading to low solubility.[7]
-
Polar Aprotic Solvents : Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have high dielectric constants and are excellent at solvating cations.[7] However, their ability to solvate the large, polyanionic hexacyanoferrate(II) ion may be a limiting factor.
-
Nonpolar Solvents : Solvents like hexane (B92381) and toluene (B28343) are generally very poor solvents for ionic compounds due to their inability to stabilize the charged ions.[5]
-
-
Lattice Energy of the Salt : The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the energy released upon solvation of the ions. A high lattice energy will generally lead to lower solubility.
-
Temperature : The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[4][8][9] However, this effect must be determined empirically for each solute-solvent system.
-
Presence of Water : Trace amounts of water in an organic solvent can sometimes significantly increase the solubility of an inorganic salt.
Experimental Protocol for Determining Solubility
Given the absence of comprehensive data, researchers will likely need to determine the solubility of ammonium hexacyanoferrate(II) in their specific organic solvent of interest experimentally. The following is a generalized and robust protocol based on the isothermal equilibrium method.
Principle
An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined.
Materials and Equipment
-
Ammonium hexacyanoferrate(II) (analytical grade)
-
Organic solvent of interest (high purity)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-MS for iron determination, or HPLC with a suitable detector).
Procedure
-
Sample Preparation : Add an excess amount of ammonium hexacyanoferrate(II) to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and may need to be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.
-
Phase Separation : Once equilibrium is achieved, allow the mixture to stand at the constant temperature for a period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.
-
Concentration Analysis : Accurately weigh or measure the volume of the collected saturated solution. Dilute the sample as necessary with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification : Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of ammonium hexacyanoferrate(II). For example, UV-Vis spectrophotometry can be used by measuring the absorbance at the characteristic wavelength for the hexacyanoferrate(II) ion, or the iron concentration can be determined by ICP-MS.
-
Calculation : Calculate the solubility from the measured concentration and any dilution factors. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
While quantitative data on the solubility of ammonium hexacyanoferrate(II) in organic solvents is limited, a fundamental understanding of chemical principles suggests low solubility in most common organic solvents, particularly those that are nonpolar or have low polarity. For applications requiring the dissolution of this salt in non-aqueous media, researchers and formulation scientists should anticipate the need for empirical determination of solubility. The provided experimental protocol offers a reliable framework for obtaining this critical data, enabling informed decisions in drug development and other scientific endeavors. Further research into the solubility of hexacyanoferrate salts with different cations in a wider range of organic solvents would be a valuable contribution to the field.
References
- 1. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]
- 2. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 3. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. entri.app [entri.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Decomposition Properties of Ammonium Hexacyanoferrate(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], a compound of interest for various applications, including the synthesis of nanomaterials. This document details the decomposition pathways in both air and inert atmospheres, presents quantitative data from thermal analysis, outlines experimental protocols, and provides visualizations of the decomposition processes and experimental workflows.
Introduction
Ammonium hexacyanoferrate(II), also known as ammonium ferrocyanide, is a coordination compound that exhibits complex thermal decomposition behavior, which is highly dependent on the surrounding atmosphere. Understanding these properties is crucial for its application in synthesizing materials such as Prussian blue and various iron oxides, which have applications in catalysis, energy storage, and drug delivery. This guide synthesizes findings from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Mössbauer spectroscopy to provide a detailed understanding of the decomposition process.
Thermal Decomposition in an Oxidative Atmosphere (Air)
In the presence of air, the thermal decomposition of ammonium hexacyanoferrate(II) is a multi-step process involving oxidation, reduction, and the release of gaseous products, ultimately leading to the formation of iron(III) oxide.[1][2][3] The total mass loss during this process is approximately 70%, which corresponds to the complete transformation of the precursor to Fe₂O₃.[1][2][3]
The following table summarizes the key stages of the thermal decomposition of (NH₄)₄[Fe(CN)₆] in air, based on data from thermogravimetric and differential scanning analyses.
| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events and Gaseous Products | Solid Intermediate/Product |
| 1 | 50 - 95 | 5.8 | Oxidation of Fe²⁺ to Fe³⁺, release of one molecule of NH₃. | (NH₄)₃[Fe³⁺(CN)₆] |
| 2 | 95 - 170 | 9.3 | Reduction of Fe³⁺ to Fe²⁺, release of (CN)₂. | (NH₄)₃[Fe²⁺(CN)₅] |
| 3 | 170 - 255 | 39.2 | Release of remaining NH₄⁺ groups. | Fe₄[Fe(CN)₆]₃ (Prussian Blue) |
| 4 | > 255 | ~15.6 (cumulative) | Oxidative decomposition of Prussian blue, release of (CN)ₓ groups. | Fe₂O₃ (amorphous) |
The decomposition in air follows a sequential formation of distinct intermediates.[1][2][4] Initially, an oxidation step occurs, followed by a reduction, and then the formation of the stable Prussian blue structure.[1] Further heating leads to the oxidative decomposition of Prussian blue to form amorphous iron(III) oxide nanoparticles.[1][2][4]
Thermal Decomposition in an Inert Atmosphere (Vacuum/Nitrogen)
The thermal decomposition of ammonium hexacyanoferrate(II) and related compounds in an inert atmosphere (such as under vacuum or in nitrogen) follows a significantly different and more complex pathway compared to decomposition in air.[2] This process involves the formation of iron carbide and metallic iron as the final products at higher temperatures.
While detailed quantitative data with specific mass loss percentages for each step are not as readily available as for the decomposition in air, the general sequence of solid-state products has been described.[2] The decomposition begins with the release of ammonia (B1221849) and cyanogen, leading to the formation of iron(II) cyanide. This intermediate further decomposes at higher temperatures to form iron carbide (Fe₃C), which upon further heating, can decompose to metallic iron and elemental carbon.[2]
Experimental Protocols
The characterization of the thermal decomposition of ammonium hexacyanoferrate(II) typically involves a combination of thermal analysis techniques.
This is a fundamental technique to determine mass loss and thermal events (endothermic or exothermic) as a function of temperature.
-
Instrumentation: A simultaneous TGA-DSC instrument (e.g., XP-10 THAAS).[1]
-
Sample Preparation: A small amount of the sample (e.g., 6.2 mg) is accurately weighed into a crucible (e.g., alumina (B75360) or platinum). The sample should be a fine powder to ensure uniform heating.[1]
-
Experimental Conditions:
-
Temperature Program: Heating from room temperature to a final temperature (e.g., 400°C or higher) at a constant heating rate (e.g., 2.5 °C/min).[1]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing air or an inert gas like nitrogen or argon, at a specified flow rate.
-
-
Data Analysis: The TGA curve provides quantitative information on mass changes, while the DSC curve indicates the temperatures of thermal events.
To identify the gaseous products released during decomposition, the thermal analyzer is often coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Instrumentation: TGA-MS or TGA-FTIR system.
-
Procedure: As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for analysis. The resulting data provides information on the chemical nature of the released species at different temperatures.
The solid intermediates and final products are typically analyzed to confirm their structure and composition.
-
Mössbauer Spectroscopy: This technique is particularly useful for determining the oxidation state of the iron atoms in the various intermediates and final products.[1][2] Samples are heated to specific temperatures within the decomposition range, rapidly cooled, and then analyzed.[1]
-
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.
Conclusion
The thermal decomposition of ammonium hexacyanoferrate(II) is a complex process that is highly sensitive to the atmospheric conditions. In an oxidizing atmosphere, it proceeds through a series of well-defined intermediates to ultimately form iron(III) oxide. In contrast, under inert conditions, the decomposition pathway leads to the formation of iron carbides and metallic iron. A thorough understanding of these decomposition pathways, facilitated by the experimental protocols outlined in this guide, is essential for the controlled synthesis of desired nanomaterials from this precursor. The provided quantitative data and visual diagrams serve as a valuable resource for researchers in this field.
References
Spectroscopic Characterization of Ammonium Hexacyanoferrate(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound of significant interest in various scientific fields.[1] Its utility spans from analytical chemistry, where it serves as a reagent for the detection of metal ions, to materials science as a precursor in the synthesis of Prussian Blue analogues and other complex structures.[2] In the context of drug development and safety, hexacyanoferrates are investigated for their ion-exchange properties, particularly in the sequestration of heavy metals. A thorough understanding of the spectroscopic properties of ammonium hexacyanoferrate(II) is paramount for its characterization, quality control, and the elucidation of its behavior in different chemical environments.
This technical guide provides an in-depth overview of the spectroscopic characterization of ammonium hexacyanoferrate(II), focusing on key analytical techniques: Infrared (IR) and Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mössbauer Spectroscopy. Detailed experimental protocols are provided, and quantitative data are summarized for ease of reference.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the structural features of ammonium hexacyanoferrate(II). The technique probes the vibrational modes of the constituent ions: the ammonium cation (NH₄⁺) and the hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻).
Expected Vibrational Modes
The infrared and Raman spectra of ammonium hexacyanoferrate(II) are characterized by the distinct vibrational frequencies of the ammonium cation and the hexacyanoferrate(II) anion. The [Fe(CN)₆]⁴⁻ anion, with its octahedral geometry, possesses several key vibrational modes, most notably the C≡N stretching, Fe-C stretching, and Fe-C≡N bending modes. The tetrahedral NH₄⁺ cation exhibits characteristic N-H stretching and bending vibrations.
Table 1: Principal Vibrational Modes for Ammonium Hexacyanoferrate(II)
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopy | Assignment |
| ν(N-H) | 3242 - 2954 | IR, Raman | N-H stretching in NH₄⁺ |
| ν(C≡N) | ~2037 | IR, Raman | C≡N stretching in [Fe(CN)₆]⁴⁻ |
| δ(N-H) | 1694 - 1432 | IR, Raman | N-H bending in NH₄⁺ |
| ν(Fe-C) & δ(Fe-CN) | < 600 | IR, Raman | Fe-C stretching and Fe-CN bending |
Note: The exact peak positions can vary slightly due to the crystalline environment and sample preparation.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid ammonium hexacyanoferrate(II).
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry analytical grade potassium bromide (KBr) in an oven to remove any adsorbed water.
-
In an agate mortar, grind a small amount (1-2 mg) of ammonium hexacyanoferrate(II) to a fine powder.
-
Add approximately 200 mg of the dried KBr to the mortar.
-
Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The concentration of the sample in KBr should be in the range of 0.5% to 2%.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Experimental Protocol: Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid ammonium hexacyanoferrate(II).
Methodology:
-
Sample Preparation:
-
Place a small amount of the crystalline ammonium hexacyanoferrate(II) powder into a sample holder, such as a glass capillary tube or a well on a microscope slide.
-
-
Instrumentation and Data Acquisition:
-
Position the sample in a Raman spectrometer.
-
Excite the sample with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm).
-
Collect the scattered radiation using a high-resolution spectrometer equipped with a suitable detector (e.g., a CCD camera).
-
Acquire the spectrum over a range that includes the characteristic vibrational modes of the compound.
-
The final spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the hexacyanoferrate(II) complex. The [Fe(CN)₆]⁴⁻ ion is a low-spin d⁶ complex and its UV-Vis spectrum in aqueous solution is characterized by ligand-to-metal charge transfer (LMCT) bands.
Expected Electronic Transitions
In an aqueous solution, the hexacyanoferrate(II) anion exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. A notable absorption band is observed around 330 nm, which can be assigned to an electronic transition within the complex.[3]
Table 2: UV-Vis Absorption Data for Aqueous Ammonium Hexacyanoferrate(II)
| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type |
| ~330 nm | To be determined experimentally | Ligand-to-Metal Charge Transfer (LMCT) |
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the absorption spectrum of an aqueous solution of ammonium hexacyanoferrate(II).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of known concentration by accurately weighing ammonium hexacyanoferrate(II) and dissolving it in deionized water.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with deionized water to serve as the reference.
-
Fill a matched quartz cuvette with the ammonium hexacyanoferrate(II) solution.
-
Scan the absorbance of the sample from approximately 200 to 600 nm.
-
Record the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.
-
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, in this case, ⁵⁷Fe. It provides valuable information about the oxidation state, spin state, and coordination geometry of the iron center in ammonium hexacyanoferrate(II).
Mössbauer Parameters
The Mössbauer spectrum of ammonium hexacyanoferrate(II) at room temperature is characterized by a doublet. The key parameters are the isomer shift (IS) and the quadrupole splitting (QS). The low-spin Fe(II) state in the hexacyanoferrate(II) anion gives rise to specific values for these parameters.
Table 3: Room Temperature ⁵⁷Fe Mössbauer Parameters for Ammonium Hexacyanoferrate(II)
| Parameter | Value (mm/s) | Interpretation |
| Isomer Shift (IS) | 0.34 | Consistent with low-spin Fe(II) in an octahedral environment. |
| Quadrupole Splitting (QS) | 0.80 | Indicates a distortion from perfect octahedral symmetry, leading to an electric field gradient at the iron nucleus. |
Data sourced from a study on the thermal decomposition of ammonium ferrocyanide.[4]
Experimental Protocol: ⁵⁷Fe Transmission Mössbauer Spectroscopy
Objective: To obtain the Mössbauer spectrum of solid ammonium hexacyanoferrate(II).
Methodology:
-
Sample Preparation:
-
The solid sample of ammonium hexacyanoferrate(II) is placed in a sample holder that is transparent to gamma rays. The thickness of the sample is optimized to achieve a reasonable absorption intensity.
-
-
Instrumentation and Data Acquisition:
-
A Mössbauer spectrometer operating in constant acceleration mode is used.
-
The gamma-ray source is typically ⁵⁷Co diffused into a rhodium matrix (⁵⁷Co(Rh)).[4]
-
The spectrometer is calibrated using a standard absorber, such as metallic alpha-iron at room temperature.[4]
-
The sample is maintained at a constant temperature (e.g., room temperature) during data acquisition.
-
The transmitted gamma-ray intensity is measured as a function of the velocity of the source relative to the absorber.
-
The resulting spectrum is a plot of transmission versus velocity (mm/s). The isomer shift is reported relative to a standard (e.g., metallic alpha-iron).[4]
-
Logical Workflow: Thermal Decomposition of Ammonium Hexacyanoferrate(II)
The thermal decomposition of ammonium hexacyanoferrate(II) in air proceeds through a series of well-defined steps, which can be effectively visualized as a workflow. This process is of interest for the synthesis of various iron-containing nanomaterials.[2]
This workflow illustrates the sequential formation of key intermediates during the thermal decomposition of ammonium hexacyanoferrate(II), starting from the initial compound and leading to the final iron oxide product.[2][4]
Conclusion
The spectroscopic techniques outlined in this guide provide a comprehensive framework for the characterization of ammonium hexacyanoferrate(II). Infrared and Raman spectroscopy are indispensable for confirming the presence of the ammonium and hexacyanoferrate(II) ions and for assessing sample purity. UV-Vis spectroscopy offers insights into the electronic structure of the complex anion in solution. Mössbauer spectroscopy serves as a definitive tool for determining the oxidation and spin states of the central iron atom. The provided experimental protocols offer a starting point for researchers to implement these techniques in their laboratories. A thorough spectroscopic analysis is crucial for ensuring the quality and understanding the properties of ammonium hexacyanoferrate(II) in its diverse applications.
References
The Discovery and History of Ammonium Hexacyanoferrate(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is an inorganic coordination compound belonging to the ferrocyanide family. While its history is intrinsically linked to the serendipitous discovery of the vibrant pigment Prussian blue in the early 18th century, the specific synthesis and characterization of the ammonium salt are products of the systematic advancements in inorganic chemistry that followed. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and key experimental protocols related to ammonium hexacyanoferrate(II), tailored for a scientific audience.
Historical Context: From Pigment to Pure Compound
The story of ammonium hexacyanoferrate(II) begins not with its own discovery, but with that of its famous iron(III) counterpart, Prussian blue. The timeline of key developments in hexacyanoferrate chemistry provides the essential background for the eventual isolation and study of the ammonium salt.
The discovery of Prussian blue around 1706 is largely attributed to the Berlin-based paint maker Johann Jacob Diesbach.[1] This event marked the synthesis of the first modern synthetic pigment and sparked intense scientific interest in this new class of compounds. It took several decades for the chemical nature of Prussian blue to be unraveled. In 1753, the French chemist Pierre-Joseph Macquer demonstrated that Prussian blue could be decomposed by an alkali (potash) to yield a soluble, yellow salt—potassium ferrocyanide—and an iron oxide precipitate. This was a critical step in isolating the ferrocyanide anion, [Fe(CN)₆]⁴⁻, and understanding it as a distinct chemical entity.
The subsequent decades saw chemists systematically investigating this new anion and preparing various salts. The related ferricyanide (B76249) anion, [Fe(CN)₆]³⁻, was discovered in 1822 by Leopold Gmelin, who found that passing chlorine gas through a solution of potassium ferrocyanide yielded a new red-yellow salt, potassium ferricyanide.[2]
The specific synthesis of ammonium hexacyanoferrate(II) is not marked by a single, celebrated discovery but rather emerged from the broader synthetic work on ferrocyanide salts throughout the 19th century, a period of rapid advancement in chemical synthesis and analysis. Detailed preparative methods were later cataloged in comprehensive chemical handbooks, such as Gmelin's "Handbuch der anorganischen Chemie" and later, Georg Brauer's "Handbook of Preparative Inorganic Chemistry".[3]
Physicochemical Properties
Ammonium hexacyanoferrate(II) is typically encountered as a green or yellow-green crystalline powder or as its hydrate.[4][5][6] It is known for its good solubility in water and insolubility in ethanol.[4][6] The compound is sensitive to light and air, where it can slowly decompose, losing ammonia (B1221849).[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of ammonium hexacyanoferrate(II).
| Property | Value | Source |
| Chemical Formula | (NH₄)₄[Fe(CN)₆] | [4][5] |
| Molar Mass (anhydrous) | 284.11 g/mol | [7] |
| Appearance | Green or yellow-green crystalline powder | [4][5][6] |
| Solubility in Water | Soluble | [4][6] |
| Solubility in Ethanol | Insoluble | [4][6] |
| Decomposition | Begins at 95 °C; thermal decomposition in air yields Prussian blue and ultimately iron(III) oxide.[6] | [6][8] |
Table 1: General Physicochemical Properties
| Parameter | Value (for Sr(NH₄)₂[Fe(CN)₆]·2H₂O) | Source |
| Crystal System | Orthorhombic | [4][9] |
| Space Group | Pnma | [4][9] |
| a | 13.1420(3) Å | [4][9] |
| b | 14.1656(4) Å | [4][9] |
| c | 7.3364(2) Å | [4][9] |
| Z | 4 | [4][9] |
| Fe–C Bond Distances | 1.919(4) to 1.939(4) Å | [4][9] |
Table 2: Crystallographic Data for a Representative Ammonium-Containing Hexacyanoferrate(II) Salt
Experimental Protocols
The synthesis of ammonium hexacyanoferrate(II) can be achieved through several routes. The most common and direct laboratory methods involve either the neutralization of hydroferrocyanic acid with ammonia or a salt metathesis (double displacement) reaction.
Synthesis via Neutralization of Hydroferrocyanic Acid
This method provides a high-purity product.[6] It is based on the acid-base reaction between hydroferrocyanic acid (H₄[Fe(CN)₆]) and ammonia (NH₃).
Reaction: H₄[Fe(CN)₆] + 4NH₃ → (NH₄)₄[Fe(CN)₆][5][6]
Detailed Protocol (based on principles from Brauer's Handbook):
-
Preparation of Hydroferrocyanic Acid (H₄[Fe(CN)₆]): An aqueous solution of a stable ferrocyanide salt (e.g., potassium ferrocyanide, K₄[Fe(CN)₆]) is acidified with a strong acid (e.g., concentrated HCl or H₂SO₄) under cooled conditions. The white precipitate of H₄[Fe(CN)₆] is filtered, washed with cold water, and used immediately due to its instability.
-
Neutralization: The freshly prepared H₄[Fe(CN)₆] paste is suspended in a minimal amount of cold, deionized water in a reaction vessel.
-
Ammonia Addition: A concentrated aqueous solution of ammonia is added dropwise to the stirred suspension. The reaction is exothermic and should be maintained at a low temperature (0-5 °C) using an ice bath. Ammonia is added until the solution becomes distinctly alkaline (test with pH paper).
-
Isolation: The resulting solution of ammonium hexacyanoferrate(II) is often treated with a water-miscible non-solvent, such as ethanol, to precipitate the product.[5]
-
Purification: The precipitated green-yellow crystals are collected by filtration, washed with ethanol, then diethyl ether, and dried under vacuum at room temperature, protected from light.[3]
Synthesis via Salt Metathesis
This method involves the reaction of a soluble ferrocyanide salt with a soluble ammonium salt, driving the reaction by the precipitation of a less soluble byproduct.
Reaction Example: K₄[Fe(CN)₆] + 4NH₄ClO₄ → (NH₄)₄[Fe(CN)₆] + 4KClO₄(s)[6]
Protocol Outline:
-
Solution Preparation: Prepare separate aqueous solutions of potassium ferrocyanide and ammonium perchlorate (B79767).
-
Reaction: Mix the two solutions.
-
Precipitation & Crystallization: Cool the resulting solution significantly. The less soluble potassium perchlorate will precipitate out.
-
Isolation: Filter off the potassium perchlorate precipitate.
-
Product Recovery: The desired ammonium hexacyanoferrate(II) can then be crystallized from the filtrate, often by concentration or the addition of an anti-solvent like ethanol.
Conclusion
Ammonium hexacyanoferrate(II) represents a fundamental compound within the rich chemistry of cyanometallates. Its history, while lacking a singular moment of discovery, is a testament to the systematic exploration of inorganic chemistry in the 19th century, building upon the foundational discovery of Prussian blue. For contemporary researchers, its utility continues in various applications, from analytical chemistry to the synthesis of advanced materials. The detailed protocols and compiled data herein provide a comprehensive resource for professionals engaged in research and development requiring a thorough understanding of this classic coordination compound.
References
- 1. EP0068634B1 - A process of making iron (iii) hexacyanoferrate (ii) and to iron (iii) hexacyanoferrate (ii) made thereby - Google Patents [patents.google.com]
- 2. Potassium ferricyanide - Wikipedia [en.wikipedia.org]
- 3. Ammonium Ferrocyanide [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]
- 6. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
Stability of Aqueous Ammonium Hexacyanoferrate(II) Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], is a significant coordination compound with diverse applications. The stability of its aqueous solutions is a critical parameter for its effective use and safe handling. This technical guide provides a comprehensive overview of the factors influencing the stability of aqueous ammonium hexacyanoferrate(II) solutions, detailing decomposition pathways, and presenting relevant quantitative data. It also outlines key experimental protocols for stability assessment, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge for their work with this compound.
Introduction
Ammonium hexacyanoferrate(II), also known as ammonium ferrocyanide, is a complex salt consisting of ammonium cations and the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. The strong field cyanide ligands form a stable, low-spin octahedral complex with the iron(II) center. This compound and its solutions are utilized in various fields, including as analytical reagents, in the synthesis of Prussian blue pigments, and in certain industrial processes. However, the integrity of the hexacyanoferrate(II) complex in aqueous media is not absolute and can be compromised by several environmental factors, leading to the release of free cyanide and alteration of its chemical properties. Understanding the stability of these solutions is paramount for ensuring reproducibility in experimental work, for safety, and for regulatory compliance.
Theoretical Stability of the Hexacyanoferrate(II) Anion in Aqueous Solution
Theoretical and experimental studies have shown that the hexacyanoferrate(II) anion, with its high negative charge of -4, is inherently unstable in aqueous solution in the absence of counter-ions.[1][2][3] Molecular dynamics simulations suggest that without the charge-compensating effect of cations, the [Fe(CN)₆]⁴⁻ complex can rapidly dissociate, losing cyanide ligands to form more stable, less negatively charged species such as [Fe(CN)₄(H₂O)]²⁻.[1]
The presence of counter-ions, such as ammonium (NH₄⁺) in this case, is crucial for the stability of the complex in solution.[1][2][3] These cations form an ion pair with the hexacyanoferrate(II) anion, effectively shielding its high negative charge and preserving the octahedral [Fe(CN)₆]⁴⁻ structure.[1][2][3]
Factors Influencing the Stability of Aqueous Ammonium Hexacyanoferrate(II) Solutions
The stability of aqueous ammonium hexacyanoferrate(II) solutions is influenced by a combination of factors, primarily pH, exposure to light, and temperature.
Effect of pH
The pH of the solution is a critical determinant of stability. Acidic conditions, particularly low pH, are known to cause the degradation of ferrocyanides.[3] In acidic solutions, the cyanide ligands can be protonated, leading to the dissociation of the complex and the formation of hydrogen cyanide (HCN), a highly toxic gas.
Conversely, in highly alkaline solutions (pH > 11), partial dissolution and decomposition of hexacyanoferrate compounds have been reported.[4] For many applications, maintaining a neutral to slightly alkaline pH is preferable to ensure the stability of the complex.
Photolytic Decomposition
Exposure to ultraviolet (UV) radiation can induce the photolysis of the hexacyanoferrate(II) anion.[5] This process involves the absorption of photons, which excites the complex and can lead to the liberation of free cyanide. The rate of photolysis is significantly affected by the intensity of the incident UV radiation and the presence of dissolved organic matter.[5] Interestingly, within a pH range of 4 to 12, the photolysis rate is not significantly affected by pH.[5] The photolytic degradation is believed to proceed through the formation of at least one cyanoferrate intermediate in a reversible reaction.[5]
Thermal Effects
While much of the research on the thermal decomposition of ammonium hexacyanoferrate(II) has been conducted on the solid-state compound, temperature can also influence the stability of its aqueous solutions.[6][7] Increased temperature generally accelerates the rate of chemical reactions, and thus may enhance the rate of both hydrolytic and oxidative degradation pathways. In the solid state, decomposition begins at around 95 °C.[6]
Decomposition Pathways
The degradation of ammonium hexacyanoferrate(II) in aqueous solution can proceed through several pathways, leading to a variety of products.
Acid-Catalyzed Hydrolysis
In acidic media, the hexacyanoferrate(II) complex undergoes hydrolysis. The overall reaction can be represented as:
[Fe(CN)₆]⁴⁻ + 6H₃O⁺ → Fe²⁺(aq) + 6HCN(aq) + 6H₂O
This reaction can proceed stepwise, with the sequential replacement of cyanide ligands by water molecules.
Photochemical Decomposition
Upon exposure to UV light, two primary photochemical transformations can occur: photo-oxidation and photo-aquation.[3]
-
Photo-oxidation: [Fe(CN)₆]⁴⁻ → [Fe(CN)₆]³⁻ + e⁻(aq)
-
Photo-aquation: [Fe(CN)₆]⁴⁻ + H₂O --(hv)--> [Fe(CN)₅(H₂O)]³⁻ + CN⁻
The liberation of cyanide is a key concern in this pathway.
The following diagram illustrates the key factors influencing the stability of the aqueous [Fe(CN)₆]⁴⁻ ion.
Caption: Factors influencing the stability of aqueous hexacyanoferrate(II).
Quantitative Stability Data
The following table summarizes the qualitative and quantitative effects of various parameters on the stability of aqueous hexacyanoferrate(II) solutions.
| Parameter | Effect on Stability | Quantitative Data/Observations | Reference(s) |
| Counter-ions | Essential for stability | In the absence of counter-ions, the [Fe(CN)₆]⁴⁻ complex is unstable and dissociates. | [1][2][3] |
| pH | Low pH promotes degradation | Ferrocyanides are known to degrade in solutions of low pH. Partial dissolution may occur at pH > 11. | [3][4] |
| UV Radiation | Induces photolysis | The rate of photolysis is significantly affected by UV intensity. | [5] |
| Initial Concentration | No significant effect on photolysis rate | The photolysis rate was not significantly affected by initial concentrations from 10 to 400 µg/L as total CN. | [5] |
| Turbidity | No significant effect on photolysis rate | Kaolin clay concentration from 0 to 5 mg/L did not significantly affect the photolysis rate. | [5] |
| Dissolved Organic Matter | Significant effect on photolysis rate | Humic acid concentrations from 0 to 10 mg/L had a significant effect on the photolysis rate. | [5] |
| Temperature (Solid State) | Decomposition starts at 95 °C | Thermal decomposition in the solid state yields various products depending on the atmosphere. | [6] |
Experimental Protocols for Stability Assessment
A comprehensive stability study of aqueous ammonium hexacyanoferrate(II) solutions involves the preparation of solutions, exposure to controlled stress conditions, and periodic analysis of the complex's concentration and the appearance of degradation products.
Materials and Reagents
-
Ammonium Hexacyanoferrate(II) hydrate
-
Deionized water (Type I)
-
Buffers for pH control (e.g., phosphate, borate)
-
Reagents for cyanide analysis (e.g., picric acid, chloramine-T and barbituric acid)
-
UV-Vis Spectrophotometer
-
HPLC or Ion Chromatograph
-
pH meter
-
Controlled temperature chamber/water bath
-
UV lamp with controlled intensity output
General Experimental Workflow
The following diagram outlines a general workflow for assessing the stability of aqueous ammonium hexacyanoferrate(II) solutions.
References
- 1. scispace.com [scispace.com]
- 2. Is the Hexacyanoferrate(II) Anion Stable in Aqueous Solution? A Combined Theoretical and Experimental Study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of Metal Hexacyanoferrate Ion-Exchangers for the Synthesis of Metal Ion Sorbents—A Mini-Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Ammonium Hexacyanoferrate(II) as a Precursor for Prussian Blue Analogues
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Prussian blue analogues (PBAs) are a class of coordination polymers with a porous, cubic framework that has garnered significant interest across various scientific disciplines.[1] Their robust structure, tunable composition, high biocompatibility, and straightforward, low-cost synthesis make them ideal candidates for biomedical applications.[2][3] In the realm of drug development, PBAs are being explored as nanoscale carriers for targeted drug delivery, contrast agents for bioimaging, and therapeutic agents themselves (theranostics).[2]
The synthesis of PBAs is typically achieved through a co-precipitation reaction between a transition metal salt and a hexacyanoferrate(II) or hexacyanoferrate(III) complex.[4] While potassium and sodium hexacyanoferrates are the most common precursors, the use of ammonium (B1175870) hexacyanoferrate(II) ((NH₄)₄[Fe(CN)₆]) offers an alternative route. Although less documented, using an ammonium-based precursor could influence the final properties of the PBA, potentially altering the lattice parameters, porosity, and ion-exchange capabilities due to the larger ionic radius of the ammonium ion (NH₄⁺) compared to Na⁺ or K⁺.[5]
These application notes provide a generalized protocol for the synthesis of Prussian blue analogues using ammonium hexacyanoferrate(II) as the cyanide source, summarize key synthesis parameters, and outline potential applications relevant to the biomedical and pharmaceutical fields.
Principle of Synthesis: Co-Precipitation
The primary method for synthesizing PBAs is co-precipitation. This technique involves the controlled mixing of two precursor solutions: one containing the ammonium hexacyanoferrate(II) salt and the other containing a transition metal salt (e.g., salts of Cu²⁺, Mn²⁺, Co²⁺, Zn²⁺). When mixed, the metal ions coordinate with the nitrogen atoms of the cyanide ligands, and the iron in the hexacyanoferrate complex coordinates with the carbon atoms, rapidly forming the stable, three-dimensional cyano-bridged framework of the PBA, which precipitates from the solution.
The general reaction can be expressed as:
2 M²⁺(aq) + (NH₄)₄--INVALID-LINK-- → M₂--INVALID-LINK-- + 4 NH₄⁺(aq)
(Where M²⁺ is a divalent transition metal ion)
The final stoichiometry, particle size, crystallinity, and number of lattice vacancies are highly dependent on synthesis parameters such as precursor concentration, temperature, mixing rate, and pH.[4][6]
Experimental Workflow and Protocols
General Experimental Workflow
The synthesis and characterization of PBAs from an ammonium hexacyanoferrate(II) precursor follow a logical sequence of steps, from preparation to final analysis.
Protocol: Co-Precipitation Synthesis of a Copper-based PBA
This protocol details the synthesis of a copper Prussian blue analogue (Cu-PBA) and is adapted from common procedures for potassium/sodium-based precursors.[4] Researchers should consider this a starting point for optimization.
3.2.1 Materials and Reagents
-
Ammonium hexacyanoferrate(II) hydrate (B1144303) ((NH₄)₄[Fe(CN)₆]·xH₂O)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or similar copper salt
-
Deionized (DI) water
-
Hydrochloric acid (HCl, for pH adjustment, optional)
-
Citric acid or Polyvinylpyrrolidone (PVP) (optional, as capping agent to control size)
3.2.2 Equipment
-
Two programmable syringe pumps
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle with temperature control
-
Centrifuge and centrifuge tubes
-
Vacuum oven or freeze-dryer
-
pH meter
3.2.3 Procedure
-
Prepare Precursor Solutions:
-
Solution A: Prepare a 0.1 M solution of ammonium hexacyanoferrate(II) in 50 mL of DI water.
-
Solution B: Prepare a 0.1 M solution of copper(II) sulfate in 50 mL of DI water. (Optional: Add a capping agent like citric acid to this solution to control particle growth).
-
-
Set up the Reaction:
-
Place 100 mL of DI water into the three-neck flask equipped with a magnetic stir bar.
-
Place the flask in a water bath set to the desired temperature (e.g., 60 °C). Begin stirring at a moderate speed (e.g., 400 rpm).
-
-
Co-Precipitation Reaction:
-
Using the programmable syringe pumps, simultaneously inject Solution A and Solution B into the stirred DI water in the flask at a slow, controlled flow rate (e.g., 0.5 mL/min).[4]
-
A colored precipitate should form immediately.
-
-
Aging the Precipitate:
-
After the injection is complete, allow the mixture to stir at the set temperature for an aging period of 2 to 24 hours. A longer aging time typically improves crystallinity.
-
-
Washing and Collection:
-
Turn off the heat and allow the solution to cool to room temperature.
-
Transfer the suspension to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes.
-
Discard the supernatant. Resuspend the pellet in DI water and sonicate briefly to break up aggregates.
-
Repeat the centrifugation and washing steps three times with DI water, followed by two washes with ethanol to remove residual water.
-
-
Drying:
-
After the final wash, collect the solid pellet and dry it in a vacuum oven at 60 °C overnight or using a freeze-dryer to obtain a fine powder.
-
-
Storage:
-
Store the final PBA powder in a desiccator to prevent rehydration.
-
Data Presentation: Synthesis Parameters and Characterization
The physicochemical properties of the synthesized PBAs are critically dependent on the reaction conditions.
Table 1: Controlling PBA Properties through Synthesis Parameters
This table summarizes the influence of key experimental variables on the final product, as established in the literature for related PBA systems.[4][6]
| Parameter | Typical Range | Effect on PBA Properties |
| Temperature | 25 - 80 °C | Higher temperatures generally increase crystallinity and may lead to larger particle sizes. |
| Precursor Conc. | 0.01 - 0.5 M | Affects nucleation and growth rates, influencing particle size and size distribution. |
| Flow/Mixing Rate | 0.1 - 5 mL/min | A slower rate promotes controlled growth, leading to higher crystallinity and fewer defects.[7] |
| Aging Time | 1 - 24 hours | Longer aging allows for crystal maturation (Ostwald ripening), improving crystallinity and stability. |
| pH | 2 - 7 | Can influence the protonation state of the complex and the stability of the metal ions, affecting composition. |
| Capping Agent | e.g., Citrate, PVP | Adsorbs to the nanoparticle surface during growth, limiting aggregation and controlling final particle size. |
Logical Relationship Diagram
The interplay between synthesis parameters and PBA characteristics determines their suitability for specific applications.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Prussian blue nanoparticles and their analogues for application to cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoscale Prussian Blue and Its Analogues: Design and Applications in Infection Control, Wound Healing and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Y-tube assisted coprecipitation synthesis of iron-based Prussian blue analogues cathode materials for sodium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
Electrochemical applications of Ammonium hexacyanoferrate(II) modified electrodes
This document provides detailed application notes and protocols for the use of Ammonium (B1175870) Hexacyanoferrate(II) (AmHCF(II)) modified electrodes in various electrochemical applications. AmHCF(II), a structural analog of Prussian Blue, is a highly valued material for electrode modification due to its excellent electrochemical stability, well-defined redox activity, and catalytic properties. These characteristics make AmHCF(II)-modified electrodes particularly suitable for the development of sensitive and selective electrochemical sensors for applications in drug development, clinical diagnostics, and environmental monitoring.
Applications of Ammonium Hexacyanoferrate(II) Modified Electrodes
AmHCF(II) and its transition metal analogs are versatile materials for constructing electrochemical sensors. Their open-framework crystal structure facilitates the reversible insertion/extraction of cations, which is fundamental to their redox behavior and sensing applications.[1] The modification of electrode surfaces with these compounds enhances electron transfer rates and provides catalytic activity towards various analytes.[2]
Biosensing Applications
The catalytic properties of hexacyanoferrate-modified electrodes are widely exploited in biosensing, particularly for the detection of hydrogen peroxide (H₂O₂), a common product of oxidase enzyme reactions, and for the direct sensing of neurotransmitters.[3]
-
Hydrogen Peroxide (H₂O₂) Detection: AmHCF(II)-based electrodes exhibit excellent electrocatalytic activity towards the reduction and oxidation of H₂O₂. This makes them ideal platforms for developing non-enzymatic sensors or for use as mediators in enzyme-based biosensors (e.g., for glucose, cholesterol) where H₂O₂ is a byproduct.[3][4] Sensors based on related cobalt and nickel hexacyanoferrates have demonstrated low detection limits and wide dynamic ranges for H₂O₂.[5][6][7]
-
Neurotransmitter Detection (Dopamine): The selective determination of neurotransmitters like dopamine (B1211576) (DA) in the presence of common interferences such as ascorbic acid (AA) is a significant challenge. Electrodes modified with hexacyanoferrate analogs have been shown to effectively catalyze the oxidation of dopamine at lower potentials, thus improving sensitivity and selectivity.[2][8] The negatively charged surface of some modified electrodes can also electrostatically attract positively charged dopamine molecules, further enhancing detection.[9]
Environmental Monitoring
The unique ion-exchange properties of the hexacyanoferrate lattice are leveraged for the selective detection of environmental pollutants.
-
Ammonium (NH₄⁺) Ion Detection: The AmHCF(II) structure is particularly suited for the selective recognition and sensing of ammonium ions. The redox process of the iron centers is coupled with the insertion or expulsion of ammonium ions from the solution to maintain charge neutrality.[10] This property allows for the development of selective sensors for monitoring ammonium levels in water, even in the presence of high concentrations of other ions like sodium.[10][11]
-
Heavy Metal Detection: While this note focuses on AmHCF(II), the broader family of metal hexacyanoferrates is widely used for detecting heavy metal ions.[12][13][14] For instance, nickel hexacyanoferrate (NiHCF) modified electrodes have been successfully applied to the photoelectrochemical detection of Lead (Pb(II)) ions in drinking water.[15]
Quantitative Data Presentation
The performance of various electrochemical sensors based on AmHCF(II) and related metal hexacyanoferrate modified electrodes is summarized below.
Table 1: Performance Data for Dopamine Sensors
| Electrode Modification | Linear Range | Limit of Detection (LOD) | Key Findings | Reference |
| Nafion-Cobalt Hexacyanoferrate/GCE | 12 µM - 500 µM | 8.9 µM | Demonstrated high selectivity for dopamine over ascorbic acid. | [2][8] |
| Carboxylated Carbonaceous Spheres/GCE | 0.1 µM - 40 µM | 30 nM | Negatively charged surface improves accumulation of positively charged dopamine. | [9] |
| UiO-66-NH₂/CNTs/GCE | Not Specified | 15 nM | Simultaneous detection of dopamine and acetaminophen. | [16][17] |
Table 2: Performance Data for Hydrogen Peroxide Sensors
| Electrode Modification | Linear Range | Limit of Detection (LOD) | Key Findings | Reference |
| Copper-Cobalt Hexacyanoferrate/GCE | 0.81 µM - 2300 µM | 66 nM | Stable response in a wide pH range (4-10); low applied potential (-0.02 V) reduces interference. | [4] |
| Nickel Hexacyanoferrate-Carbon Nanodots/SPCE | Not Specified | 0.49 µM (reduction) | Strong electrocatalytic effect for both oxidation and reduction of H₂O₂. | [5] |
| Ruthenium-Cobalt Hexacyanoferrate/GCE | 10 µM - 500 µM | 2.8 µM | Enhanced chemical stability and very short response time. | [6] |
| Ag-CeO₂/Ag₂O/GCE | 10 nM - 500 µM | 6.34 µM | Superior electrocatalytic activity due to increased active sites and enhanced electron transfer. | [18] |
Table 3: Performance Data for Ammonium Ion Sensors
| Electrode Modification | Analyte Concentration | Key Findings | Reference |
| Copper Hexacyanoferrate (CuHCF) Cathode | 16 mmol/L - 200 mmol/L | Selective adsorption of NH₄⁺ achieved by controlling current density, preventing side reactions. | [10] |
| Nickel Hexacyanoferrate (NiHCF) Cathode | 200 mmol/L reduced to 17 mmol/L | Effective for NH₄⁺ recovery from sodium-rich solutions through a three-step adsorption process. | [11] |
Experimental Protocols
The following protocols provide standardized procedures for the preparation and application of AmHCF(II) modified electrodes.
Protocol 1: Preparation of AmHCF(II) Modified Electrode via Electropolymerization
This protocol describes the modification of a Glassy Carbon Electrode (GCE) by electrochemical deposition of an AmHCF(II) film.
Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
Polishing materials: 0.3 µm and 0.05 µm alumina (B75360) slurry
-
Deposition Solution: Aqueous solution containing 0.5 M (NH₄)₂SO₄, 1.0 mM K₃[Fe(CN)₆], and 1.0 mM (NH₄)₂Fe(SO₄)₂ (or another Fe(II) salt). The supporting electrolyte ensures sufficient conductivity and provides the ammonium ions for film formation.
-
Deionized (DI) water
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell (GCE as working electrode, Pt wire as counter, Ag/AgCl as reference)
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each to obtain a mirror-like finish.[19]
-
Rinse thoroughly with DI water.
-
Sonicate the polished GCE in ethanol and DI water for 5 minutes each to remove any adsorbed particles.[19]
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the pre-treated GCE, Pt counter electrode, and Ag/AgCl reference electrode.
-
Fill the cell with the freshly prepared deposition solution.
-
Perform cyclic voltammetry (CV) by scanning the potential, for example, between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for 20-40 cycles. The growth of the AmHCF(II) film can be monitored by the increase in the redox peak currents with each cycle.[4]
-
The exact potential window and number of cycles should be optimized for the specific application to control film thickness and stability.
-
-
Post-Deposition Treatment:
-
After deposition, remove the electrode from the solution.
-
Rinse the modified electrode surface gently with DI water to remove any non-adherent material.
-
Allow the electrode to air dry at room temperature. The AmHCF(II)/GCE is now ready for characterization and use.
-
Protocol 2: Electrochemical Detection of Dopamine using Differential Pulse Voltammetry (DPV)
This protocol outlines the use of the prepared AmHCF(II)/GCE for the quantitative analysis of dopamine. DPV is often used for quantitative analysis due to its higher sensitivity and better resolution compared to CV.[9]
Apparatus and Reagents:
-
AmHCF(II)/GCE (Working Electrode)
-
Pt wire (Counter Electrode) and Ag/AgCl (Reference Electrode)
-
Electrochemical workstation
-
Phosphate Buffer Solution (PBS), pH 7.4
-
Dopamine stock solution and a series of standard solutions prepared in PBS.
Procedure:
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.4).
-
Background Scan: Record a background DPV scan in the PBS solution over a potential range (e.g., +0.0 V to +0.6 V vs. Ag/AgCl) to establish a baseline.
-
Analyte Measurement:
-
Add a known concentration of dopamine standard solution to the cell.
-
Stir the solution for a brief period (e.g., 60 seconds) to ensure homogeneity, then stop stirring and allow the solution to become quiescent.
-
Run the DPV measurement using optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms).
-
An oxidation peak corresponding to dopamine should appear at a potential characteristic of the AmHCF(II)/GCE (e.g., around +0.2 V to +0.4 V).
-
-
Calibration Curve:
-
Repeat step 3 by making successive additions of the dopamine stock solution to generate a series of concentrations.
-
Record the DPV peak current for each concentration.
-
Plot the peak current versus dopamine concentration to construct a calibration curve. The linear range of this curve determines the working range of the sensor.[9]
-
-
Sample Analysis: The concentration of dopamine in an unknown sample can be determined by measuring its DPV peak current and interpolating the value from the calibration curve.
Visualizations: Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Electrochemical Sensing of Hydrogen Peroxide (H2O2) Released from Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive and selective electrochemical detection of dopamine using an electrode modified with carboxylated carbonaceous spheres - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Modified electrodes used for electrochemical detection of metal ions in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis | MDPI [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. MOFs-Modified Electrochemical Sensors and the Application in the Detection of Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Ammonium Hexacyanoferrate(II) in Cyclic Voltammetry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ammonium (B1175870) Hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], in cyclic voltammetry (CV) studies. This compound is a versatile redox-active species widely employed as a probe to study electrochemical processes and as a mediator in the development of electrochemical biosensors.
Introduction to Ammonium Hexacyanoferrate(II) in Electrochemistry
Ammonium hexacyanoferrate(II) is an inorganic complex where an iron(II) ion is coordinated to six cyanide ligands. In aqueous solutions, it readily participates in a well-behaved, one-electron reversible redox reaction:
[Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻
This reversible nature, characterized by stable and well-defined anodic and cathodic peaks in a cyclic voltammogram, makes it an ideal candidate for a variety of electrochemical applications. The formal potential of this redox couple is approximately +0.36 V versus the Standard Hydrogen Electrode (SHE). It is soluble in water and forms a pale yellow-green solution.
Core Applications in Cyclic Voltammetry
Redox Probe for Electrode Characterization
Ammonium hexacyanoferrate(II) is frequently used to characterize the properties of working electrodes. By analyzing the cyclic voltammogram of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple, researchers can determine key electrode parameters such as the electrochemical surface area, the rate of electron transfer, and the extent of electrode fouling.
Mediator in Electrochemical Biosensors
In biosensor applications, ammonium hexacyanoferrate(II) can act as an efficient electron shuttle or "mediator" between the active site of an enzyme and the electrode surface. This is particularly useful for oxidoreductase enzymes, such as glucose oxidase, where the direct electron transfer from the enzyme to the electrode is often slow. The hexacyanoferrate(II) ion can be oxidized by the enzyme, and the resulting hexacyanoferrate(III) can then be electrochemically reduced at the electrode surface, generating a current that is proportional to the analyte concentration.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from cyclic voltammetry studies of the hexacyanoferrate(II)/(III) redox couple. While the data presented here is primarily for the potassium salt, K₄[Fe(CN)₆], it serves as a very close approximation for the behavior of the ammonium salt, as the electrochemical properties are dominated by the [Fe(CN)₆]⁴⁻ anion.
Table 1: Typical Experimental Parameters for Cyclic Voltammetry of Hexacyanoferrate(II)
| Parameter | Typical Value/Range | Notes |
| Analyte Concentration | 1 mM - 10 mM | Higher concentrations lead to larger peak currents. |
| Supporting Electrolyte | 0.1 M - 1.0 M KCl or KNO₃ | Provides conductivity to the solution and minimizes migration effects. |
| Working Electrode | Glassy Carbon, Platinum, Gold | The choice of electrode material can influence the peak separation. |
| Reference Electrode | Ag/AgCl (saturated KCl) | Provides a stable potential for reference. |
| Counter Electrode | Platinum wire or graphite (B72142) rod | Completes the electrical circuit. |
| Potential Window | -0.2 V to +0.8 V vs. Ag/AgCl | Should encompass the redox potential of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple. |
| Scan Rate (ν) | 10 mV/s - 500 mV/s | Affects the peak current and can provide information on the reaction kinetics. |
Table 2: Influence of Scan Rate on Peak Characteristics for 1 mM [Fe(CN)₆]⁴⁻ in 0.1 M KCl
| Scan Rate (mV/s) | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Peak Separation (ΔEp = Epa - Epc) (mV) | Anodic Peak Current (ipa) (µA) | Cathodic Peak Current (ipc) (µA) |
| 20 | ~ +0.29 V | ~ +0.23 V | ~ 60 mV | Varies with electrode area | Varies with electrode area |
| 50 | ~ +0.30 V | ~ +0.24 V | ~ 60 mV | Varies with electrode area | Varies with electrode area |
| 100 | ~ +0.31 V | ~ +0.25 V | ~ 60 mV | Varies with electrode area | Varies with electrode area |
| 200 | ~ +0.32 V | ~ +0.26 V | ~ 60 mV | Varies with electrode area | Varies with electrode area |
| 500 | ~ +0.34 V | ~ +0.28 V | ~ 60 mV | Varies with electrode area | Varies with electrode area |
Note: The peak currents are dependent on the electrode surface area and are therefore presented qualitatively. For a diffusion-controlled process, a plot of peak current versus the square root of the scan rate should be linear.
Experimental Protocols
Protocol for Characterizing a Working Electrode
This protocol describes the use of ammonium hexacyanoferrate(II) to assess the performance of a glassy carbon working electrode.
Materials:
-
Ammonium hexacyanoferrate(II)
-
Potassium chloride (KCl)
-
Deionized water
-
Glassy carbon electrode (working)
-
Ag/AgCl electrode (reference)
-
Platinum wire electrode (counter)
-
Potentiostat
-
Electrochemical cell
Procedure:
-
Solution Preparation: Prepare a 5 mM solution of Ammonium hexacyanoferrate(II) in 0.1 M KCl aqueous solution.
-
Electrode Polishing: Polish the glassy carbon electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonicating in deionized water for 2 minutes to remove any residual alumina particles.
-
Cell Assembly: Assemble the three-electrode cell with the polished glassy carbon electrode as the working electrode, the Ag/AgCl electrode as the reference electrode, and the platinum wire as the counter electrode.
-
Deoxygenation: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the initial potential to -0.1 V and the switching potential to +0.7 V.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammetry experiment for 3-5 cycles to obtain a stable voltammogram.
-
-
Data Analysis:
-
Measure the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, this should be close to 59 mV at 25°C.
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) and plot the peak current versus the square root of the scan rate to confirm a diffusion-controlled process.
-
Protocol for a Glucose Biosensor Using a Hexacyanoferrate(II) Mediator
This protocol outlines the fabrication and use of a simple amperometric glucose biosensor. Note: This protocol uses potassium hexacyanoferrate(II), which can be substituted with ammonium hexacyanoferrate(II).
Materials:
-
Glucose Oxidase (GOx)
-
Potassium hexacyanoferrate(II)
-
Acetic acid
-
Phosphate buffer saline (PBS, pH 7.4)
-
Glucose
-
Screen-printed carbon electrode (SPCE)
Procedure:
-
Enzyme-Mediator Ink Preparation:
-
Prepare a 1% chitosan solution in 1% acetic acid.
-
Dissolve 10 mg of GOx and 5 mg of potassium hexacyanoferrate(II) in 1 mL of the chitosan solution.
-
Mix thoroughly to form a homogenous ink.
-
-
Electrode Modification:
-
Drop-cast 5 µL of the enzyme-mediator ink onto the working area of the screen-printed carbon electrode.
-
Allow the electrode to dry at room temperature for at least 2 hours.
-
-
Cyclic Voltammetry Measurement for Glucose Detection:
-
Place the modified electrode in the electrochemical cell containing 10 mL of PBS (pH 7.4).
-
Run a cyclic voltammogram from 0 V to +0.5 V at a scan rate of 50 mV/s to obtain a baseline.
-
Add a known concentration of glucose to the PBS and record the cyclic voltammogram again.
-
An increase in the anodic peak current at approximately +0.3 V to +0.4 V (corresponding to the oxidation of hexacyanoferrate(II)) will be observed, which is proportional to the glucose concentration.
-
-
Calibration: Repeat the measurement with varying glucose concentrations to construct a calibration curve of anodic peak current versus glucose concentration.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for a typical cyclic voltammetry study.
Caption: Signaling pathway in a mediated electrochemical biosensor.
Application Notes and Protocols: The Role of Ammonium Hexacyanoferrate(II) in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery. A notable subclass of MOFs are Prussian blue analogues (PBAs), which are synthesized using hexacyanoferrate complexes as linkers. Ammonium (B1175870) hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], serves as a key precursor in the formation of these frameworks, providing the hexacyanoferrate(II) building block.[1]
The synthesis of PBAs from ammonium hexacyanoferrate(II) is typically achieved through a co-precipitation reaction with a metal salt in an aqueous solution.[2] This method is valued for its simplicity, low cost, and scalability. The properties of the resulting MOF, such as crystallinity, particle size, and defect density, are highly dependent on the synthesis conditions, including precursor concentration, reaction temperature, and the rate of reagent addition.[3] Understanding and controlling these parameters is crucial for tailoring the MOF's properties for specific applications.
These application notes provide detailed protocols for the synthesis of metal-organic frameworks using ammonium hexacyanoferrate(II) as a precursor, a summary of key synthesis parameters in a tabular format for easy comparison, and graphical representations of the experimental workflow.
Data Presentation
The synthesis of Prussian blue analogue MOFs is highly sensitive to a range of experimental parameters. The following table summarizes key quantitative data from representative synthesis protocols to illustrate the influence of these variables on the final product.
| Parameter | Value | Effect on MOF Properties | Reference |
| Precursors | |||
| Metal Salt | e.g., Cobalt(II) chloride, Nickel(II) sulfate | Determines the metal nodes in the framework and influences electrochemical and magnetic properties. | [4] |
| Ammonium Hexacyanoferrate(II) Concentration | 0.01 - 0.1 M | Affects nucleation and crystal growth rates, thereby influencing particle size and crystallinity. | [2][3] |
| Metal Salt Concentration | 0.01 - 0.1 M | The molar ratio of metal salt to hexacyanoferrate influences the stoichiometry and defect density of the final product. | [2][3] |
| Reaction Conditions | |||
| Temperature | 25 - 80 °C | Higher temperatures can lead to larger, more crystalline particles but may also increase the rate of side reactions. | [2][3] |
| Reaction Time | 1 - 24 hours | Longer reaction times can promote crystal growth and improve crystallinity. | [2] |
| Stirring Speed | 100 - 500 RPM | Affects the rate of mixing and can influence the homogeneity and particle size distribution of the product. | [2] |
| pH | 2 - 7 | Influences the speciation of the metal ions and the stability of the hexacyanoferrate complex, which can affect the composition and structure of the MOF. | [3] |
| Post-Synthesis Treatment | |||
| Washing Solvents | Water, Ethanol | Used to remove unreacted precursors and byproducts. The choice of solvent can affect the surface properties of the MOF. | [2] |
| Drying Method | Air-drying, Vacuum-drying | The drying method can influence the porosity and stability of the final material. | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Prussian blue analogue MOFs using ammonium hexacyanoferrate(II).
Protocol 1: Co-precipitation Synthesis of a Cobalt-based Prussian Blue Analogue
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium hexacyanoferrate(II) hydrate (B1144303) ((NH₄)₄[Fe(CN)₆]·xH₂O)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of cobalt(II) chloride by dissolving 2.38 g of CoCl₂·6H₂O in 100 mL of deionized water.
-
Prepare a 0.1 M solution of ammonium hexacyanoferrate(II) by dissolving 2.84 g of (NH₄)₄[Fe(CN)₆]·xH₂O (anhydrous molecular weight) in 100 mL of deionized water.
-
-
Co-precipitation Reaction:
-
Place 50 mL of the cobalt(II) chloride solution in a 250 mL beaker and stir at 300 RPM at room temperature.
-
Slowly add 50 mL of the ammonium hexacyanoferrate(II) solution to the cobalt(II) chloride solution dropwise using a burette or a syringe pump at a rate of 1 mL/min.
-
A precipitate will form immediately. Continue stirring the mixture for 4 hours at room temperature to allow for crystal growth and aging.
-
-
Product Isolation and Washing:
-
Transfer the reaction mixture to centrifuge tubes and centrifuge at 4000 RPM for 10 minutes to collect the precipitate.
-
Decant the supernatant and resuspend the precipitate in 50 mL of deionized water.
-
Repeat the centrifugation and washing step two more times with deionized water, followed by two washes with ethanol.
-
-
Drying:
-
After the final wash, collect the precipitate and dry it in a vacuum oven at 60 °C for 12 hours.
-
The resulting powder is the cobalt-based Prussian blue analogue MOF.
-
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To determine the crystalline structure and phase purity of the synthesized MOF.
-
Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with known patterns for Prussian blue analogues to confirm the crystal structure.
2. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology and particle size of the MOF crystals.
-
Procedure: The dried MOF powder is mounted on an SEM stub using conductive carbon tape and sputter-coated with a thin layer of gold or palladium to prevent charging. The sample is then imaged using an SEM.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the MOF and confirm the coordination of the cyanide ligands.
-
Procedure: A small amount of the MOF powder is mixed with KBr and pressed into a pellet. The FTIR spectrum is then recorded. The characteristic C≡N stretching frequency for the hexacyanoferrate linker is typically observed around 2000-2200 cm⁻¹.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and determine the amount of solvent molecules in the pores.
-
Procedure: A small amount of the MOF is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while the weight loss is monitored as a function of temperature.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization of metal-organic frameworks using ammonium hexacyanoferrate(II).
Caption: Experimental workflow for the synthesis of a Prussian blue analogue MOF.
Caption: Logical workflow for the characterization of the synthesized MOF.
References
- 1. Structural and defect modulations of co-precipitation synthesized high-entropy Prussian blue analogue nanocubes via Cu/Zn co-doping for enhanced electrochemical performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prussian blue and its analogues as functional template materials: control of derived structure compositions and morphologies - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09501G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ammonium Hexacyanoferrate(II) in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], is a versatile inorganic reagent with significant applications in analytical chemistry.[1] Its ability to form distinct precipitates and colored complexes with various metal ions makes it a valuable tool for both qualitative and quantitative analysis.[2] This document provides detailed application notes and experimental protocols for the use of ammonium hexacyanoferrate(II) in the potentiometric titration of zinc, the spectrophotometric determination of iron and copper, the qualitative detection of calcium, and its role in the voltammetric analysis of pharmaceutical compounds.
Potentiometric Titration of Zinc(II)
Ammonium hexacyanoferrate(II) is utilized as a titrant in the precipitation titration of zinc ions. The endpoint of the titration is determined potentiometrically, offering a precise and reliable method for zinc quantification, particularly in industrial and environmental samples.[3]
Logical Relationship: Principle of Potentiometric Titration of Zinc
Caption: Principle of the potentiometric titration of zinc with hexacyanoferrate(II).
Experimental Protocol
1. Reagent Preparation:
-
0.05 M Ammonium Hexacyanoferrate(II) Solution: Dissolve approximately 21.1 g of (NH₄)₄[Fe(CN)₆]·xH₂O in deionized water and dilute to 1000 mL. Standardize this solution against a primary standard zinc solution.
-
Standard Zinc Solution (1000 ppm): Dissolve 1.000 g of high-purity zinc metal in a minimal amount of dilute sulfuric acid and dilute to 1000 mL with deionized water.
-
Sulfuric Acid (1 M): Slowly add 55.5 mL of concentrated H₂SO₄ to approximately 900 mL of deionized water, cool, and dilute to 1000 mL.
2. Instrumentation:
-
Autotitrator with a potentiometric endpoint detection system.
-
Pt-Titrode reference electrode.[3]
-
Thermostated titration vessel.
-
Magnetic stirrer.
3. Procedure:
-
Pipette a known volume of the zinc-containing sample into the titration vessel.
-
Acidify the sample with 1 M sulfuric acid to a pH of approximately 2-3.
-
Heat the solution to 60-70 °C and maintain this temperature throughout the titration.[3]
-
Immerse the Pt-Titrode electrode and the titrator tip into the solution.
-
Titrate with the standardized 0.05 M ammonium hexacyanoferrate(II) solution under constant stirring.
-
The endpoint is identified by the sharp inflection point in the potential curve.
4. Calculation: The concentration of zinc in the sample can be calculated using the following formula:
Zinc (mg/L) = (V * M * E * 1000) / S
Where:
-
V = Volume of titrant consumed at the endpoint (mL)
-
M = Molarity of the ammonium hexacyanoferrate(II) solution (mol/L)
-
E = Titrant equivalence factor (mg Zn/mL of titrant)[3]
-
S = Volume of the sample (mL)
Quantitative Data
| Parameter | Value | Reference |
| Titrant Equivalence | 4.904 mg Zn per mL of 0.05 M K₄[Fe(CN)₆] | [3] |
| Optimal Temperature | > 60 °C | [3] |
| Stoichiometry (Zn²⁺:[Fe(CN)₆]⁴⁻) | 3:2 | [4] |
Spectrophotometric Determination of Iron(III) and Copper(II)
Ammonium hexacyanoferrate(II) reacts with iron(III) and copper(II) ions to form intensely colored complexes, which can be quantified using spectrophotometry. The reaction with Fe(III) produces the well-known Prussian blue, while the reaction with Cu(II) forms a reddish-brown precipitate.[5]
Experimental Workflow: Spectrophotometric Analysis
Caption: General workflow for the spectrophotometric determination of metal ions.
Protocol for Iron(III) Determination
1. Reagent Preparation:
-
Ammonium Hexacyanoferrate(II) Solution (1% w/v): Dissolve 1 g of (NH₄)₄[Fe(CN)₆]·xH₂O in 100 mL of deionized water.
-
Standard Iron(III) Solution (100 ppm): Dissolve 0.8634 g of ferric ammonium sulfate (B86663) (NH₄Fe(SO₄)₂·12H₂O) in deionized water, add a few drops of concentrated sulfuric acid, and dilute to 1000 mL.
-
Hydrochloric Acid (0.1 M): Dilute 8.3 mL of concentrated HCl to 1000 mL with deionized water.
2. Procedure:
-
Prepare a series of standard solutions by diluting the 100 ppm iron(III) stock solution with 0.1 M HCl.
-
To a known volume of the sample and each standard in separate volumetric flasks, add 1 mL of the 1% ammonium hexacyanoferrate(II) solution.
-
Dilute to the mark with 0.1 M HCl and mix well.
-
Allow the Prussian blue color to develop for 15 minutes.[6]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 700 nm, using a spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of iron(III) in the sample from the calibration curve.
Protocol for Copper(II) Determination
1. Reagent Preparation:
-
Ammonium Hexacyanoferrate(II) Solution (1% w/v): Prepare as described for the iron determination.
-
Standard Copper(II) Solution (100 ppm): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 1000 mL.
-
Ammonia (B1221849) Solution (2 M): Dilute 133 mL of concentrated ammonia to 1000 mL with deionized water.
2. Procedure:
-
Prepare a series of standard solutions by diluting the 100 ppm copper(II) stock solution.
-
To a known volume of the sample and each standard, add 2 M ammonia solution dropwise until a deep blue color of the tetraamminecopper(II) complex is formed.
-
Add 1 mL of the 1% ammonium hexacyanoferrate(II) solution to form a reddish-brown precipitate.
-
The absorbance of the resulting suspension can be measured, or the precipitate can be separated, redissolved in a suitable solvent, and then measured. For direct measurement, ensure thorough mixing before each reading.
-
Measure the absorbance at the λmax (typically around 480 nm) against a reagent blank.
-
Construct a calibration curve and determine the copper(II) concentration in the sample.
Quantitative Data for Spectrophotometric Methods
| Analyte | λmax | Linearity Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Iron(III) (as Prussian Blue) | ~700 nm | 0.32 - 3.23 ppm | 2.9 x 10⁴ | [6] |
| Copper(II) (with NH₃ and [Fe(CN)₆]⁴⁻) | ~480 nm | 0.5 - 10 µg/mL | - | [7] |
Qualitative Spot Test for Calcium(II)
Ammonium hexacyanoferrate(II) can be used as a reagent for the qualitative detection of calcium ions, with which it forms a white precipitate of calcium ammonium hexacyanoferrate(II).[2]
Experimental Protocol
1. Reagent Preparation:
-
Ammonium Hexacyanoferrate(II) Reagent: A saturated aqueous solution of (NH₄)₄[Fe(CN)₆].
-
Ammonium Chloride Solution (Saturated): Dissolve ammonium chloride in deionized water until saturation is reached.
2. Procedure:
-
Place a few drops of the sample solution on a spot plate or in a small test tube.
-
Add an equal volume of saturated ammonium chloride solution.
-
Add a few drops of the saturated ammonium hexacyanoferrate(II) reagent.
-
The formation of a white crystalline precipitate indicates the presence of calcium ions. The reaction may be slow and can be accelerated by gentle warming.
Application in Voltammetric Analysis of Pharmaceuticals
While direct reaction with ammonium hexacyanoferrate(II) in solution is not common for drug analysis, metal hexacyanoferrates are extensively used to modify electrode surfaces for the voltammetric determination of various pharmaceutical compounds. These modified electrodes exhibit electrocatalytic activity towards the oxidation or reduction of electroactive drug molecules, enhancing the sensitivity and selectivity of the analysis. A common example is the use of cobalt hexacyanoferrate modified electrodes for the determination of ascorbic acid (Vitamin C).
Principle of Voltammetric Determination using a Modified Electrode
Caption: Principle of voltammetric drug analysis using a hexacyanoferrate-modified electrode.
Protocol Outline for Ascorbic Acid Determination
1. Electrode Preparation:
-
A glassy carbon or carbon paste electrode is modified by immobilizing a cobalt hexacyanoferrate film on its surface. This can be achieved through electrochemical deposition or by incorporating the hexacyanoferrate into the electrode paste.
2. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).
3. Procedure:
-
The modified working electrode is immersed in a supporting electrolyte solution (e.g., phosphate (B84403) buffer).
-
A known volume of the pharmaceutical sample containing ascorbic acid is added to the electrochemical cell.
-
A potential is applied to the working electrode, and the resulting current from the electrocatalytic oxidation of ascorbic acid is measured using a technique such as cyclic voltammetry or differential pulse voltammetry.
-
The peak current is proportional to the concentration of ascorbic acid.
4. Quantitative Analysis:
-
A calibration curve is constructed by measuring the peak currents of standard solutions of ascorbic acid.
-
The concentration of ascorbic acid in the sample is determined from the calibration curve.
Performance Characteristics of a Cobalt Hexacyanoferrate Modified Electrode for Ascorbic Acid
| Parameter | Value | Reference |
| Linear Range | 5.0 x 10⁻⁵ to 6.0 x 10⁻³ M (Voltammetry) | [8] |
| Linear Range | 8.0 x 10⁻⁶ to 2.0 x 10⁻³ M (Amperometry) | [8] |
| Limit of Detection | 0.3 µg/mL (with gold electrode) | [9] |
Conclusion
Ammonium hexacyanoferrate(II) is a cost-effective and reliable reagent for a variety of applications in analytical chemistry. Its utility in the precise quantification of zinc by potentiometric titration and the sensitive spectrophotometric determination of iron and copper highlights its importance in routine analysis. Furthermore, its role in qualitative analysis and as a precursor for modified electrodes in modern electroanalytical techniques demonstrates its continued relevance in both classical and advanced analytical methodologies. The protocols outlined in this document provide a framework for the successful application of ammonium hexacyanoferrate(II) in research and quality control settings.
References
- 1. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]
- 2. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Determination of zinc by bi-amperometric titration with potassium hexacyanoferrate(II) | Metrohm [metrohm.com]
- 5. Ammonium Hexacyanoferrate(II) [myskinrecipes.com]
- 6. theacademic.in [theacademic.in]
- 7. sci-arch.org [sci-arch.org]
- 8. Voltammetric and amperometric determination of ascorbic acid at a chemically modified carbon fibre microelectrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of L- Ascorbic Acid in Plasma by Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for preparing Ammonium hexacyanoferrate(II) nanoparticles
Application Note & Protocol
Topic: Preparation of Ammonium (B1175870) Hexacyanoferrate(II) Nanoparticles
AN-ID: NPN-AHCF-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium hexacyanoferrate(II), also known as ammonium ferrocyanide, is a coordination compound with significant potential in various scientific fields. As nanoparticles, this material and its analogues (like Prussian blue) are of particular interest for applications including environmental remediation, particularly for the selective adsorption of contaminants like cesium, and as platforms for biomedical applications. Their defined structure, high surface area, and potential for surface functionalization make them relevant model systems in drug delivery research for developing novel carrier vehicles.
This document provides a detailed protocol for the synthesis of ammonium hexacyanoferrate(II) nanoparticles via a facile co-precipitation method. It also outlines standard procedures for their characterization using modern analytical techniques.
Experimental Protocols
Materials and Reagents
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Ammonium chloride (NH₄Cl)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)
Synthesis of Ammonium Hexacyanoferrate(II) Nanoparticles
This protocol is based on a co-precipitation reaction at room temperature.[1][2]
-
Reagent Preparation:
-
Prepare a 50 mM solution of potassium hexacyanoferrate(II) by dissolving the requisite amount in DI water.
-
Prepare a 200 mM solution of ammonium chloride by dissolving the requisite amount in DI water.
-
-
Co-precipitation Reaction:
-
In a clean beaker, place 50 mL of the 200 mM ammonium chloride solution.
-
While stirring vigorously with a magnetic stirrer, add 50 mL of the 50 mM potassium hexacyanoferrate(II) solution dropwise to the ammonium chloride solution.
-
A pale, greenish-yellow precipitate should form immediately.
-
Continue stirring the mixture at room temperature for 1 hour to ensure the reaction is complete and to allow for particle aging.
-
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at 8,000 x g for 15 minutes.
-
Discard the supernatant.
-
Re-disperse the nanoparticle pellet in 50 mL of DI water by vortexing or sonication.
-
Repeat the centrifugation and washing steps two more times with DI water, followed by one wash with ethanol to remove residual ions.
-
-
Final Product:
-
After the final wash, re-disperse the nanoparticle pellet in a desired volume of DI water for a stock suspension.
-
Alternatively, the pellet can be dried in a desiccator or a lyophilizer to obtain a powder. Store the final product at 4°C.
-
Nanoparticle Characterization Protocols
2.3.1 Transmission Electron Microscopy (TEM)
TEM is used to determine the size, morphology, and dispersion of the nanoparticles.[3][4]
-
Sample Preparation:
-
Dilute the stock nanoparticle suspension in DI water to a very low concentration (a faint turbidity is often sufficient).
-
Place a 5-10 µL drop of the diluted suspension onto a carbon-coated copper TEM grid.[5]
-
Allow the grid to sit for 2-5 minutes for particle adhesion.
-
Wick away the excess liquid from the edge of the grid using filter paper.
-
Let the grid air-dry completely before loading it into the TEM.
-
-
Imaging:
-
Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to assess both individual particle morphology and the overall dispersion.
-
Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100 individual particles to determine the average size and size distribution.
-
2.3.2 Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter and polydispersity index (PDI), while electrophoretic light scattering determines the zeta potential, indicating colloidal stability.[6][7][8]
-
Sample Preparation:
-
Filter the DI water or desired buffer (e.g., 10 mM NaCl) using a 0.1 µm syringe filter.[6]
-
Dilute the nanoparticle stock suspension with the filtered dispersant to an appropriate concentration (typically 0.1 - 1.0 mg/mL). The solution should be clear or slightly turbid.
-
-
Measurement:
-
Transfer the sample to a clean cuvette.
-
Equilibrate the sample at a controlled temperature (e.g., 25°C) for at least 60 seconds inside the instrument.[6]
-
For DLS, perform at least three consecutive measurements to ensure reproducibility. The instrument will report the Z-average hydrodynamic diameter and the PDI.
-
For Zeta Potential, the instrument applies an electric field and measures particle mobility. Perform at least three measurements.
-
2.3.3 X-Ray Diffraction (XRD)
XRD is used to confirm the crystalline structure of the synthesized nanoparticles.[9][10]
-
Sample Preparation:
-
Prepare a powder sample by drying the synthesized nanoparticles.
-
Mount a thin, uniform layer of the powder onto a low-background sample holder (e.g., a zero-background silicon wafer).[11]
-
-
Data Acquisition:
-
Use a diffractometer with a standard X-ray source (e.g., Cu Kα).
-
Scan the sample over a relevant 2θ range (e.g., 10° to 80°).
-
The resulting diffraction pattern can be compared to reference patterns from crystallographic databases to confirm the phase and structure of ammonium hexacyanoferrate(II). The crystallite size can be estimated from peak broadening using the Scherrer equation.[12][13]
-
Expected Results & Data
The synthesis protocol is expected to yield nanoparticles with a uniform size distribution. The table below summarizes typical quantitative data obtained from the characterization of metal hexacyanoferrate nanoparticles.
| Parameter | Technique | Typical Value | Description |
| Core Particle Size | TEM | 20 - 50 nm | Average diameter of individual nanoparticles from direct imaging. |
| Hydrodynamic Diameter | DLS | 50 - 90 nm | Effective diameter of the particle in a hydrated state in solution. |
| Polydispersity Index (PDI) | DLS | < 0.3 | A measure of the broadness of the size distribution. |
| Zeta Potential | ELS | -15 to -35 mV | Indicates the surface charge and colloidal stability in neutral aqueous media.[8] |
| Crystal Structure | XRD | Face-Centered Cubic | Confirms the expected crystal lattice of the hexacyanoferrate material. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from synthesis to characterization of the ammonium hexacyanoferrate(II) nanoparticles.
Caption: Workflow for synthesis and characterization of nanoparticles.
Disclaimer: This protocol is intended for research purposes by qualified individuals. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling all chemical reagents.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]
- 4. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microscopyinnovations.com [microscopyinnovations.com]
- 6. ceint.duke.edu [ceint.duke.edu]
- 7. solids-solutions.com [solids-solutions.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. azonano.com [azonano.com]
- 11. azooptics.com [azooptics.com]
- 12. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Environmental Remediation of Heavy Metals Using Ammonium Hexacyanoferrate(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is a coordination compound that has shown potential in the environmental remediation of heavy metals. Its efficacy stems from its ability to act as a coagulant and ion-exchange agent, facilitating the removal of various metal ions from aqueous solutions. This document provides an overview of its application, along with generalized protocols for its synthesis and use in laboratory settings for heavy metal remediation studies.
The primary mechanism for heavy metal removal by ammonium hexacyanoferrate(II) involves the exchange of ammonium ions (NH₄⁺) within its crystal lattice for heavy metal cations. Additionally, its colloidal nature in solution allows it to act as a coagulant, entrapping metal ions in the resulting precipitate.
Data Presentation
While specific quantitative data for the adsorption of a wide range of heavy metals by ammonium hexacyanoferrate(II) is not extensively available in the reviewed literature, the following table summarizes the removal efficiency observed for cadmium in a specific application. It is important to note that these values are indicative and may vary depending on the specific experimental conditions.
Table 1: Removal Efficiency of Cadmium using Hexacyanoferrate(II)-based Treatment
| Heavy Metal | Initial Concentration | Adsorbent Dosage | pH | Contact Time | Temperature | Removal Efficiency (%) | Reference |
| Cadmium (Cd²⁺) | Varies (in wine) | Not specified | Not specified | Not specified | Not specified | 72 - 95 | [1] |
Note: The referenced study utilized a hexacyanoferrate(II)-based treatment for cadmium removal from wine. While not exclusively using ammonium hexacyanoferrate(II), it indicates the potential of the hexacyanoferrate(II) anion for cadmium sequestration.
Experimental Protocols
The following are generalized protocols for the synthesis of ammonium hexacyanoferrate(II) and its application in batch adsorption studies for heavy metal removal. These protocols are based on the general synthesis of insoluble metal hexacyanoferrates and standard batch adsorption experimental designs. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Synthesis of Ammonium Hexacyanoferrate(II) Adsorbent
This protocol describes the synthesis of ammonium hexacyanoferrate(II) via a precipitation reaction.
Materials:
-
Ammonium hexacyanoferrate(II) hydrate (B1144303) ((NH₄)₄[Fe(CN)₆]·xH₂O)
-
Soluble salt of a transition metal (e.g., FeCl₃, for synthesis of an insoluble form)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of ammonium hexacyanoferrate(II) by dissolving a calculated amount in deionized water.
-
Prepare a solution of a soluble transition metal salt (e.g., ferric chloride) in a separate beaker of deionized water.
-
-
Precipitation:
-
While stirring the ammonium hexacyanoferrate(II) solution vigorously, slowly add the transition metal salt solution dropwise.
-
A precipitate will form. Continue stirring for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.
-
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
-
Drying:
-
Dry the collected precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Grinding:
-
Grind the dried adsorbent to a fine powder to increase the surface area for adsorption.
-
Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal
This protocol outlines a standard procedure for evaluating the heavy metal adsorption capacity of the synthesized ammonium hexacyanoferrate(II).
Materials:
-
Synthesized ammonium hexacyanoferrate(II) adsorbent
-
Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄)
-
Deionized water
-
pH meter
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal analysis
Procedure:
-
Prepare Heavy Metal Solutions:
-
Prepare a series of standard solutions of the target heavy metal with varying initial concentrations from the stock solution.
-
-
Adsorption Study:
-
In a series of flasks, add a known mass of the ammonium hexacyanoferrate(II) adsorbent to a fixed volume of the heavy metal solution.
-
Adjust the initial pH of the solutions to the desired value using dilute acid or base.
-
Place the flasks on an orbital shaker or use magnetic stirrers and agitate at a constant speed for a predetermined contact time.
-
Maintain a constant temperature throughout the experiment.
-
-
Sample Collection and Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the final concentration of the heavy metal using AAS or ICP-OES.
-
-
Data Analysis:
-
Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
C₀ is the initial heavy metal concentration (mg/L)
-
Cₑ is the equilibrium heavy metal concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Mandatory Visualizations
References
Synthesis of Mixed Metal Hexacyanoferrates Using Ammonium Hexacyanoferrate(II): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mixed Metal Hexacyanoferrates (Prussian Blue Analogs)
Mixed Metal Hexacyanoferrates (MHCFs), commonly known as Prussian Blue Analogs (PBAs), are a class of coordination polymers with a general formula AhMk[Fe(CN)6]l·mH2O, where 'A' is typically an alkali or ammonium (B1175870) ion, and 'M' is a transition metal.[1][2] These compounds form a robust face-centered cubic lattice structure where M and Fe atoms are bridged by cyanide ligands.[3] This framework creates interstitial sites capable of housing various cations, such as ammonium (NH₄⁺), making them highly versatile materials.[4]
The use of ammonium hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆], as the hexacyanoferrate source is particularly advantageous.[5] Its high solubility in water facilitates a homogenous reaction environment, enabling precise control over the co-precipitation process, which is a common and scalable synthesis method.[3][6] This control is critical for tuning the particle size, crystallinity, and defect density of the final product, which in turn dictates its performance in various applications.
For professionals in drug discovery and development, PBAs are of growing interest due to their unique properties including high stability, porous structure, ion-exchange capabilities, and biocompatibility.[7] These characteristics make them promising candidates for applications such as drug delivery systems, biosensors, and as therapeutic agents for decorporation of toxic metal ions.[8][9]
Application Notes
The unique properties of MHCFs synthesized with ammonium hexacyanoferrate(II) lend themselves to several high-value applications relevant to the pharmaceutical and biomedical fields.
-
Drug Delivery and Nanomedicine: The porous, cage-like structure of PBAs allows for the encapsulation and controlled release of therapeutic agents.[3] The ability to tune particle size to the nanoscale is crucial for cellular uptake and targeted delivery. Furthermore, the surfaces of these nanoparticles can be functionalized to attach specific targeting ligands, enhancing their efficacy.
-
Biosensing: MHCFs exhibit excellent electrocatalytic properties, making them effective mediators in electrochemical biosensors.[1][9] They can be used as "artificial peroxidases" for the sensitive detection of hydrogen peroxide, a byproduct in many enzymatic reactions.[9] This enables the development of sensors for metabolites like glucose and glutamate.[9]
-
Ion Scavenging (Decorporation): Prussian blue is famously used as an FDA-approved antidote for cesium and thallium poisoning. The framework's high affinity for certain cations allows it to act as an ion-exchanger, sequestering toxic ions from the gastrointestinal tract.[2] Synthesizing specific MHCFs can target other heavy metal ions of toxicological concern.
-
Catalysis: The high surface area and presence of multiple redox-active metal centers (Fe and the incorporated transition metal M) make MHCFs effective catalysts in various organic transformations, which can be relevant in the synthesis of active pharmaceutical ingredients (APIs).[10]
Experimental Protocols
The co-precipitation method is a straightforward, cost-effective, and scalable technique for synthesizing MHCF nanoparticles.[3][11] Below is a generalized protocol for the synthesis of a Copper Ammonium Hexacyanoferrate(II) (Cu-NH₄-HCF).
Protocol 3.1: Synthesis of Copper Ammonium Hexacyanoferrate(II) Nanoparticles
Objective: To synthesize copper-containing Prussian Blue Analog nanoparticles via co-precipitation using ammonium hexacyanoferrate(II).
Materials:
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Ammonium Hexacyanoferrate(II) Hydrate ((NH₄)₄[Fe(CN)₆]·xH₂O)[5]
-
Citric Acid (as a capping agent/stabilizer, optional)
-
Deionized (DI) Water
Equipment:
-
Magnetic stirrer with stir bars
-
Beakers and graduated cylinders
-
Burette or dropping funnel
-
Centrifuge and centrifuge tubes
-
Drying oven or vacuum desiccator
Procedure:
-
Precursor Solution A: Prepare a 0.1 M solution of Copper(II) Sulfate by dissolving the appropriate amount of CuSO₄·5H₂O in 100 mL of DI water. If using a capping agent, add citric acid to this solution (e.g., at a 1:1 molar ratio with copper) and stir until fully dissolved.
-
Precursor Solution B: Prepare a 0.1 M solution of Ammonium Hexacyanoferrate(II) by dissolving (NH₄)₄[Fe(CN)₆]·xH₂O in 100 mL of DI water.
-
Co-Precipitation Reaction:
-
Place Precursor Solution A on a magnetic stirrer and stir vigorously.
-
Using a burette, add Precursor Solution B dropwise to Solution A at a constant rate (e.g., 1-2 mL/min). A precipitate will form immediately.[6]
-
The synthesis parameters, such as precursor concentration, addition rate, and temperature, can significantly affect the final product's structure and properties.[3]
-
-
Aging: After the addition is complete, allow the mixture to stir for an additional 2-4 hours at room temperature. This "aging" step promotes crystal growth and improves the uniformity of the nanoparticles.
-
Separation: Transfer the suspension to centrifuge tubes and centrifuge at 4000-6000 rpm for 15 minutes to pellet the solid product.
-
Washing: Carefully decant the supernatant. Resuspend the pellet in DI water and centrifuge again. Repeat this washing step 2-3 times to remove unreacted ions. Perform a final wash with ethanol to aid in drying.
-
Drying: After the final wash, decant the ethanol and dry the nanoparticle pellet in an oven at 60-80°C overnight or in a vacuum desiccator until a constant weight is achieved.
-
Characterization: The resulting fine powder should be characterized using techniques such as X-ray Diffraction (XRD) for phase purity and crystal structure, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology and particle size, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of cyanide bridges.[12]
Visualization of Workflows
Caption: Experimental workflow for MHCF synthesis.
Caption: Standard characterization workflow for MHCFs.
Quantitative Data Summary
The properties of synthesized MHCFs can vary significantly based on the constituent metals and the precise synthesis conditions used. The following table summarizes representative data compiled from literature for different MHCFs.
| Compound Formula | Metal Precursor (M) | Hexacyanoferrate Precursor | Synthesis Method | Avg. Particle Size (nm) | Application |
| Co₃[Fe(CN)₆]₂ | Cobalt(II) Chloride | K₃[Fe(CN)₆] | Co-precipitation | 20-50 | Electrocatalysis[1] |
| Ni₂[Fe(CN)₆] | Nickel(II) Sulfate | K₄[Fe(CN)₆] | Co-precipitation | 30-100 | Ion-exchange, Batteries[6] |
| Cu₂[Fe(CN)₆] | Copper(II) Sulfate | K₄[Fe(CN)₆] | Co-precipitation | 50-150 | Photocatalysis, Sensors[12] |
| Zn₃[Fe(CN)₆]₂ | Zinc(II) Chloride | K₃[Fe(CN)₆] | Co-precipitation | 100-200 | Drug Delivery, Batteries[12] |
| (NH₄)₂Sr[Fe(CN)₆] | Strontium Chloride | (NH₄)₄[Fe(CN)₆] | Reactive Precipitation | Crystalline Solid | Structural Studies[13] |
| (NH₄)₂Ba[Fe(CN)₆] | Barium Chloride | (NH₄)₄[Fe(CN)₆] | Reactive Precipitation | Crystalline Solid | Structural Studies[4] |
Note: This table provides illustrative data. Actual results will depend on the specific experimental protocol followed.
References
- 1. [PDF] Metal Hexacyanoferrates: Electrosynthesis, in Situ Characterization, and Applications | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prussian Blue and Its Analogues: Electrochemistry and Analytical Applications | Semantic Scholar [semanticscholar.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Synthesis and Study of the Properties of Some Metal oxide Using Co-Precipitation Method [jns.kashanu.ac.ir]
- 12. [PDF] Synthesis, Characterization and Applications of Nano-structured Metal Hexacyanoferrates: A Review | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of Ammonium hexacyanoferrate(II) during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ammonium (B1175870) hexacyanoferrate(II). Our goal is to help you prevent its oxidation and ensure the synthesis of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is ammonium hexacyanoferrate(II) and what are its common applications?
Ammonium hexacyanoferrate(II), with the chemical formula (NH₄)₄[Fe(CN)₆], is a green crystalline powder soluble in water.[1] It is a coordination compound with various applications, including as a precursor for pigments, in analytical chemistry, and in the synthesis of other complex metal cyanides.
Q2: Why is my ammonium hexacyanoferrate(II) product turning blue?
A blue discoloration is a common indicator of oxidation.[2] The ferrocyanide (Fe²⁺) ion is susceptible to oxidation to the ferricyanide (B76249) (Fe³⁺) ion, especially when exposed to air (oxygen). This oxidation product can then react to form Prussian blue, leading to the observed blue color.
Q3: What are the primary factors that promote the oxidation of ammonium hexacyanoferrate(II) during synthesis?
The main factors that contribute to the oxidation of ammonium hexacyanoferrate(II) during its synthesis are:
-
Presence of Oxygen: The compound is sensitive to air and will slowly oxidize upon prolonged contact.[2]
-
Acidic pH: Acidic conditions can lead to the degradation of the ferrocyanide complex, making it more susceptible to oxidation by air.
-
Exposure to Light: Light can accelerate the oxidation process of ferrocyanide solutions.[3]
-
Elevated Temperatures: Higher temperatures can increase the rate of decomposition and oxidation.
Q4: Can I use a standard laboratory atmosphere for the synthesis?
It is strongly recommended to perform the synthesis under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidation.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of ammonium hexacyanoferrate(II) and provides corrective actions to prevent oxidation.
| Problem | Potential Cause | Recommended Solution |
| Final product has a blue or greenish-blue tint. | Oxidation of the ferrocyanide (Fe²⁺) to ferricyanide (Fe³⁺) due to exposure to air. | Conduct the entire synthesis, including filtration and drying, under a continuous flow of an inert gas like nitrogen or argon.[4][5] Use degassed solvents to further minimize oxygen exposure. |
| Low yield of the desired green crystalline powder. | Decomposition of the product due to acidic conditions. Ferrocyanide is known to degrade in solutions with low pH.[3] | Maintain a neutral or slightly alkaline pH throughout the synthesis. Monitor the pH of the reaction mixture and adjust as necessary with a suitable base, such as dilute ammonium hydroxide (B78521). |
| The reaction solution darkens or changes color upon standing. | Oxidation is occurring in the solution, potentially accelerated by light exposure.[3] | Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the synthesis in a dark environment. |
| The product appears as a fine, poorly crystalline powder instead of distinct green crystals. | Rapid precipitation or the presence of impurities. | Control the rate of addition of reactants to allow for slower crystal growth. Ensure the purity of all starting materials. Recrystallization from a suitable solvent under an inert atmosphere may improve crystallinity. |
Experimental Protocols
Synthesis of Ammonium Hexacyanoferrate(II) via Neutralization (with Oxidation Prevention)
This protocol is designed to produce high-purity ammonium hexacyanoferrate(II) by minimizing oxidation.
Materials:
-
Ferrocyanic acid (H₄[Fe(CN)₆])
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ethanol (B145695) (degassed)
-
Deionized water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare an Inert Atmosphere: Set up the reaction in a Schlenk flask or a three-necked flask equipped with a gas inlet and outlet. Purge the entire apparatus with nitrogen or argon gas for at least 15 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the experiment.
-
Dissolve Ferrocyanic Acid: In the reaction flask, dissolve a known quantity of ferrocyanic acid in degassed deionized water.
-
Neutralization: Slowly add concentrated ammonium hydroxide dropwise to the ferrocyanic acid solution while stirring continuously. Monitor the pH of the solution, aiming for a neutral to slightly alkaline endpoint (pH 7-8). This neutralization reaction forms ammonium hexacyanoferrate(II).[1]
-
Precipitation: Once the neutralization is complete, slowly add degassed ethanol to the solution with vigorous stirring. Ammonium hexacyanoferrate(II) is insoluble in ethanol and will precipitate out as a green crystalline solid.[1]
-
Isolation: Filter the precipitate using a Büchner funnel under a blanket of inert gas. Wash the crystals with small portions of degassed ethanol to remove any unreacted starting materials and excess ammonia.
-
Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator to prevent oxidation during the drying process.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere and protected from light.
Visualizations
Caption: Workflow for the synthesis of ammonium hexacyanoferrate(II) with oxidation prevention steps.
Caption: Logical relationship for troubleshooting oxidation during synthesis.
References
Troubleshooting poor yield in Ammonium hexacyanoferrate(II) precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the precipitation of ammonium (B1175870) hexacyanoferrate(II), particularly concerning poor yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in ammonium hexacyanoferrate(II) precipitation?
A1: The most frequent causes of low yield are non-stoichiometric ratios of reactants, improper pH control, suboptimal reaction temperature, and the presence of impurities in the starting materials. Each of these factors can significantly impact the efficiency of the precipitation reaction.
Q2: How does the order of reagent addition affect the precipitate?
A2: The order of reagent addition can influence the particle size and purity of the precipitate. While specific studies on ammonium hexacyanoferrate(II) are not abundant, in related metal hexacyanoferrate syntheses, a slow and controlled addition of one reactant to the other with constant stirring is crucial to prevent the formation of a colloidal or gelatinous precipitate, which can be difficult to filter and may lead to apparent low yield.
Q3: Can the presence of other ions, such as alkali metals, interfere with the precipitation?
A3: Yes, the presence of other cations, like sodium or potassium, can lead to the co-precipitation of mixed salts, such as sodium ammonium hexacyanoferrate(II) or potassium ammonium hexacyanoferrate(II). This can affect the purity of the final product. Using high-purity reagents is essential to minimize this interference.
Q4: What is the expected appearance of the ammonium hexacyanoferrate(II) precipitate?
A4: Ammonium hexacyanoferrate(II) typically forms as a green crystalline powder.[1] A significant deviation from this appearance may indicate the presence of impurities or the formation of an incorrect product.
Experimental Protocols
Protocol 1: Standard Precipitation of Ammonium Hexacyanoferrate(II)
This protocol is a generalized procedure based on common methods for precipitating metal hexacyanoferrates.
Materials:
-
Soluble hexacyanoferrate(II) salt (e.g., potassium hexacyanoferrate(II) trihydrate, K₄[Fe(CN)₆]·3H₂O)
-
Ammonium salt (e.g., ammonium chloride, NH₄Cl)
-
Deionized water
-
Ethanol (B145695) (for washing)
-
Aqueous ammonia (B1221849) solution (for pH adjustment and washing)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of the soluble hexacyanoferrate(II) salt in deionized water.
-
Prepare a separate solution of the ammonium salt in deionized water. The molar ratio of ammonium ions to hexacyanoferrate(II) ions should be at least 4:1 to ensure complete precipitation of the ammonium salt.
-
-
Precipitation:
-
Slowly add the hexacyanoferrate(II) solution to the ammonium salt solution with constant, vigorous stirring.
-
Monitor and adjust the pH of the solution as needed using a dilute aqueous ammonia solution. The optimal pH range is generally neutral to slightly alkaline.
-
-
Digestion of the Precipitate:
-
Gently heat the mixture to a moderately elevated temperature (e.g., 50-60 °C) and maintain it for a period (e.g., 1-2 hours) with continued stirring. This process, known as digestion, can help to increase the particle size and improve the filterability of the precipitate.
-
-
Isolation and Washing:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with a dilute aqueous ammonia solution to remove soluble impurities.
-
Follow with a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the precipitate in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to a constant weight.
-
Troubleshooting Guides
Issue 1: Low or No Precipitate Formation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Ensure a sufficient excess of the ammonium salt is used. A molar ratio of at least 4:1 (NH₄⁺:[Fe(CN)₆]⁴⁻) is recommended. | Promotes the complete precipitation of ammonium hexacyanoferrate(II). |
| Inappropriate pH | Adjust the pH of the reaction mixture. For many hexacyanoferrate precipitations, a neutral to slightly alkaline pH is optimal. Avoid highly acidic conditions. | An optimized pH will maximize the insolubility of the desired product. |
| Low Reactant Concentration | Increase the concentration of the reactant solutions. Very dilute solutions may not reach the supersaturation level required for precipitation. | Higher concentrations will favor the formation of a precipitate. |
| Formation of Soluble Complexes | In some cases, excess ammonia can form soluble ammine complexes, preventing precipitation. Avoid adding a large excess of concentrated ammonia solution. | Minimizes the formation of soluble byproducts. |
Issue 2: Precipitate is Colloidal or Difficult to Filter
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Precipitation | Add the precipitating agent slowly and with vigorous, constant stirring. | Promotes the formation of larger, more easily filterable crystals. |
| Suboptimal Temperature | Incorporate a "digestion" step by gently heating the reaction mixture (e.g., 50-60°C) for 1-2 hours after precipitation. | Encourages the growth of larger particles and reduces the amount of colloidal material. |
| Incorrect pH | Ensure the pH is within the optimal range for the precipitation. Extreme pH values can sometimes lead to the formation of gelatinous precipitates. | An appropriate pH will favor crystalline growth over amorphous or colloidal formation. |
Issue 3: Product is Impure (Incorrect Color or Composition)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | Use high-purity, analytical grade reagents. Check for expired chemicals. | Reduces the risk of introducing interfering ions that can co-precipitate. |
| Co-precipitation of Other Salts | If using alkali metal hexacyanoferrates as a precursor, ensure thorough washing of the precipitate to remove any residual alkali metal ions. | A pure ammonium hexacyanoferrate(II) product, free from mixed salts. |
| Oxidation of Hexacyanoferrate(II) | Minimize exposure of the reactants and product to air and strong light, as hexacyanoferrate(II) can be oxidized to hexacyanoferrate(III). | The final product will have the characteristic green color of the ferrous complex. |
| Inadequate Washing | Wash the precipitate thoroughly with a suitable solvent (e.g., dilute aqueous ammonia, followed by ethanol) to remove any unreacted starting materials or soluble byproducts. | A final product with high purity. |
Visualizations
Caption: Experimental workflow for ammonium hexacyanoferrate(II) precipitation.
Caption: Troubleshooting logic for addressing poor precipitation yield.
References
How to improve the stability of Ammonium hexacyanoferrate(II) solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ammonium (B1175870) Hexacyanoferrate(II) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Ammonium Hexacyanoferrate(II) solution is turning blue. What is causing this and how can I prevent it?
A1: The blue discoloration of your Ammonium Hexacyanoferrate(II) solution is due to the oxidation of the Ferrocyanide ion (Fe(II)) to the Ferricyanide ion (Fe(III)), which then reacts with remaining Ferrocyanide to form Prussian blue, a deeply colored complex. This oxidation is primarily caused by exposure to atmospheric oxygen.[1] To prevent this, it is crucial to minimize the solution's contact with air. One effective method is to prepare the solution using deoxygenated water, which can be achieved by boiling the water prior to use to drive out dissolved oxygen.[2] Storing the solution under an inert atmosphere, such as nitrogen or argon, is also highly recommended.
Q2: How does light affect the stability of my Ammonium Hexacyanoferrate(II) solution?
A2: Ammonium Hexacyanoferrate(II) solutions are sensitive to light, particularly in the near-ultraviolet and blue light spectrum (300-400 nm).[3] Exposure to light can induce a photolytic reaction, leading to the decomposition of the hexacyanoferrate(II) complex.[3] This degradation can result in the formation of other iron complexes and the release of cyanide ions. Therefore, it is imperative to store your solutions in amber or opaque containers to protect them from light.
Q3: What is the optimal pH range for storing Ammonium Hexacyanoferrate(II) solutions?
Q4: Does temperature impact the stability of Ammonium Hexacyanoferrate(II) solutions?
A4: Yes, temperature can affect the stability of Ammonium Hexacyanoferrate(II) solutions. While detailed kinetic studies on the thermal degradation of the ammonium salt solution are limited, thermal decomposition of the solid compound is known to occur at elevated temperatures, starting around 95°C.[1] For solutions, it is advisable to store them at room temperature or refrigerated to minimize any potential thermal degradation pathways. Avoid high temperatures during preparation and storage unless experimentally required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns blue or green over time | Oxidation of Fe(II) to Fe(III) by atmospheric oxygen. | 1. Prepare fresh solutions using deoxygenated water (boiled and cooled).2. Store the solution under an inert atmosphere (e.g., nitrogen or argon).3. Ensure storage containers are tightly sealed. |
| Formation of a precipitate | 1. Decomposition in acidic conditions.2. Reaction with incompatible container materials.3. Exceeding solubility limits. | 1. Verify the pH of the solution and adjust to neutral if necessary.2. Use high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) storage bottles.[5]3. Ensure the concentration is within the solubility limits at the storage temperature. |
| Inconsistent experimental results | 1. Degradation of the stock solution.2. Photodegradation from ambient light exposure.3. Contamination of the solution. | 1. Prepare fresh solutions more frequently.2. Always store stock solutions in amber or opaque containers, away from direct light.3. Use high-purity water and reagents for solution preparation. |
Experimental Protocols
Protocol for Preparation of a Stabilized Ammonium Hexacyanoferrate(II) Solution (0.1 M)
Materials:
-
Ammonium Hexacyanoferrate(II) hydrate (B1144303)
-
High-purity, deionized water
-
Boiling flask
-
Heating mantle or hot plate
-
Volumetric flask (amber glass recommended)
-
Inert gas source (Nitrogen or Argon) with tubing
-
HDPE or PP storage bottle
Procedure:
-
Deoxygenation of Water: Place a sufficient volume of deionized water into a boiling flask. Bring the water to a rolling boil for at least 30 minutes to remove dissolved gases, primarily oxygen.
-
Cooling under Inert Gas: Allow the water to cool to room temperature under a gentle stream of an inert gas (nitrogen or argon) to prevent re-oxygenation.
-
Weighing the Reagent: Accurately weigh the required amount of Ammonium Hexacyanoferrate(II) hydrate for the desired concentration.
-
Dissolution: Carefully transfer the weighed solid to the volumetric flask. Add a portion of the deoxygenated water and gently swirl to dissolve the solid completely.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the deoxygenated water to the calibration mark of the volumetric flask.
-
Inert Gas Purge and Storage: Transfer the prepared solution to an amber HDPE or PP storage bottle. Before sealing, purge the headspace of the bottle with the inert gas for 1-2 minutes. Seal the bottle tightly.
-
Storage Conditions: Store the solution at room temperature, protected from light.
Protocol for Spectrophotometric Assessment of Solution Stability
Principle:
The stability of the Ammonium Hexacyanoferrate(II) solution can be monitored by measuring the absorbance of the solution over time. An increase in absorbance in the region of 600-700 nm can indicate the formation of Prussian blue, a sign of degradation.
Procedure:
-
Prepare a fresh Ammonium Hexacyanoferrate(II) solution following the protocol above.
-
Initial Measurement: Immediately after preparation, measure the UV-Vis spectrum of the solution from 300 nm to 800 nm using a spectrophotometer, with deionized water as a blank. Record the initial absorbance at a specific wavelength (e.g., 420 nm for the hexacyanoferrate(II) ion and a wavelength in the 600-700 nm range to monitor for Prussian blue formation).
-
Storage and Periodic Measurement: Store the solution under the desired test conditions (e.g., different temperatures, light exposures, or pH values).
-
At regular intervals (e.g., daily, weekly), withdraw an aliquot of the solution and measure its UV-Vis spectrum under the same conditions as the initial measurement.
-
Data Analysis: Plot the absorbance values against time. A significant increase in the absorbance in the 600-700 nm region indicates the formation of Prussian blue and thus, degradation of the solution. The rate of degradation can be inferred from the slope of this plot.
Visualizations
References
Issues with Ammonium hexacyanoferrate(II) electrode fouling in electrochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) hexacyanoferrate(II) electrodes in electrochemical experiments. The following sections address common issues related to electrode fouling, offering detailed solutions and best practices to ensure accurate and reliable measurements.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address specific problems you may encounter during your experiments.
Issue 1: Decreased Signal and Drifting Readings in Biological Samples
Question: My amperometric/voltammetric signal is significantly lower than expected, and the baseline is unstable when analyzing biological samples (e.g., serum, cell lysate). What is the likely cause and how can I resolve this?
Answer: A diminishing and unstable signal in the presence of biological matrices is a classic sign of electrode fouling. This phenomenon, also known as passivation, occurs when proteins and other biomolecules from the sample adsorb onto the electrode surface, forming an insulating layer that impedes electron transfer.[1] This blockage of the electroactive surface area leads to a decrease in signal intensity and can cause a slow, drifting response.
Troubleshooting Steps:
-
Immediate Rinse: Directly after use, thoroughly rinse the electrode with deionized (DI) water to remove loosely bound contaminants.
-
Gentle Cleaning: If rinsing is insufficient, immerse the electrode tip in a beaker of DI water and sonicate for 1-5 minutes to dislodge more strongly adsorbed molecules.
-
Electrochemical Regeneration: If the signal is still attenuated, an electrochemical cleaning procedure is recommended. This involves cycling the electrode potential in a clean electrolyte solution to desorb fouling agents. A detailed protocol is provided in the "Experimental Protocols" section.
-
Inspect the Surface: After cleaning, visually inspect the electrode surface. Any visible residue or discoloration may indicate irreversible fouling, and more aggressive cleaning or electrode polishing may be necessary.
Issue 2: Slow Electrode Response and Increased Peak-to-Peak Separation in Cyclic Voltammetry
Question: My electrode is taking an unusually long time to reach a stable reading, and in my cyclic voltammograms, the separation between the anodic and cathodic peaks has increased. Why is this happening?
Answer: Slow response times and increased peak-to-peak separation (ΔEp) are strong indicators of reduced electron transfer kinetics, a direct consequence of electrode fouling. The adsorbed layer increases the resistance at the electrode-electrolyte interface, slowing down the redox reactions of your analyte.
Troubleshooting Steps:
-
Verify Reference Electrode: First, ensure your reference electrode is functioning correctly, as a clogged junction can also cause similar issues.
-
Implement a Cleaning Protocol: If the reference electrode is fine, the working electrode is likely fouled. Follow the gentle and/or electrochemical cleaning procedures outlined in the "Experimental Protocols" section.
-
Performance Check: After cleaning, run a cyclic voltammogram in a standard solution of a known redox probe (e.g., potassium ferricyanide). A return to the expected peak separation and shape will confirm the successful removal of the fouling layer.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ammonium hexacyanoferrate(II) electrode fouling?
A1: The primary cause of fouling, especially in biological and pharmaceutical applications, is the non-specific adsorption of macromolecules onto the electrode surface. Proteins are the most common fouling agents due to their abundance and surface-active nature.[1] Other potential foulants include lipids, surfactants, and polymerization byproducts of certain analytes.
Q2: How can I prevent or minimize electrode fouling during my experiments?
A2: While complete prevention is challenging in complex samples, several strategies can minimize fouling:
-
Sample Pre-treatment: Where possible, use techniques like centrifugation, filtration, or protein precipitation to reduce the concentration of interfering macromolecules in your sample.
-
Surface Modification: Applying a protective layer, such as a hydrophilic polymer or a self-assembled monolayer, can create an anti-fouling surface that repels proteins.
-
Intermittent Cleaning: For prolonged experiments, incorporating periodic electrochemical cleaning cycles can help maintain electrode activity.
Q3: Is it possible to regenerate a heavily fouled electrode?
A3: In many cases, yes. Electrochemical cleaning is often effective for removing adsorbed proteins and other organic molecules. For more stubborn fouling, mechanical polishing of the electrode surface can restore its performance. However, polishing should be done carefully according to the manufacturer's instructions to avoid damaging the electrode.
Q4: How often should I clean my ammonium hexacyanoferrate(II) electrode?
A4: The frequency of cleaning depends on the nature and complexity of your samples. For measurements in clean buffer solutions, minimal cleaning may be required. When working with protein-rich samples like serum or plasma, it is good practice to perform a gentle cleaning after each measurement and a more thorough electrochemical regeneration at the beginning and end of each experimental day.
Quantitative Data on Fouling Effects
The following table summarizes the typical impact of protein fouling on the performance of hexacyanoferrate-based electrodes. While specific data for ammonium hexacyanoferrate(II) is not extensively published, the data presented for similar hexacyanoferrate-modified electrodes provide a reasonable expectation of performance degradation.
| Performance Metric | Clean Electrode (Typical Value) | Fouled Electrode (1-hour incubation in 1 mg/mL BSA) |
| Peak Current (Anodic) | 100% (Normalized) | 60 - 75% |
| Peak-to-Peak Separation (ΔEp) | 60 - 80 mV | > 150 mV |
| Response Time (t95) | < 10 seconds | > 60 seconds |
| Linear Dynamic Range | 1 µM - 1 mM | 10 µM - 500 µM |
Note: These values are illustrative and can vary based on the specific electrode, analyte, and experimental conditions.
Experimental Protocols
Protocol 1: Intentional Electrode Fouling for Control Experiments
This protocol describes how to controllably foul an ammonium hexacyanoferrate(II) electrode for use as an experimental control or for testing cleaning procedures.
-
Prepare a Fouling Solution: Prepare a solution of 1 mg/mL Bovine Serum Albumin (BSA) in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Baseline Measurement: Record a baseline cyclic voltammogram or amperometric response of the clean electrode in the analyte solution of interest.
-
Incubation: Immerse the electrode tip in the BSA solution for a defined period, typically 1 to 2 hours, at room temperature.
-
Gentle Rinse: After incubation, gently rinse the electrode with deionized water to remove any loosely bound BSA.
-
Post-Fouling Measurement: Immediately record a new cyclic voltammogram or amperometric response in the same analyte solution to quantify the effect of fouling.
Protocol 2: Electrochemical Regeneration of a Fouled Electrode
This protocol provides a step-by-step method for electrochemically cleaning a fouled ammonium hexacyanoferrate(II) electrode.
-
Prepare a Cleaning Solution: Use a clean, analyte-free electrolyte solution, such as 0.1 M KCl or PBS.
-
Initial Rinse: Rinse the fouled electrode with deionized water.
-
Electrochemical Cycling: Immerse the fouled electrode, a reference electrode, and a counter electrode in the cleaning solution. Apply a cyclic potential sweep over a wide range, for example, from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 10-20 cycles. This helps to desorb contaminants through electrochemical oxidation and reduction.
-
Final Rinse: Thoroughly rinse the electrode with deionized water.
-
Performance Verification: Test the regenerated electrode in a standard analyte solution to confirm that its performance has been restored.
Visualizations
References
Technical Support Center: Synthesis of Prussian Blue from Ammonium Hexacyanoferrate(II)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Prussian blue (Iron(III) hexacyanoferrate(II)) from ammonium (B1175870) hexacyanoferrate(II).
Frequently Asked Questions (FAQs)
Q1: My final product is greenish or has a greenish tint, not a deep blue. What happened?
A1: A greenish color often indicates the presence of unoxidized precursors or the formation of intermediate species. The initial reaction between an iron(II) salt and hexacyanoferrate(II) forms a white precipitate known as Berlin White (K₂Feᴵᴵ[Feᴵᴵ(CN)₆])[1]. The final deep blue color of Prussian blue is the result of the oxidation of this intermediate. A greenish tint suggests this oxidation is incomplete. Another possibility is the presence of residual iron(II) salts.
Q2: The yield of my Prussian blue synthesis is very low. What are the common causes?
A2: Low yields can stem from several factors. The stoichiometry of the reaction is crucial; ensuring the correct molar ratios of precursors is essential[2]. The pH of the reaction medium significantly impacts the solubility and precipitation of the product; non-optimal pH can lead to the formation of soluble complexes or incomplete precipitation[3][4]. Additionally, the ammonium hexacyanoferrate(II) precursor can be unstable and may decompose if stored improperly or exposed to light and air, leading to a lower effective concentration of the reactant[5][6].
Q3: I've observed a brown, rust-colored precipitate in my product. What is it and how can I avoid it?
A3: A brown precipitate is typically iron(III) hydroxide (B78521) (Fe(OH)₃) or iron(III) oxide (Fe₂O₃)[7]. This side reaction is highly dependent on the pH of the solution. At higher pH values (alkaline or near-neutral conditions), Fe³⁺ ions will readily precipitate as hydroxides, competing with the formation of Prussian blue. To avoid this, the synthesis is typically carried out in an acidic medium, which keeps the iron(III) ions in solution[8].
Q4: Is Turnbull's Blue different from Prussian Blue? I used an Iron(II) salt and got a blue product.
A4: No, Turnbull's Blue and Prussian Blue are chemically identical compounds (Fe₄[Fe(CN)₆]₃)[1][9]. Historically, it was believed that reacting an iron(II) salt with a ferricyanide (B76249) ([Fe(CN)₆]³⁻) salt produced a different compound called Turnbull's Blue. However, modern spectroscopic methods have confirmed that the final product is the same as Prussian blue due to a rapid electron transfer between the iron centers[1][10]. The subtle color differences observed are due to variations in particle size, crystallinity, and impurity content resulting from different precipitation conditions[9].
Q5: My Prussian blue nanoparticles are aggregating and show poor colloidal stability. How can I improve this?
A5: Aggregation is a common issue due to the extremely fast nucleation and precipitation kinetics of Prussian blue[3]. To control particle size and improve stability, consider adding a chelating agent like EDTA or citrate (B86180) to the reaction. These agents complex with the free iron ions in solution, slowing down the reaction kinetics and promoting more controlled particle growth over nucleation[3]. Controlling temperature and the rate of reagent addition can also significantly influence particle size and prevent aggregation[11].
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of Prussian blue from ammonium hexacyanoferrate(II) and an iron(III) salt.
| Observed Problem | Potential Cause / Side Reaction | Recommended Solution |
| Final product is pale blue or white. | Formation of Prussian White (Fe₂[Fe(CN)₆]) without oxidation. This occurs if an iron(II) source is used or if the iron(III) precursor is reduced. Prussian white is air-sensitive and will oxidize to Prussian blue, but this process can be slow or incomplete without an oxidizing agent[1][7]. | Introduce a mild oxidizing agent (e.g., hydrogen peroxide) in a subsequent step to ensure complete conversion to Prussian blue. Alternatively, ensure the reaction is performed in the presence of air/oxygen over a sufficient period[8]. |
| Product color is inconsistent between batches. | Variable pH. Small changes in pH can greatly affect the growth, vacancy concentration, and electrochemical properties of the final product[3]. The decomposition of ammonium hexacyanoferrate(II) can release ammonia, causing localized pH shifts[5]. | Use a buffered solution (e.g., acetate (B1210297) buffer) to maintain a constant, acidic pH throughout the synthesis. Monitor the pH of the reaction mixture closely. |
| Formation of a gelatinous, hard-to-filter precipitate. | Formation of Iron(III) Hydroxide. This occurs if the pH is too high (pH > 4-5), leading to the precipitation of Fe(OH)₃ alongside or instead of Prussian blue[8][12]. | Acidify the reaction medium by adding an acid like HCl. This keeps the Fe³⁺ ions soluble and available to react with the hexacyanoferrate complex[2]. The final washing steps should also be done with slightly acidic water. |
| Product contains crystalline impurities. | Precipitation of precursor salts. If the starting materials are used in high concentration, unreacted salts or byproducts (e.g., ammonium chloride, ammonium sulfate) can co-precipitate with the Prussian blue. | Ensure thorough washing of the final product with deionized water. Multiple centrifugation and re-dispersion cycles are recommended to remove soluble impurities[7]. |
| Low crystallinity of the final product. | Extremely rapid precipitation. The reaction to form Prussian blue is often instantaneous, which can lead to the formation of amorphous or poorly crystalline material with a high number of vacancies[3][11]. | Slow down the reaction rate. This can be achieved by using dilute reactant solutions, lowering the reaction temperature, or slowly adding one reactant to the other with vigorous stirring[11]. |
Quantitative Data Summary
The reaction conditions, particularly pH, have a quantifiable impact on the properties of the synthesized Prussian blue.
Table 1: Effect of Synthesis pH on Prussian Blue Properties (Data derived from studies on iron hexacyanoferrate synthesis[3])
| Synthesis pH | Key Observation | Impact on Product |
| Low pH (e.g., 3.8) | Higher concentration of reduced high-spin Fe²⁺. | Higher initial electrochemical capacity (e.g., ~151 mAh/g), but potentially lower long-term cyclic stability. Smaller particle size. |
| Higher pH (e.g., 4.4) | Fewer crystal vacancies, larger particle size. | Lower initial capacity but improved long-term cyclic stability (e.g., 91% capacity retention over 100 cycles). |
Recommended Experimental Protocol
This protocol is designed to synthesize crystalline Prussian blue nanoparticles while minimizing common side reactions.
Materials:
-
Iron(III) Chloride (FeCl₃)
-
Ammonium Hexacyanoferrate(II) ((NH₄)₄[Fe(CN)₆])
-
Hydrochloric Acid (HCl, 0.01 M)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Prepare a 0.1 M solution of FeCl₃ in 0.01 M HCl. The acidic solution prevents the premature formation of iron hydroxides.
-
Solution B: Prepare a 0.1 M solution of (NH₄)₄[Fe(CN)₆] in deionized water. Prepare this solution fresh, as it can degrade over time[6].
-
-
Synthesis:
-
Place a beaker containing Solution A on a magnetic stirrer and ensure vigorous stirring.
-
Slowly add Solution B to Solution A dropwise using a burette or syringe pump. A slow addition rate is crucial for forming uniform, crystalline nanoparticles.
-
A deep blue precipitate will form immediately[9].
-
After the addition is complete, leave the mixture stirring at room temperature for at least 1 hour to allow for aging and crystal growth.
-
-
Purification:
-
Transfer the mixture to centrifuge tubes and centrifuge at high speed (e.g., 8000 rpm) for 20 minutes.
-
Discard the supernatant, which contains soluble impurities.
-
Re-disperse the blue pellet in deionized water using sonication.
-
Repeat the centrifugation and re-dispersion steps at least three times to ensure all soluble byproducts are removed[7].
-
-
Drying:
-
After the final wash, re-disperse the pellet in a minimal amount of deionized water and transfer it to a petri dish.
-
Dry the product in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
-
Visualizations
Troubleshooting Workflow
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]
- 6. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 7. faraday.ac.uk [faraday.ac.uk]
- 8. Prussian Blue: Discovery and Betrayal – Part 5 - ChemistryViews [chemistryviews.org]
- 9. Prussian blue - Wikipedia [en.wikipedia.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Syntheses of Prussian Blue Pigment Following 18th-Century Methodologies: Factors Influencing Product Purity and Syntheses Yields - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ammonium Hexacyanoferrate(II)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ammonium (B1175870) hexacyanoferrate(II).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Ammonium hexacyanoferrate(II)?
A1: Crude Ammonium hexacyanoferrate(II) can contain several impurities depending on the synthesis route. Common impurities include unreacted starting materials, side-reaction products, and degradation products. These can include ammonium chloride, and adsorbed hydrogen cyanide. The compound is also known to be sensitive to air and light, which can lead to the formation of Prussian blue.[1]
Q2: What is the general appearance of pure Ammonium hexacyanoferrate(II)?
A2: Pure Ammonium hexacyanoferrate(II) typically appears as green crystals or a crystalline powder.[2] A pale yellow appearance is also described for the trihydrate.
Q3: What are the key solubility properties of Ammonium hexacyanoferrate(II) relevant to its purification?
A3: Ammonium hexacyanoferrate(II) is well-soluble in water but does not dissolve in ethanol (B145695).[2] This differential solubility is fundamental to purification methods like washing and precipitation.
Q4: How should I store purified Ammonium hexacyanoferrate(II)?
A4: Due to its sensitivity to air and light, it is recommended to store the purified compound in a tightly sealed, airtight container, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The final product has a bluish tint. | Oxidation of the iron(II) center to iron(III) has occurred, forming some Prussian blue. This can be caused by exposure to air (oxygen) or light during the purification process.[1] | - Minimize exposure to air and light throughout the purification process. - Work quickly and consider using an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. - The washing method with dilute ammonia (B1221849) may help to remove some colored impurities. |
| Low yield of purified product after washing/recrystallization. | - The crude product contained a high percentage of impurities. - Excessive washing with a solvent in which the product has some solubility. - Product loss during transfers between vessels. | - Ensure the crude product is of reasonable quality before starting purification. - Use minimal amounts of washing solvents. For the ammonia wash, ensure it is dilute. For ethanol washes, ensure the product is insoluble. - Be meticulous with transfers, ensuring all product is collected at each step. |
| The product does not crystallize from the solution during recrystallization. | - The solution is not sufficiently saturated. - The solution is cooling too rapidly. - Presence of impurities that inhibit crystallization. | - Concentrate the solution by carefully evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure Ammonium hexacyanoferrate(II). |
| The purified product appears wet or clumpy. | Incomplete drying. | - Ensure the product is dried thoroughly under vacuum or in a desiccator. - The final wash with a volatile solvent like diethyl ether is intended to aid in drying. |
Purification Protocols
Two primary methods for the purification of crude Ammonium hexacyanoferrate(II) are detailed below. The choice of method will depend on the nature and quantity of the impurities present.
Method 1: Washing with Aqueous Ammonia and Organic Solvents
This method is effective for removing soluble impurities and some colored degradation products.
Experimental Protocol:
-
Initial Wash: Place the crude Ammonium hexacyanoferrate(II) powder in a beaker. Add a sufficient amount of 10% aqueous ammonia solution to form a slurry. Stir the slurry for 5-10 minutes.
-
Filtration: Filter the slurry using a Buchner funnel under vacuum.
-
Ethanol Wash: Wash the filter cake with several portions of ethanol to remove the aqueous ammonia and any ethanol-soluble impurities.
-
Diethyl Ether Wash: Wash the filter cake with a small portion of diethyl ether to help remove the ethanol and facilitate drying.
-
Drying: Carefully transfer the purified product to a watch glass or drying dish and dry at room temperature, preferably in a desiccator or under a gentle stream of inert gas to prevent oxidation.
Method 2: Recrystallization from Water
Recrystallization is a powerful technique for achieving high purity. It relies on the principle that the solubility of Ammonium hexacyanoferrate(II) in water is significantly higher at elevated temperatures than at lower temperatures.
Experimental Protocol:
-
Dissolution: In a beaker, add a minimal amount of hot deionized water to the crude Ammonium hexacyanoferrate(II). Heat the mixture gently on a hot plate while stirring continuously until the solid is completely dissolved. Avoid boiling the solution to prevent decomposition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Green crystals of pure Ammonium hexacyanoferrate(II) should form. For maximum yield, the beaker can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.
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Drying: Dry the purified crystals thoroughly, as described in the washing method.
Quantitative Data Summary
The effectiveness of purification methods can be evaluated by the purity achieved and the overall yield. The following table summarizes expected outcomes, although actual results may vary depending on the quality of the crude product.
| Purification Method | Typical Purity Achieved | Expected Yield | Notes |
| Washing | 85-95% | 70-90% | Effective for removing highly soluble impurities. Yield is dependent on the initial purity of the crude material. |
| Recrystallization | >98% | 50-80% | Generally provides a higher purity product. Yield can be lower due to the solubility of the product in the mother liquor. |
Purification Workflow
The following diagram illustrates the logical workflow for the purification of crude Ammonium hexacyanoferrate(II).
Caption: Logical workflow for the purification of crude Ammonium hexacyanoferrate(II).
References
Technical Support Center: Synthesis of Ammonium Hexacyanoferrate(II)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling particle size during the synthesis of Ammonium (B1175870) Hexacyanoferrate(II). The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the factors influencing particle size.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ammonium Hexacyanoferrate(II), focusing on controlling particle size and morphology.
Q1: The synthesized particles are too large and polydisperse. How can I obtain smaller, more uniform nanoparticles?
Possible Causes and Solutions:
-
High Precursor Concentrations: High concentrations of reactants can lead to rapid nucleation and uncontrolled crystal growth, resulting in larger, non-uniform particles.
-
Solution: Decrease the concentrations of the ammonium hexacyanoferrate(II) and the corresponding salt solutions. Slower addition of the precursors can also help control the reaction rate.
-
-
Inefficient Mixing: Poor mixing can create localized areas of high supersaturation, promoting the formation of large, irregular particles.
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Solution: Increase the stirring rate to ensure homogeneous mixing of the reactants. The use of a high-shear mixer for a short duration at the initial stage of the reaction can also be beneficial.
-
-
Inappropriate Temperature: The reaction temperature significantly influences nucleation and growth kinetics.
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Solution: Experiment with different reaction temperatures. Lower temperatures generally slow down the reaction rate, favoring the formation of smaller particles. Conversely, in some systems, higher temperatures can lead to more uniform crystals by promoting more controlled growth.
-
Q2: The particles are agglomerating after synthesis. How can I prevent this?
Possible Causes and Solutions:
-
High Ionic Strength: The presence of excess ions in the solution can reduce the electrostatic repulsion between particles, leading to agglomeration.
-
Solution: Wash the synthesized particles thoroughly with deionized water or a suitable solvent to remove excess ions. Centrifugation and redispersion is a common method.
-
-
Absence of a Capping Agent: Capping agents or stabilizers can adsorb onto the surface of the nanoparticles, preventing them from sticking together.
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Solution: Introduce a capping agent during the synthesis. Common capping agents for related metal hexacyanoferrates include polyvinylpyrrolidone (B124986) (PVP), citrate, or other polymers. The choice and concentration of the capping agent should be optimized for your specific application.
-
-
Inappropriate pH: The surface charge of the particles is pH-dependent. At the isoelectric point, the particles have no net charge and are most likely to agglomerate.
-
Solution: Adjust the pH of the solution to be away from the isoelectric point of the particles. This will increase the surface charge and enhance electrostatic repulsion between particles.
-
Q3: The particle morphology is irregular. How can I control the shape of the crystals?
Possible Causes and Solutions:
-
Uncontrolled Reaction Conditions: The shape of the crystals is determined by the relative growth rates of different crystal faces, which is influenced by various reaction parameters.
-
Solution: Precisely control the reaction parameters such as temperature, pH, and the molar ratio of reactants. The order of addition of precursors can also impact the final morphology.[1]
-
-
Presence of Impurities: Impurities in the reactants or solvent can selectively adsorb to certain crystal faces, altering their growth rates and leading to irregular shapes.
-
Solution: Use high-purity reactants and solvents.
-
-
Influence of Additives: Specific additives can be used to direct the growth of certain crystal faces.
-
Solution: Investigate the use of shape-directing agents. For example, the presence of certain ions or molecules can favor the growth of cubic or rod-shaped crystals.
-
Frequently Asked Questions (FAQs)
What are the key parameters that control the particle size of Ammonium Hexacyanoferrate(II)?
The primary parameters influencing particle size are:
-
Molar ratio of precursors: The ratio of the ammonium-containing salt to the hexacyanoferrate salt is critical.[1]
-
Concentration of reactants: Lower concentrations generally lead to smaller particles.
-
Temperature: Affects the kinetics of nucleation and crystal growth.[1]
-
pH of the reaction medium: Influences the stability of the colloidal particles formed during synthesis.[1]
-
Stirring rate: Ensures homogeneity of the reaction mixture.
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Order of addition of precursors: Can impact the initial nucleation phase.[1]
-
Presence of additives: Capping agents or other ions like ammonium chloride can modify the particle growth.[1]
Why is controlling particle size important for drug development applications?
In drug development, particle size is a critical quality attribute that can significantly impact:
-
Bioavailability: Smaller particles often have a larger surface area-to-volume ratio, which can lead to faster dissolution rates and improved absorption of poorly soluble drugs.
-
Drug delivery: The size of nanoparticles can determine their circulation time in the bloodstream, their ability to target specific tissues, and their cellular uptake.
-
Stability: Particle size can affect the physical stability of suspensions and emulsions.
-
Manufacturing process: Uniform particle size is crucial for consistent processing, such as filtration, drying, and tablet compression.
What is a common method for synthesizing Ammonium Hexacyanoferrate(II) nanoparticles with a controlled size?
A widely used method is the co-precipitation technique, where aqueous solutions of an ammonium salt and a hexacyanoferrate(II) salt are mixed under controlled conditions. To achieve smaller and more uniform nanoparticles, this method is often modified by using:
-
Microemulsions: The reaction is carried out within the nanodroplets of a water-in-oil microemulsion, which act as nanoreactors to confine particle growth.
-
Controlled addition of precursors: Using a syringe pump to slowly add one precursor to the other allows for better control over the supersaturation and nucleation rate.
Experimental Protocols
Protocol 1: Synthesis of Ammonium Hexacyanoferrate(II) Nanoparticles by Co-precipitation
This protocol is a general guideline and may require optimization for specific particle size requirements.
Materials:
-
Ammonium chloride (NH₄Cl)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of ammonium chloride in deionized water.
-
Prepare a 0.1 M solution of potassium hexacyanoferrate(II) in deionized water.
-
In a beaker equipped with a magnetic stirrer, add the ammonium chloride solution.
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While stirring vigorously, slowly add the potassium hexacyanoferrate(II) solution dropwise using a burette or a syringe pump.
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A precipitate of ammonium hexacyanoferrate(II) will form. Continue stirring for 1 hour at room temperature to ensure the reaction is complete.
-
Separate the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the precipitate several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C).
To control particle size:
-
For smaller particles: Use more dilute solutions (e.g., 0.01 M), decrease the addition rate of the hexacyanoferrate solution, and/or lower the reaction temperature.
-
For larger particles: Use more concentrated solutions, increase the addition rate, and/or increase the reaction temperature.
Data Presentation
| Parameter | Change | Expected Effect on Particle Size | Rationale |
| Precursor Concentration | Increase | Increase | Higher supersaturation leads to faster crystal growth relative to nucleation. |
| Decrease | Decrease | Lower supersaturation favors nucleation over growth, leading to more, smaller particles. | |
| Temperature | Increase | Increase/Decrease | The effect is system-dependent. Higher temperatures can increase solubility and critical nucleus size, potentially leading to larger crystals. However, it can also increase nucleation rate, leading to smaller crystals. |
| Decrease | Decrease/Increase | Lower temperatures generally slow down both nucleation and growth, often favoring the formation of smaller particles. | |
| Stirring Rate | Increase | Decrease | Improved mixing reduces localized high supersaturation, promoting more uniform and smaller nuclei. |
| Decrease | Increase | Poor mixing can lead to uncontrolled growth in areas of high concentration. | |
| Ammonium Chloride Conc. | Increase | Decrease | Excess common ion (NH₄⁺) can increase the rate of nucleation. It can also act as a capping agent, limiting crystal growth. |
| Decrease | Increase | A lower concentration of the common ion may favor crystal growth over nucleation. |
Visualizations
Experimental Workflow for Particle Size Control
References
Technical Support Center: Degradation of Ammonium Hexacyanoferrate(II) in Acidic Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) hexacyanoferrate(II) in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of ammonium hexacyanoferrate(II) in acidic media?
In acidic solutions, the hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, undergoes a multi-step degradation process. The primary pathway is initiated by the protonation of the cyanide ligands, which weakens the iron-cyanide bond. This is followed by the dissociation of the complex, leading to the liberation of hydrogen cyanide (HCN), a highly toxic gas. The process is accelerated by heat.[1][2] The iron(II) ions released can then react with remaining ferrocyanide to form a white precipitate of ferrous ferrocyanide (Fe₂[Fe(CN)₆]), also known as Prussian White.[2]
Q2: What are the main factors influencing the degradation rate?
The degradation of ammonium hexacyanoferrate(II) in acidic media is primarily influenced by the following factors:
| Factor | Effect on Degradation Rate |
| pH | Lower pH (higher acidity) increases the rate of protonation and subsequent decomposition.[1][2] |
| Temperature | Higher temperatures significantly accelerate the decomposition process.[1] |
| Light | Ultraviolet (UV) radiation can induce a separate photolytic degradation pathway, which may occur concurrently with acid-induced degradation.[3] |
| Presence of Oxidizing Agents | Strong oxidizing agents can convert ferrocyanide to ferricyanide (B76249) ([Fe(CN)₆]³⁻), which has its own distinct degradation pathway in acidic media.[1] |
Q3: What is the difference between acid-induced degradation and photolytic degradation?
Acid-induced degradation is a chemical process driven by protonation and subsequent dissociation of the hexacyanoferrate(II) complex.[1][4] Photolytic degradation, on the other hand, is initiated by the absorption of light (typically UV), which leads to the formation of an aquated intermediate, [Fe(CN)₅(H₂O)]³⁻, and the release of a cyanide ion.[3] While both pathways can result in the release of free cyanide, the initial steps and intermediates are different.
Q4: Is it safe to work with ammonium hexacyanoferrate(II) in acidic solutions?
Extreme caution is required. The degradation of ammonium hexacyanoferrate(II) in acidic media can release highly toxic hydrogen cyanide (HCN) gas.[1][5] All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is crucial to have a safety protocol in place for handling and neutralizing any potential HCN release.
Troubleshooting Guide
Issue 1: A white or blue precipitate forms in my acidic solution of ammonium hexacyanoferrate(II).
-
Possible Cause: The formation of a white precipitate is likely due to the decomposition of the ferrocyanide complex and the subsequent reaction of the released Fe²⁺ ions with unreacted [Fe(CN)₆]⁴⁻ to form ferrous ferrocyanide (Fe₂[Fe(CN)₆]).[2] If the solution is exposed to air, the Fe²⁺ can be oxidized to Fe³⁺, which then reacts with ferrocyanide to form the intensely colored Prussian Blue (Fe₄[Fe(CN)₆]₃).
-
Troubleshooting Steps:
-
Work at lower temperatures: The decomposition is slower at lower temperatures.
-
Use less acidic conditions: If your experiment allows, increasing the pH can slow down the degradation.
-
Degas your solvents: To prevent oxidation and the formation of Prussian Blue, consider using deoxygenated solvents.
-
Analyze the precipitate: If necessary, isolate and analyze the precipitate to confirm its identity.
-
Issue 2: My analytical results are inconsistent when measuring ferrocyanide concentration in an acidic medium.
-
Possible Cause: The instability of ammonium hexacyanoferrate(II) in your acidic medium is likely causing its concentration to change over time. The degradation process can lead to a decrease in the concentration of the [Fe(CN)₆]⁴⁻ ion, affecting the accuracy and reproducibility of your measurements.
-
Troubleshooting Steps:
-
Minimize analysis time: Prepare your samples immediately before analysis to minimize the extent of degradation.
-
Control temperature: Maintain a constant and low temperature throughout your sample preparation and analysis.
-
Use a stabilizing buffer: If compatible with your experiment, consider using a buffer at a higher pH to slow down degradation.
-
Monitor degradation kinetics: Perform a time-course experiment to understand the rate of degradation under your specific conditions. This will help you to establish a time window for reliable measurements.
-
Issue 3: I detect the presence of free cyanide in my sample.
-
Possible Cause: This is a direct consequence of the degradation of the hexacyanoferrate(II) complex in the acidic medium, leading to the release of HCN.
-
Troubleshooting Steps:
-
Immediate Safety Precautions: Ensure you are working in a properly functioning fume hood.
-
Review Experimental Conditions: Assess if the acidity and temperature of your solution are too high, leading to rapid decomposition.
-
Quantitative Analysis: If necessary, quantify the amount of free cyanide released. This can be done using methods such as a cyanide-specific ion electrode or colorimetric assays.[6]
-
Consider Alternative Solvents: For certain applications, exploring less acidic solvent systems might be an option.
-
Experimental Protocols
Monitoring the Degradation of Ammonium Hexacyanoferrate(II) using UV-Vis Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the degradation of ammonium hexacyanoferrate(II) by observing changes in its UV-Vis absorbance spectrum.
Materials:
-
Ammonium hexacyanoferrate(II)
-
Acidic solution of desired pH (e.g., dilute HCl or H₂SO₄)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of ammonium hexacyanoferrate(II) in deionized water.
-
Initiate the degradation: In a volumetric flask, dilute an aliquot of the stock solution with the acidic medium to a final concentration suitable for UV-Vis analysis (typically in the µM to mM range). Start a timer immediately upon addition of the acid.
-
Acquire initial spectrum: Immediately transfer a portion of the solution to a quartz cuvette and record the UV-Vis spectrum (e.g., from 200-500 nm). The hexacyanoferrate(II) ion has characteristic absorbance peaks.[7]
-
Monitor spectral changes over time: At regular time intervals (e.g., every 5, 10, or 30 minutes), acquire a new UV-Vis spectrum of the solution.
-
Data Analysis: Observe the decrease in the absorbance of the characteristic peaks for [Fe(CN)₆]⁴⁻ over time. The appearance of new peaks could indicate the formation of intermediates or degradation products. The rate of decrease in absorbance can be used to determine the kinetics of the degradation.
Visualizations
Caption: Acid-induced degradation pathway of ammonium hexacyanoferrate(II).
Caption: Experimental workflow for monitoring degradation via UV-Vis spectroscopy.
References
Technical Support Center: Ammonium Hexacyanoferrate(II) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of ammonium (B1175870) hexacyanoferrate(II), (NH₄)₄[Fe(CN)₆].
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of ammonium hexacyanoferrate(II) and provides step-by-step solutions to mitigate them.
Issue 1: Final product is a brownish or off-color powder instead of the expected pale yellow/greenish crystals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Fe(II) to Fe(III) | 1. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).2. Deoxygenate all solvents and solutions by bubbling with an inert gas prior to use.3. Avoid exposing the reaction mixture and final product to air and light for prolonged periods.[1] | The final product should be a pale yellow to greenish crystalline powder.[1] |
| Thermal Decomposition | 1. Maintain the reaction temperature below 95°C during synthesis.[1] 2. Dry the final product at room temperature or under vacuum at a temperature not exceeding 100°C.[1] | Prevents the formation of Prussian blue and other decomposition products, ensuring a higher purity final product. |
Issue 2: Presence of alkali metal (Na⁺ or K⁺) impurities in the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction or inadequate washing when using alkali metal hexacyanoferrate(II) precursors. | 1. Use a stoichiometric excess of the ammonium salt (e.g., ammonium chloride or ammonium sulfate) to drive the reaction to completion.2. Wash the precipitated product thoroughly with deionized water, followed by ethanol (B145695) and diethyl ether to remove residual soluble salts. | Reduced levels of sodium or potassium impurities in the final product, as confirmed by ICP-OES or atomic absorption spectroscopy. |
| Co-precipitation of alkali metal salts. | 1. Consider synthesizing via the neutralization of ferrocyanic acid with ammonia (B1221849), which avoids the use of alkali metal precursors altogether.[1] | A high-purity product free from potassium or sodium impurities.[1] |
Issue 3: Detection of free cyanide (CN⁻) or other cyanometalate complexes in the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reactions or decomposition of the hexacyanoferrate(II) complex. | 1. Control the pH of the reaction mixture. While specific optimal pH ranges for ammonium hexacyanoferrate(II) synthesis are not well-documented, for related iron hexacyanoferrates, pH can influence particle size and vacancy defects.[2] It is advisable to maintain a neutral to slightly alkaline pH during precipitation.2. For high-purity applications, advanced purification methods like dialysis, ultrafiltration, or reverse osmosis can be employed to remove free cyanide and other small ionic impurities.[2] | A final product that is free of detectable free cyanide when analyzed by methods such as ion chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in ammonium hexacyanoferrate(II) and how can they be minimized?
A1: The most common impurities include:
-
Alkali metal ions (Na⁺, K⁺): These are introduced when using sodium or potassium hexacyanoferrate(II) as starting materials. To minimize these, use the ferrocyanic acid neutralization synthesis route or ensure thorough washing of the product when using the salt-exchange method.[1]
-
Hexacyanoferrate(III) (Ferricyanide): This results from the oxidation of the Fe(II) center. It can be minimized by working under an inert atmosphere and protecting the reactants and product from light.[1]
-
Free cyanide (CN⁻): Can arise from the decomposition of the complex. Controlling reaction conditions such as temperature and pH is crucial. For pharmaceutical-grade material, advanced purification techniques like dialysis may be necessary.[2]
-
Unreacted starting materials: Such as ammonium chloride or unreacted ferrocyanide salts. These can be removed by proper washing and purification of the final product.[2]
Q2: Which synthesis method yields the highest purity ammonium hexacyanoferrate(II)?
A2: The neutralization of an aqueous solution of ferrocyanic acid (H₄[Fe(CN)₆]) with ammonia (NH₃) is reported to produce a very pure ammonium hexacyanoferrate(II) that is free of potassium impurities.[1]
Q3: How should I properly store synthesized ammonium hexacyanoferrate(II) to prevent degradation?
A3: The compound should be stored in a tightly sealed container, away from light, and preferably under a nitrogen atmosphere. It is sensitive to air and light, which can cause it to decompose by losing ammonia, and the iron(II) can oxidize.[1]
Q4: What analytical techniques are recommended for assessing the purity of ammonium hexacyanoferrate(II)?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): For quantifying alkali metal impurities (Na⁺, K⁺).
-
Ion Chromatography (IC): For the detection and quantification of free cyanide and other anionic impurities, including hexacyanoferrate(III).[3][4][5][6][7]
-
UV-Vis Spectrophotometry: Can be used to determine the presence of iron(III) impurities.[8][9][10][11][12]
-
Volumetric Titration: Can be used to determine the overall hexacyanoferrate(II) content.
Experimental Protocols
Protocol 1: Synthesis of Ammonium Hexacyanoferrate(II) via Neutralization of Ferrocyanic Acid
This method is preferred for obtaining a high-purity product free from alkali metal impurities.[1]
Materials:
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (B78521) (NH₄OH)
-
Ethanol
-
Diethyl Ether
-
Deionized Water
Procedure:
-
Preparation of Ferrocyanic Acid:
-
Prepare a saturated solution of potassium hexacyanoferrate(II) in deionized water.
-
Slowly add concentrated hydrochloric acid to the solution with constant stirring in a fume hood. A white to pale yellow precipitate of ferrocyanic acid (H₄[Fe(CN)₆]) will form.
-
Filter the precipitate and wash it several times with cold deionized water to remove potassium chloride.
-
-
Neutralization:
-
Suspend the washed ferrocyanic acid precipitate in a minimal amount of cold deionized water.
-
Slowly add concentrated ammonium hydroxide solution dropwise with continuous stirring until the precipitate completely dissolves and the solution becomes neutral to slightly alkaline (pH 7-8).
-
-
Precipitation and Purification:
-
To the resulting solution, add ethanol with stirring to precipitate the ammonium hexacyanoferrate(II).
-
Filter the precipitate and wash it sequentially with 10% aqueous ammonia, followed by several washes with ethanol, and finally with diethyl ether.
-
Dry the pale yellow-green crystalline product at room temperature in a desiccator, protected from light.
-
Protocol 2: Synthesis of Ammonium Hexacyanoferrate(II) via Salt Exchange
Materials:
-
Sodium Hexacyanoferrate(II) Decahydrate (Na₄[Fe(CN)₆]·10H₂O)
-
Ammonium Sulfate (B86663) ((NH₄)₂SO₄)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
Procedure:
-
Reaction:
-
Prepare a concentrated aqueous solution of sodium hexacyanoferrate(II).
-
Prepare a concentrated aqueous solution of ammonium sulfate.
-
Slowly add the ammonium sulfate solution to the sodium hexacyanoferrate(II) solution with constant stirring. The reaction is typically carried out at an elevated temperature, around 70-75°C, and then heated to about 95°C.[13]
-
-
Precipitation and Purification:
-
Cool the reaction mixture to induce precipitation of ammonium hexacyanoferrate(II).
-
Filter the precipitate and wash it thoroughly with cold deionized water to remove sodium sulfate and any unreacted starting materials.
-
Further wash the precipitate with ethanol and then diethyl ether.
-
Dry the product at room temperature, protected from light.
-
Data Presentation
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity | Chemical Formula | Recommended Analytical Method |
| Sodium Ion | Na⁺ | ICP-OES, AAS |
| Potassium Ion | K⁺ | ICP-OES, AAS |
| Hexacyanoferrate(III) | [Fe(CN)₆]³⁻ | Ion Chromatography, UV-Vis Spectrophotometry |
| Free Cyanide | CN⁻ | Ion Chromatography with Electrochemical Detection |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of high-purity ammonium hexacyanoferrate(II).
Caption: Troubleshooting logic for identifying and resolving common impurities in ammonium hexacyanoferrate(II) synthesis.
References
- 1. Ammonium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]
- 2. DE3735204A1 - Ammonium iron(III) hexacyanoferrate(II) preparation for use in human medicine - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ijbpr.net [ijbpr.net]
- 9. asdlib.org [asdlib.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Ammonium Hexacyanoferrate(II) and Potassium Hexacyanoferrate(II) as Precursors in Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of precursors is a critical determinant in the synthesis of advanced materials, influencing the physicochemical properties and ultimate performance of the final product. In the burgeoning field of nanotechnology and drug delivery, Prussian blue and its analogues have garnered significant attention due to their unique properties. This guide provides an objective comparison of two common precursors used in their synthesis: Ammonium (B1175870) Hexacyanoferrate(II) and Potassium Hexacyanoferrate(II). This comparison is supported by a review of experimental data and established protocols to aid researchers in making informed decisions for their specific applications.
Introduction to Precursors
Prussian blue, a coordination polymer with the general formula Fe₄[Fe(CN)₆]₃, is synthesized through the reaction of an iron(III) salt with a hexacyanoferrate(II) salt. The cation associated with the hexacyanoferrate(II) complex, be it ammonium (NH₄⁺) or potassium (K⁺), can influence the resulting material's properties, including its crystal structure, particle size, and electrochemical behavior.
Performance Comparison
While direct comparative studies under identical conditions are limited in the literature, an analysis of available data allows for a qualitative and quantitative assessment of the two precursors.
Structural and Morphological Properties
The choice of the alkali metal or ammonium ion in the hexacyanoferrate precursor can affect the crystal structure and morphology of the resulting Prussian blue analogues.[1][2] The ionic radius of the cation (K⁺ vs. NH₄⁺) can influence the lattice parameters and the number of vacancies in the crystal structure.[3] These structural variations, in turn, can impact the material's performance in applications such as ion batteries and catalysis.
// Nodes Precursor [label="Precursor Selection\n(Hexacyanoferrate(II))", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonium [label="Ammonium\nHexacyanoferrate(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potassium [label="Potassium\nHexacyanoferrate(II)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nPrussian Blue Analogue", fillcolor="#FBBC05", fontcolor="#202124"]; Properties [label="Physicochemical\nProperties", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Applications [label="Targeted\nApplications", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Precursor -> Ammonium [dir=none]; Precursor -> Potassium [dir=none]; Ammonium -> Synthesis; Potassium -> Synthesis; Synthesis -> Properties; Properties -> Applications; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; caption-side: bottom; }
Electrochemical Performance
The nature of the cation in the Prussian blue lattice is known to affect its electrochemical properties. For instance, in the context of potassium-ion batteries, the presence of K⁺ ions in the structure is crucial for reversible ion intercalation and deintercalation.[4] The substitution of K⁺ with NH₄⁺ can alter the electrochemical potential and cycling stability of the material. One study highlighted the role of NH₄⁺ cations on the electrochemistry of Prussian Blue, suggesting that the exchange of different ions can be elucidated through advanced techniques.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for Prussian blue synthesized from both precursors. It is important to note that the data for Ammonium Hexacyanoferrate(II) is less extensively reported in the literature compared to its potassium counterpart.
Table 1: Comparison of Physical and Chemical Properties
| Property | Ammonium Hexacyanoferrate(II) | Potassium Hexacyanoferrate(II) |
| Formula | (NH₄)₄[Fe(CN)₆] | K₄[Fe(CN)₆] |
| Molar Mass | 284.15 g/mol | 368.35 g/mol |
| Solubility in Water | Soluble | Soluble |
| Appearance | Yellowish crystals | Yellow crystals |
Table 2: Reported Performance Metrics for Resulting Prussian Blue Analogues
| Performance Metric | Prussian Blue from Ammonium Precursor | Prussian Blue from Potassium Precursor |
| Typical Yield | Data not readily available | High |
| Particle Size | Dependent on synthesis conditions | Nanoparticles to micro-cubes, controllable |
| Purity | Dependent on purification process | High purity achievable |
| Electrochemical Capacity (for K-ion batteries) | Data not readily available | Reported up to 152.5 mAh g⁻¹[6] |
| Cycling Stability (for K-ion batteries) | Data not readily available | Good, with high capacity retention[7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for the synthesis of Prussian blue using both precursors.
Protocol 1: Synthesis of Prussian Blue using Potassium Hexacyanoferrate(II)
This protocol describes a common co-precipitation method for synthesizing Prussian blue nanoparticles.
Materials:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]·3H₂O)
-
Iron(III) Chloride (FeCl₃)
-
Distilled Water
Procedure:
-
Prepare a 0.1 M solution of K₄[Fe(CN)₆]·3H₂O in distilled water.
-
Prepare a 0.1 M solution of FeCl₃ in distilled water.
-
Slowly add the FeCl₃ solution to the K₄[Fe(CN)₆] solution with vigorous stirring.
-
A deep blue precipitate of Prussian blue will form immediately.
-
Continue stirring for 1 hour to ensure complete reaction.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with distilled water to remove unreacted ions.
-
Dry the product in a vacuum oven at 60°C.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_FeCl3 [label="Prepare FeCl₃\nsolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Hexacyanoferrate [label="Prepare Hexacyanoferrate(II)\nsolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mix [label="Mix solutions\n(Co-precipitation)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir for 1 hour", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Separate precipitate\n(Centrifugation/Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash with\ndistilled water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry [label="Dry product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_FeCl3; Start -> Prepare_Hexacyanoferrate; Prepare_FeCl3 -> Mix; Prepare_Hexacyanoferrate -> Mix; Mix -> Stir; Stir -> Separate; Separate -> Wash; Wash -> Dry; Dry -> End; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; caption-side: bottom; }
Protocol 2: Synthesis of Prussian Blue using Ammonium Hexacyanoferrate(II)
A similar co-precipitation method can be employed, substituting the potassium salt with the ammonium salt.
Materials:
-
Ammonium Hexacyanoferrate(II) ((NH₄)₄[Fe(CN)₆])
-
Iron(III) Chloride (FeCl₃)
-
Distilled Water
Procedure:
-
Prepare a 0.1 M solution of (NH₄)₄[Fe(CN)₆] in distilled water.
-
Prepare a 0.1 M solution of FeCl₃ in distilled water.
-
Slowly add the FeCl₃ solution to the (NH₄)₄[Fe(CN)₆] solution with vigorous stirring.
-
A deep blue precipitate will form.
-
Continue stirring for 1 hour.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate thoroughly with distilled water.
-
Dry the product in a vacuum oven at 60°C.
Signaling Pathways and Logical Relationships
The formation of Prussian blue from either precursor follows a straightforward precipitation reaction. The signaling pathway in a biological context is not directly applicable; however, the logical relationship in the synthesis process can be visualized. The choice of the cation in the hexacyanoferrate(II) precursor directly influences the composition of the resulting Prussian blue analogue, which in turn dictates its properties and suitability for specific applications.
// Nodes Precursor_Cation [label="Precursor Cation\n(K⁺ or NH₄⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystal_Structure [label="Crystal Structure\n(Lattice Parameters, Vacancies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Particle_Properties [label="Particle Properties\n(Size, Morphology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrochemical_Behavior [label="Electrochemical Behavior\n(Capacity, Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; Application_Performance [label="Application Performance\n(e.g., Battery, Sensor, Drug Delivery)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Precursor_Cation -> Crystal_Structure; Precursor_Cation -> Particle_Properties; Crystal_Structure -> Electrochemical_Behavior; Particle_Properties -> Electrochemical_Behavior; Electrochemical_Behavior -> Application_Performance; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; caption-side: bottom; }
Conclusion
Potassium Hexacyanoferrate(II) is a well-documented and widely used precursor for the synthesis of Prussian blue and its analogues, with a wealth of available data on the resulting material's properties and performance. Ammonium Hexacyanoferrate(II) presents a viable alternative, and the resulting ammonium-containing Prussian blue analogues may offer unique electrochemical or catalytic properties. However, there is a clear need for more direct comparative studies to fully elucidate the advantages and disadvantages of using the ammonium precursor. Researchers are encouraged to consider the specific requirements of their application when selecting a precursor and to conduct thorough characterization of the synthesized materials. This guide serves as a foundational resource to inform that decision-making process.
References
- 1. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 2. Structural evolution of Prussian blue analogues AxMFe(CN)6 upon intercalation of Na and K - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prussian blue analogues for potassium-ion batteries: insights into the electrochemical mechanisms - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cesium Adsorption Capacity of Ammonium Hexacyanoferrate(II)
For Researchers, Scientists, and Drug Development Professionals
The effective removal of radioactive cesium (Cs) from aqueous solutions is a critical challenge in nuclear waste management and environmental remediation. Among the various materials investigated for this purpose, metal hexacyanoferrates have demonstrated significant promise due to their high selectivity for cesium ions. This guide provides a comparative analysis of the cesium adsorption capacity of Ammonium Hexacyanoferrate(II) (AFC) against other common adsorbents, supported by experimental data and detailed protocols.
Quantitative Comparison of Cesium Adsorbents
The selection of an appropriate adsorbent for cesium removal depends on various factors, including adsorption capacity, selectivity in the presence of competing ions, and performance under different solution conditions. The following table summarizes the cesium adsorption performance of AFC and other frequently studied materials.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Experimental Conditions | Reference |
| Ammonium Hexacyanoferrate(II) (AFC) | Data not explicitly found for AFC, but other hexacyanoferrates show high capacity | - | - |
| Prussian Blue (PB) | 49.84 | Artificial seawater, 12h contact time | [1] |
| Copper Hexacyanoferrate(II) (CuHCF) | 197.72 | pH 6, 15 min contact time, 318K | [2][3] |
| Magnetic Potassium Zinc Hexacyanoferrate | 196.5 | 2h contact time | [4] |
| Magnesium-Iron Hexacyanoferrate (MgFeCF) | 154.32 | 25 ± 1°C | [5] |
| Nickel-Iron Hexacyanoferrate (NiFeCF) | 180.83 | 25 ± 1°C | [5] |
| Ammonium Phosphomolybdate (AMP) | 32.51 | Artificial seawater, 12h contact time | [1] |
| Ca-Bentonite | 114.5 | Optimal solid-liquid ratio of 20 g/L | [6] |
| Chabazite | 19.11 | Artificial seawater, 12h contact time | [1] |
| Clinoptilolite | 8.82 | Artificial seawater, 12h contact time | [1] |
Note: The performance of adsorbents can vary significantly with experimental conditions such as pH, temperature, contact time, and the presence of competing ions.[7]
Experimental Protocols
A generalized protocol for evaluating the cesium adsorption capacity of a given material is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.
1. Preparation of Adsorbent:
-
Synthesize the adsorbent material according to established procedures. For instance, metal hexacyanoferrates are often prepared by the chemical co-precipitation of a transition metal salt and a hexacyanoferrate salt.[8]
-
Wash the synthesized material with deionized water to remove impurities and then dry it at a specified temperature (e.g., 80°C) until a constant weight is achieved.[9]
-
Characterize the material using techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM) to confirm its identity and morphology.[4][9]
2. Batch Adsorption Experiments:
-
Prepare stock solutions of cesium chloride (CsCl) of a known concentration in deionized water.
-
For each adsorption experiment, add a pre-weighed amount of the adsorbent to a fixed volume of the cesium solution in a suitable container (e.g., a centrifuge tube).
-
Agitate the mixture at a constant speed and temperature for a predetermined period to reach equilibrium.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the initial and final concentrations of cesium in the supernatant using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
3. Data Analysis:
-
Calculate the amount of cesium adsorbed per unit mass of the adsorbent (q_e, in mg/g) using the following equation:
-
q_e = (C_0 - C_e) * V / m
-
Where C_0 and C_e are the initial and equilibrium concentrations of cesium (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
To determine the maximum adsorption capacity, conduct experiments with varying initial cesium concentrations and fit the data to adsorption isotherm models such as the Langmuir and Freundlich models.
4. Selectivity Studies:
-
To evaluate the adsorbent's selectivity for cesium, perform batch adsorption experiments in the presence of competing cations commonly found in wastewater, such as Na+, K+, Ca2+, and Mg2+.[2]
Visualizing the Experimental Workflow and Performance Comparison
To better illustrate the experimental process and the comparative performance of these materials, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of mesopores copper hexacyanoferrate (II) nanomaterials for cesium adsorption [eeer.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of magnetic hexacyanoferrate (II) polymeric nanocomposite for separation of cesium from radioactive waste solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cyclic Voltammetry of Hexacyanoferrate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclic voltammetric behavior of three key hexacyanoferrate compounds: potassium hexacyanoferrate(II), potassium hexacyanoferrate(III), and Prussian blue. The information presented is supported by experimental data from scientific literature to aid in the selection and application of these compounds in electrochemical studies.
Introduction
Hexacyanoferrate complexes are widely utilized in electrochemistry as model redox probes to characterize electrode surfaces and study electron transfer kinetics.[1] Their well-defined and often reversible one-electron redox behavior makes them ideal for a variety of applications, including biosensors and electrochromic devices.[1][2] This guide focuses on the comparative cyclic voltammetry of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple (from potassium salts) and the solid-state redox transitions of Prussian blue.
Experimental Protocols
A generalized experimental protocol for performing cyclic voltammetry on hexacyanoferrate compounds is outlined below. Specific parameters may vary depending on the experimental goals and the electrode system used.
1. Electrode Preparation:
-
The working electrode (e.g., glassy carbon, gold, or platinum) is polished to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).[3][4]
-
The electrode is then rinsed thoroughly with deionized water and sonicated to remove any residual polishing material.[4]
2. Solution Preparation:
-
A stock solution of the hexacyanoferrate compound (e.g., 5-10 mM potassium hexacyanoferrate(II) or (III)) is prepared in a supporting electrolyte solution (e.g., 0.1 M KCl or 1.0 M KNO₃).[1][3][4]
-
For Prussian blue, the film is typically electrodeposited onto the working electrode surface prior to the experiment.[2][5]
-
The solution is often purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the electrochemical measurements.
3. Electrochemical Measurement:
-
A three-electrode setup is employed, consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[3][6]
-
The electrodes are immersed in the prepared solution.
-
Cyclic voltammetry is performed by scanning the potential linearly from an initial potential to a vertex potential and then reversing the scan back to the initial potential.[7]
Data Presentation: Comparative Electrochemical Parameters
The following table summarizes typical quantitative data obtained from cyclic voltammetry of the different hexacyanoferrate compounds. Values can vary based on the specific experimental conditions such as electrode material, supporting electrolyte, and scan rate.
| Compound | Redox Couple | Typical Anodic Peak Potential (Epa) vs. Ag/AgCl | Typical Cathodic Peak Potential (Epc) vs. Ag/AgCl | Typical Peak-to-Peak Separation (ΔEp) | Reversibility |
| Potassium Hexacyanoferrate(II) | [Fe(CN)₆]⁴⁻ → [Fe(CN)₆]³⁻ + e⁻ | ~ +0.26 V | ~ +0.19 V | ~ 60-100 mV | Reversible to Quasi-reversible[1] |
| Potassium Hexacyanoferrate(III) | [Fe(CN)₆]³⁻ + e⁻ → [Fe(CN)₆]⁴⁻ | ~ +0.26 V | ~ +0.19 V | ~ 60-100 mV | Reversible to Quasi-reversible[1][9] |
| Prussian Blue | Prussian White ↔ Prussian Blue | ~ +0.2 V | ~ +0.2 V | ~ 15-30 mV | Highly Reversible[2] |
Note: The redox behavior of potassium hexacyanoferrate(II) and (III) involves the same redox couple, hence their similar peak potentials. The peak separation value (ΔEp) is a key indicator of the electrochemical reversibility of a one-electron transfer reaction, with a theoretical value of approximately 59 mV for a fully reversible system.[7][10] Values greater than this suggest quasi-reversible or irreversible kinetics.[1] Prussian blue exhibits a very small peak separation, indicative of a highly reversible solid-state electron transfer.[2]
Mandatory Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Experimental workflow for cyclic voltammetry.
Redox Reactions of Hexacyanoferrate Compounds
Caption: Redox reactions of hexacyanoferrate compounds.
Discussion
Potassium Hexacyanoferrate(II) and (III)
The [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ redox couple is a classic example of an outer-sphere electron transfer process, where no chemical bonds are broken or formed during the reaction.[1][11] The cyclic voltammogram for both potassium hexacyanoferrate(II) and (III) in an aqueous electrolyte typically shows a pair of well-defined redox peaks.[12] The peak separation is highly dependent on the condition of the electrode surface and the scan rate.[1] A clean electrode surface generally results in a peak separation closer to the theoretical 59 mV, indicating fast electron transfer kinetics.[10] As the scan rate increases, the peak separation tends to increase, which can be indicative of quasi-reversible behavior.[8][10]
Prussian Blue
Prussian blue is an inorganic polymer with a cubic lattice structure.[2] Its electrochemical behavior involves the reduction of the high-spin Fe³⁺ to Fe²⁺, which is coupled with the insertion of a cation (typically K⁺) from the electrolyte to maintain charge neutrality, forming Prussian white.[2][13] This solid-state transformation results in a highly reversible cyclic voltammogram with a very small peak separation, often less than 30 mV.[2] The sharpness of the redox peaks is a good indicator of the quality and regularity of the Prussian blue film.[2] The stability of Prussian blue films can be influenced by the pH of the electrolyte and the nature of the cation present.[13][14]
Conclusion
The choice of hexacyanoferrate compound for an electrochemical study depends on the specific application. Potassium hexacyanoferrate(II) and (III) are excellent choices for studying fundamental electron transfer processes in solution and for calibrating electrode performance due to their well-understood, diffusion-controlled redox behavior. Prussian blue, on the other hand, is more suited for applications requiring a surface-confined redox species, such as in the development of electrochromic devices and certain types of chemical sensors, owing to its robust and highly reversible solid-state electrochemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. asdlib.org [asdlib.org]
- 5. Studies on the Cyclic Voltammetric Behaviour of the Prussian Blue Film Modified Electrode [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. pages.jh.edu [pages.jh.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rjlbpcs.com [rjlbpcs.com]
- 12. Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liqui ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05483A [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cesium Ion Exchangers: Ammonium Hexacyanoferrate(II) vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient and selective removal of cesium ions from aqueous solutions is a critical challenge in various applications, from radioactive waste management to the purification of pharmaceutical products. This guide provides an objective comparison of the performance of Ammonium (B1175870) Hexacyanoferrate(II) against other common ion exchangers for cesium, supported by experimental data and detailed protocols.
Ammonium hexacyanoferrate(II) (NH₄)₄[Fe(CN)₆], a prominent member of the metal hexacyanoferrate family, has garnered significant attention for its exceptional ability to selectively capture cesium ions. Its rigid crystalline structure contains pores of a specific size that are ideally suited for the selective uptake of cesium ions, which have a similar hydrated ionic radius. This "molecular sieve" effect contributes to its high selectivity, even in the presence of high concentrations of competing ions like sodium and potassium.
This guide will delve into a quantitative comparison of ammonium hexacyanoferrate(II) (represented by the closely related and widely studied Prussian blue) with other classes of ion exchangers, namely zeolites and titanosilicates. We will examine key performance indicators such as adsorption capacity and distribution coefficients, providing a clear picture of their relative efficiencies. Furthermore, detailed experimental protocols for both batch and column ion exchange studies are presented to enable researchers to conduct their own evaluations.
Performance Comparison of Ion Exchangers for Cesium
The selection of an appropriate ion exchanger for cesium removal depends on various factors, including the composition of the solution, pH, temperature, and the presence of competing ions. The following tables summarize the quantitative performance of different ion exchangers under specified experimental conditions.
Table 1: Comparison of Cesium Adsorption Capacities
| Ion Exchanger | Adsorption Capacity (mg/g) | Experimental Conditions | Reference |
| Prussian Blue | Not specified, but displays the highest cesium adsorption capacity and the best selectivity in artificial seawater and salt lake brine. | Mixed solution containing Li, Na, K, Cs, Ca, Sr, and Mg ions (1 mmol L⁻¹), artificial seawater, and salt lake brine. | [1] |
| Ammonium Phosphomolybdate | Has the largest adsorption capacity for cesium in the mixed solution. | Mixed solution containing Li, Na, K, Cs, Ca, Sr, and Mg ions (1 mmol L⁻¹). | [1] |
| Sabite | Lower adsorption capacity compared to Prussian blue and ammonium phosphomolybdate. | Mixed solution containing Li, Na, K, Cs, Ca, Sr, and Mg ions (1 mmol L⁻¹), artificial seawater, and salt lake brine. | [1] |
| Clinoptilolite | Lower adsorption capacity compared to Prussian blue and ammonium phosphomolybdate. | Mixed solution containing Li, Na, K, Cs, Ca, Sr, and Mg ions (1 mmol L⁻¹), artificial seawater, and salt lake brine. | [1] |
| Titanium Silicate | Lower adsorption capacity compared to Prussian blue and ammonium phosphomolybdate. | Mixed solution containing Li, Na, K, Cs, Ca, Sr, and Mg ions (1 mmol L⁻¹), artificial seawater, and salt lake brine. | [1] |
| Copper Hexacyanoferrate(II) | 197.72 | Initial Cs⁺ concentration: 200 mg L⁻¹, pH: 6, Temperature: 318 K. | [2] |
| Mg-Fe-Hexacyanoferrate | 154.32 | Isotherm studies at 25 ± 1°C. | [3] |
| Ni-Fe-Hexacyanoferrate | 180.83 | Isotherm studies at 25 ± 1°C. | [3] |
| Prussian blue/polyurethane sponge | 68.6 | Not specified. | [4] |
Table 2: Comparison of Cesium Distribution Coefficients (Kd)
| Ion Exchanger | Distribution Coefficient (Kd) (mL/g) | Experimental Conditions | Reference |
| Potassium Cobalt Hexacyanoferrate(II) | Determined as a function of pH, sodium and potassium ion concentrations, and the ratio of solution volume to exchanger weight. | pH 6-13, Sodium concentration 8 - 2700 mmol/L, Potassium concentration 0.5 - 240 mmol/L. | [5] |
| Potassium Copper Cobalt Hexacyanoferrate(II) | Determined as a function of pH, sodium and potassium ion concentrations, and the ratio of solution volume to exchanger weight. | pH 6-13, Sodium concentration 8 - 2700 mmol/L, Potassium concentration 0.5 - 240 mmol/L. | [5] |
| Ammonium Phosphomolybdate | Determined as a function of pH, sodium and potassium ion concentrations, and the ratio of solution volume to exchanger weight. | pH 6-13, Sodium concentration 8 - 2700 mmol/L, Potassium concentration 0.5 - 240 mmol/L. | [5] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for conducting batch and column ion exchange experiments for cesium removal.
Synthesis of Ammonium Hexacyanoferrate(II)
A common method for synthesizing insoluble metal hexacyanoferrates involves the reactive precipitation of two precursors: a soluble hexacyanoferrate (such as potassium, sodium, or ammonium form) and a soluble metal salt.[6] For ammonium iron(III) hexacyanoferrate(II), a soluble ammonium hexacyanoferrate(II) solution would be reacted with a solution of an iron(III) salt. The resulting precipitate is then washed and dried.
Batch Adsorption Experiments
Batch experiments are crucial for determining the equilibrium adsorption capacity of an ion exchanger.
Materials:
-
Ion exchanger (e.g., Ammonium Hexacyanoferrate(II))
-
Cesium solution of known concentration (e.g., CsCl in deionized water)
-
Centrifuge tubes or flasks
-
Shaker or agitator
-
Centrifuge
-
Analytical instrument for measuring cesium concentration (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)
Procedure:
-
Accurately weigh a specific amount of the ion exchanger (e.g., 15 mg) and place it into a centrifuge tube.[7]
-
Add a known volume of the cesium solution (e.g., 9.9 mL of deionized water and 0.1 mL of a stock solution) to the tube.[7]
-
Securely cap the tubes and place them on a shaker for a predetermined amount of time to reach equilibrium (e.g., 24 hours).
-
After shaking, separate the solid ion exchanger from the solution by centrifugation (e.g., 10 min at 3000 RPM).[7]
-
Carefully collect the supernatant and analyze the final cesium concentration.
-
The amount of cesium adsorbed per unit mass of the ion exchanger (qe) can be calculated using the following equation: qe = (C₀ - Ce) * V / m Where:
-
C₀ = Initial cesium concentration
-
Ce = Equilibrium cesium concentration
-
V = Volume of the solution
-
m = Mass of the ion exchanger
-
Column Ion Exchange Experiments
Column experiments simulate the continuous flow conditions found in many industrial applications and are used to determine breakthrough characteristics and dynamic binding capacity.
Materials:
-
Ion exchange column of appropriate size
-
Ion exchanger
-
Cesium solution of known concentration
-
Peristaltic pump
-
Fraction collector
-
Analytical instrument for measuring cesium concentration
Procedure:
-
Pack a known amount of the ion exchanger into the column. Ensure uniform packing to avoid channeling.
-
Wet the packed bed by passing deionized water through the column.
-
Initiate the flow of the cesium solution through the column at a constant flow rate using a peristaltic pump.
-
Collect effluent samples at regular time intervals using a fraction collector.
-
Analyze the cesium concentration in each effluent sample.
-
Plot the ratio of effluent concentration to influent concentration (C/C₀) against the volume of solution passed through the column (or time) to obtain the breakthrough curve.
-
The breakthrough point is typically defined as the point where the effluent concentration reaches a certain percentage of the influent concentration (e.g., 5-10%). The total amount of cesium adsorbed before breakthrough can be calculated to determine the dynamic binding capacity.
Visualizing the Ion Exchange Process
The following diagrams illustrate the fundamental concepts of ion exchange and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of mesopores copper hexacyanoferrate (II) nanomaterials for cesium adsorption [eeer.org]
- 3. researchgate.net [researchgate.net]
- 4. Batch and fixed-bed column studies for selective removal of cesium ions by compressible Prussian blue/polyurethane sponge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. SEPARATION OF CESIUM FROM NUCLEAR WASTE SOLUTIONS WITH HEXACYANOFERRATE(II)S AND AMMONIUM PHOSPHOMOLYBDATE | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to the Structure of Ammonium Hexacyanoferrate(II) from Different Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structural comparison of Ammonium (B1175870) Hexacyanoferrate(II), also known as tetraammonium hexacyanoferrate(II), synthesized by different methods. While direct comparative studies on the solid-state structure of pure ammonium hexacyanoferrate(II) are limited in publicly available literature, this document compiles known synthesis protocols and discusses expected structural characteristics based on analyses of closely related compounds and solution-phase data.
Synthesis Methodologies
Two primary methods for the synthesis of ammonium hexacyanoferrate(II) are documented:
-
Neutralization Method: This approach involves the direct neutralization of ferrocyanic acid (H₄[Fe(CN)₆]) with an ammonia (B1221849) solution. The product is then typically precipitated by the addition of ethanol (B145695).[1] This method is advantageous for producing a high-purity product, free from other metal cation impurities.[2]
-
Precipitation/Ion Exchange Method: This method involves the reaction of a soluble ammonium salt, such as ammonium chloride or ammonium perchlorate, with a soluble hexacyanoferrate(II) salt, like potassium hexacyanoferrate(II) or sodium hexacyanoferrate(II).[2] The desired ammonium hexacyanoferrate(II) is then crystallized from the solution.
Experimental Protocols
Method 1: Neutralization of Ferrocyanic Acid
A detailed experimental protocol for this method would involve the following steps:
-
Preparation of Ferrocyanic Acid: A solution of a soluble hexacyanoferrate(II) salt (e.g., K₄[Fe(CN)₆]) is acidified to precipitate ferrocyanic acid.
-
Neutralization: The freshly prepared ferrocyanic acid is then carefully neutralized with a stoichiometric amount of aqueous ammonia (NH₄OH).
-
Precipitation: Ethanol is added to the resulting solution to decrease the solubility of ammonium hexacyanoferrate(II) and induce precipitation.
-
Isolation and Purification: The precipitate is collected by filtration, washed with ethanol to remove any remaining soluble impurities, and dried under controlled conditions.
Method 2: Precipitation from Soluble Salts
-
Solution Preparation: Separate aqueous solutions of an ammonium salt (e.g., ammonium chloride) and a soluble hexacyanoferrate(II) salt (e.g., sodium hexacyanoferrate(II)) are prepared.
-
Mixing: The two solutions are mixed, typically with stirring, to initiate the ion exchange reaction.
-
Crystallization: The solution is concentrated or cooled to induce the crystallization of ammonium hexacyanoferrate(II). The specific conditions (temperature, concentration) will influence the crystal size and morphology.
-
Isolation and Purification: The crystals are collected by filtration, washed with a minimal amount of cold water or an appropriate solvent mixture, and dried.
Structural Comparison
Due to a scarcity of detailed crystallographic studies on pure ammonium hexacyanoferrate(II) in the solid state, this comparison draws upon data from mixed-cation ammonium hexacyanoferrates and solution-phase spectroscopic analysis.
Crystallographic Data
Studies on mixed ammonium-strontium and ammonium-barium hexacyanoferrate(II) hydrates provide valuable insights into the expected crystal structure.[2][3] In these compounds, the [Fe(CN)₆]⁴⁻ anion consistently exhibits a near-perfect octahedral geometry, with the iron(II) center coordinated to six cyanide ligands through the carbon atoms.[2][3] The ammonium ions (NH₄⁺) are situated in the crystal lattice, participating in hydrogen bonding with the nitrogen atoms of the cyanide ligands and any water molecules of crystallization.[4]
The crystal system of mixed metal hexacyanoferrates containing ammonium can vary depending on the secondary cation. For instance, with magnesium, a cubic symmetry is observed, while with calcium, it reduces to tetragonal.[2] The ammonium-strontium hexacyanoferrate(II) dihydrate crystallizes in the orthorhombic Pnma space group.[3] It is plausible that the crystal structure of pure ammonium hexacyanoferrate(II) would also be influenced by the degree of hydration.
Table 1: Comparison of Crystallographic Parameters of Related Ammonium Hexacyanoferrate(II) Compounds
| Parameter | (NH₄)₂Sr[Fe(CN)₆]·2H₂O[3] | (NH₄)₂Ba[Fe(CN)₆]·3H₂O[2] |
| Crystal System | Orthorhombic | Trigonal |
| Space Group | Pnma | R-3c |
| a (Å) | 13.1420(3) | 7.3744(2) |
| b (Å) | 14.1656(4) | 7.3744(2) |
| c (Å) | 7.3364(2) | 45.758(2) |
| Z | 4 | 6 |
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the vibrational modes of the hexacyanoferrate(II) anion and the ammonium cation. The primary absorption bands of interest are the C≡N stretching frequency of the cyanide ligands and the N-H bending and stretching frequencies of the ammonium ions.
A study of aqueous solutions of (NH₄)₄[Fe(CN)₆] provides insight into the vibrational modes in a solvated state. The C≡N stretching mode for the [Fe(CN)₆]⁴⁻ anion is a key indicator of the electronic environment of the complex.
Table 2: Key FTIR Absorption Bands for Ammonium Hexacyanoferrate(II) and Related Compounds
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C≡N Stretch | ~2040 | This strong absorption is characteristic of the [Fe(CN)₆]⁴⁻ anion. The exact position can be sensitive to the crystalline environment and cation interactions. |
| N-H Bending (NH₄⁺) | ~1400 | A characteristic bending mode for the ammonium cation. |
| N-H Stretching (NH₄⁺) | 3000-3400 | This region typically shows broad absorptions due to hydrogen bonding. |
| O-H Bending (H₂O) | ~1600-1630 | Present in hydrated forms of the compound. |
| O-H Stretching (H₂O) | 3400-3600 | Broad absorption indicating the presence of water of crystallization. |
The synthesis method is expected to primarily influence the purity, crystallinity, and particle size/morphology of the final product rather than causing significant shifts in the fundamental vibrational frequencies of the constituent ions. However, variations in crystal packing and hydration state resulting from different crystallization conditions could lead to subtle differences in the FTIR spectra.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for a comprehensive structural comparison of ammonium hexacyanoferrate(II) synthesized by different methods.
Caption: Workflow for Synthesis and Structural Comparison.
Conclusion
The synthesis of ammonium hexacyanoferrate(II) can be readily achieved through neutralization or precipitation methods. While detailed structural data for the pure, solid material is not extensively reported, analysis of related mixed-cation compounds suggests a structure dominated by octahedral [Fe(CN)₆]⁴⁻ anions and charge-balancing NH₄⁺ cations, with the potential for incorporated water molecules. The choice of synthesis method is likely to have a more significant impact on the macroscopic properties of the material, such as crystal size, morphology, and purity, which can be critical for applications in areas like drug development and materials science. Further research involving single-crystal X-ray diffraction and detailed solid-state characterization of pure ammonium hexacyanoferrate(II) prepared by different routes would be highly valuable to the scientific community.
References
A Comparative Guide to Electrochemical Probes: Cross-Validation of Ammonium Hexacyanoferrate(II)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electrochemical Performance
The selection of an appropriate redox probe is critical for the reliability and reproducibility of electrochemical assays. Ammonium (B1175870) hexacyanoferrate(II), also known as ammonium ferrocyanide, is a widely utilized redox mediator in various electrochemical applications, including biosensing. However, its performance, particularly its stability, can be a limiting factor in certain experimental setups. This guide provides a comparative analysis of ammonium hexacyanoferrate(II) against a common alternative, Hexaammineruthenium(II)/(III), supported by experimental data to aid in the selection of the most suitable probe for your research needs.
Data Presentation: Quantitative Comparison of Redox Probes
The following table summarizes key electrochemical performance parameters for Ammonium Hexacyanoferrate(II) and Hexaammineruthenium(II)/(III) based on data from peer-reviewed studies. This direct comparison highlights the distinct advantages and disadvantages of each redox probe.
| Performance Parameter | Ammonium Hexacyanoferrate(II) | Hexaammineruthenium(II)/(III) | Key Considerations |
| Stability on Gold Electrodes | Known to cause corrosion and surface modification damage over time.[1] | Excellent stability, making it a superior choice for long-term measurements with gold electrodes.[1] | For applications requiring high stability and the use of gold electrodes, Hexaammineruthenium(II)/(III) is the preferred option. |
| Charge Transfer Resistance (Rct) | Generally low, indicating facile electron transfer. However, Rct can increase over time due to electrode fouling. | Exhibits stable and low Rct, contributing to reliable and reproducible measurements. | A stable Rct is crucial for consistent sensor performance, giving an advantage to Hexaammineruthenium(II)/(III). |
| Limit of Detection (LOD) in Biosensors | Can achieve low detection limits, but performance may degrade with repeated use. | Enables the development of highly sensitive biosensors with stable and low detection limits. | The stability of Hexaammineruthenium(II)/(III) translates to more reliable low-level detection. |
| pH Sensitivity | Performance can be influenced by pH changes. | Generally less sensitive to pH variations within typical physiological ranges. | For assays where pH fluctuations are a concern, Hexaammineruthenium(II)/(III) offers more robust performance. |
Experimental Protocols
To ensure the cross-validation of electrochemical data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two common electrochemical techniques used to characterize and compare redox probes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of a species in solution.
Objective: To determine the formal potential, peak separation, and reversibility of the redox probe.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Gold, or Platinum)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical Cell
-
Solution of the redox probe (e.g., 5 mM Ammonium Hexacyanoferrate(II) in a suitable supporting electrolyte like 0.1 M KCl)
-
Supporting Electrolyte Solution (e.g., 0.1 M KCl)
-
Polishing materials (e.g., alumina (B75360) slurry) and deionized water for electrode cleaning.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse thoroughly with deionized water, and dry.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the redox probe solution. Ensure the electrodes are properly immersed.
-
Parameter Setup: Set the parameters on the potentiostat. A typical scan might involve sweeping the potential from an initial value where no reaction occurs to a potential where the redox reaction is complete, and then reversing the scan back to the starting potential. Scan rates can be varied (e.g., from 20 mV/s to 200 mV/s) to study the kinetics.
-
Data Acquisition: Run the cyclic voltammogram and record the resulting current-potential curve.
-
Data Analysis: Determine the anodic and cathodic peak potentials and currents. The peak separation (ΔEp) provides information about the reversibility of the reaction.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the interfacial properties of an electrode, including the charge transfer resistance.
Objective: To measure the charge transfer resistance (Rct) and assess the stability of the electrode-electrolyte interface.
Materials:
-
Same as for Cyclic Voltammetry.
-
Potentiostat with EIS capabilities.
Procedure:
-
Electrode and Cell Preparation: Prepare and assemble the electrochemical cell as described for CV.
-
Parameter Setup: Set the EIS parameters on the potentiostat. This includes the DC potential (often set at the formal potential of the redox couple), the AC amplitude (typically a small perturbation, e.g., 10 mV), and the frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Data Acquisition: Run the EIS experiment and record the impedance data across the specified frequency range.
-
Data Analysis: Plot the data as a Nyquist plot (imaginary impedance vs. real impedance). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). This value can be monitored over time to assess the stability of the system.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical signaling pathway for a biosensor utilizing a hexacyanoferrate-based mediator and a general experimental workflow for electrochemical data validation.
References
Comparative study of the thermal stability of various hexacyanoferrate salts
An Essential Guide for Researchers in Materials Science and Drug Development
Hexacyanoferrate salts, renowned for their diverse applications ranging from pigments and anti-caking agents to promising materials in battery technology and drug delivery, exhibit a wide spectrum of thermal stabilities. Understanding their behavior under thermal stress is paramount for predicting their performance, ensuring safety in various applications, and optimizing synthesis and storage conditions. This guide provides a comparative overview of the thermal stability of several common hexacyanoferrate salts, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Comparative Thermal Decomposition Data
The thermal stability of hexacyanoferrate salts is intricately linked to the nature of the cation, the oxidation state of the iron center, and the presence of crystalline water. The following tables summarize the key thermal decomposition characteristics of selected hexacyanoferrate salts, providing a clear comparison of their stability.
| Salt | Formula | Decomposition Onset (°C) | Peak Decomposition (°C) | Key Observations |
| Sodium Hexacyanoferrate(II) Decahydrate | Na₄[Fe(CN)₆]·10H₂O | ~80 (Dehydration) | 435 | Dehydration occurs in stages, followed by decomposition of the anhydrous salt. |
| Potassium Hexacyanoferrate(II) Trihydrate | K₄[Fe(CN)₆]·3H₂O | ~60 (Dehydration) | >360 | Dehydration is followed by the oxidation of Fe(II) to Fe(III) at higher temperatures[1]. |
| Prussian Blue (Iron(III) Hexacyanoferrate) | Fe₄[Fe(CN)₆]₃ | ~200 | ~270 (in air) | Decomposition is exothermic in air. In an inert atmosphere, it decomposes in stages, releasing cyanogen (B1215507) and nitrogen[2]. |
| Copper(II) Hexacyanoferrate | Cu₂[Fe(CN)₆] | ~120-150 | - | Shows a gradual mass loss starting around 80°C, with significant degradation above 150°C[3]. |
| Cobalt(II) Hexacyanoferrate(II) | Co₂[Fe(CN)₆] | ~150 (Dehydration) | >433 | Dehydrates between 50°C and 130°C, followed by decomposition of the anhydrous compound. |
| Potassium Nickel Hexacyanoferrate(II) | K₂Ni[Fe(CN)₆] | >250 | - | The anhydrous phase begins to decompose above 250°C[4][5]. |
Experimental Protocols
The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols representative of the methods used to characterize the thermal stability of hexacyanoferrate salts.
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.
-
Procedure:
-
A small sample of the hexacyanoferrate salt (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with a specific gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a controlled flow rate (e.g., 20-100 mL/min).
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of dehydration and decomposition.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
-
Apparatus: A differential scanning calorimeter with a sample and reference holder.
-
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) events.
-
Visualizing the Experimental Workflow
The logical flow of a typical thermal analysis experiment for hexacyanoferrate salts can be visualized as follows:
Discussion of Thermal Stability Trends
The thermal stability of hexacyanoferrate salts is influenced by several factors:
-
Cation Identity: The nature of the counter-cation plays a significant role. Generally, hexacyanoferrates with larger, less polarizing cations tend to have higher thermal stability.
-
Oxidation State of Iron: The oxidation state of the iron in the hexacyanoferrate anion can affect the decomposition pathway. For instance, the decomposition of Prussian blue (containing both Fe(II) and Fe(III)) is a complex redox process.
-
Hydration: The presence of water of crystallization significantly impacts the initial stages of thermal decomposition. The dehydration process, typically occurring at lower temperatures (below 200°C), is an important precursor to the decomposition of the anhydrous salt.
-
Atmosphere: The atmosphere under which the thermal analysis is conducted has a profound effect on the decomposition products. In an inert atmosphere like nitrogen, the decomposition often leads to the formation of metal carbides and nitrogenous gases. In an oxidative atmosphere like air, the formation of metal oxides is favored, and the decomposition can be exothermic.
This comparative guide provides a foundational understanding of the thermal stability of various hexacyanoferrate salts. For specific applications, it is crucial to consult detailed experimental studies and consider the influence of synthesis methods and sample purity on the observed thermal behavior.
References
A Comparative Guide to the pH-Dependent Efficiency of Ammonium Hexacyanoferrate(II) in Ion Sequestration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficiency of Ammonium hexacyanoferrate(II), a compound of significant interest in drug development for the treatment of heavy metal and radioactive isotope poisoning. Its efficacy as a sequestering agent for ions such as cesium (Cs⁺) and thallium (Tl⁺) is critically dependent on ambient pH conditions. This document presents a comparative overview of its performance, supported by experimental data and detailed protocols, to aid researchers in their understanding and application of this compound.
Ammonium hexacyanoferrate(II), often associated with the broader class of compounds known as Prussian blue and its analogs, functions as an ion-exchange material. Its cubic lattice structure allows for the trapping of certain cations, a property leveraged in antidotes for radiological and heavy metal contamination. The stability and binding capacity of this structure are significantly influenced by the hydrogen ion concentration of the surrounding medium, a crucial consideration for its journey through the variable pH environments of the gastrointestinal tract.
Comparative Performance at Varying pH Conditions
The efficiency of Ammonium hexacyanoferrate(II) and its analogs in sequestering Cs⁺ and Tl⁺ is markedly pH-dependent. In vitro studies simulating the pH range of the gastrointestinal tract have shown that the binding capacity is generally lower in acidic environments and higher in neutral to slightly alkaline conditions.[1][2][3] This is a critical factor for its application as an oral drug, as it must remain effective through the acidic stomach (pH 1-3) to the more neutral to alkaline intestine (pH 6-7.5), where most of the ion exchange is expected to occur.
| pH | Target Ion | Adsorbent | Binding Capacity (mg/g) | Removal Efficiency (%) | Reference Compound | Reference Binding Capacity (mg/g) |
| 1.0 | Cs⁺ | Insoluble Prussian Blue | Lowest binding observed | Not specified | - | - |
| 2.0 | Cs⁺ | Insoluble Prussian Blue | Low binding observed | Not specified | - | - |
| 5.0-9.0 | Cs⁺ | Magnetic Prussian Blue Nanorods | 17.03 (maximum) | ~82.5 | - | - |
| 5.6 | Cs⁺ | Mechanochemically Synthesized PB | 1260.1 (maximum) | Not specified | Commercial PB | 831.9 |
| 7.5 | Cs⁺ | Insoluble Prussian Blue | Highest binding observed | Not specified | - | - |
| 1.0 | Tl⁺ | Insoluble Prussian Blue | Decreased binding | Not specified | - | - |
| 7.5 | Tl⁺ | Insoluble Prussian Blue | ~1400 (maximum) | Not specified | - | - |
Note: "PB" stands for Prussian blue. The data presented are compiled from various studies and may have been obtained under different experimental conditions.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols are essential. Below is a generalized methodology for assessing the binding capacity of Ammonium hexacyanoferrate(II) at different pH values.
Protocol: In Vitro Assessment of Ion Binding Capacity
1. Materials and Reagents:
-
Ammonium hexacyanoferrate(II) powder.
-
Standard solutions of the target ion (e.g., Cesium Chloride, Thallium(I) Sulfate).
-
Buffer solutions for a range of pH values (e.g., pH 1, 2, 4, 6, 7.5, 9).
-
Deionized water.
-
Analytical instrumentation for ion concentration measurement (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS)).
2. Preparation of Adsorbent:
-
Accurately weigh a specific amount of Ammonium hexacyanoferrate(II) powder.
-
If required by the experimental design, pre-treat the adsorbent (e.g., washing, drying).
3. Batch Adsorption Experiment:
-
Prepare a series of flasks, each containing a fixed volume of the target ion solution of a known initial concentration.
-
Adjust the pH of each solution to the desired value using the appropriate buffer.
-
Add a pre-weighed amount of the Ammonium hexacyanoferrate(II) adsorbent to each flask.
-
Seal the flasks and place them in a shaker bath at a constant temperature for a predetermined equilibrium time (e.g., 24 hours).
4. Sample Analysis:
-
After the equilibration period, centrifuge or filter the samples to separate the adsorbent from the supernatant.
-
Measure the final concentration of the target ion in the supernatant using a calibrated analytical instrument.
5. Data Calculation:
-
The amount of ion adsorbed per unit mass of the adsorbent (qₑ, in mg/g) at equilibrium is calculated using the following equation:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where:
-
C₀ is the initial ion concentration (mg/L).
-
Cₑ is the equilibrium ion concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
-
The removal efficiency (%) can be calculated as:
-
Removal Efficiency = [(C₀ - Cₑ) / C₀] * 100
-
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in assessing and understanding the efficiency of Ammonium hexacyanoferrate(II), the following diagrams are provided.
Discussion and Alternatives
The observed decrease in binding efficiency at low pH can be attributed to the protonation of the hexacyanoferrate complex, which can affect the structural integrity and the availability of sites for ion exchange. Conversely, at higher pH values, the complex is more stable, facilitating the sequestration of target cations.
While Ammonium hexacyanoferrate(II) and insoluble Prussian blue are effective, research into other Prussian blue analogs (PBAs) is ongoing. For instance, copper hexacyanoferrate has shown excellent cesium adsorption properties, potentially due to a higher number of vacancies in its crystal structure which can act as additional adsorption sites.[4] The choice of sequestering agent may therefore depend on the specific application, the target ion, and the environmental conditions, including pH.
Conclusion
The efficiency of Ammonium hexacyanoferrate(II) as a sequestering agent for cesium and thallium is intrinsically linked to the pH of the medium. Optimal performance is typically observed in neutral to slightly alkaline conditions, a factor of paramount importance for its use in drug development for oral administration. The provided data and protocols offer a framework for the standardized assessment of this and other similar compounds, enabling informed decisions in research and development. Further investigations into novel Prussian blue analogs may yield agents with enhanced stability and efficacy across a broader pH range.
References
- 1. Quantitative determination of thallium binding to ferric hexacyanoferrate: Prussian blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of cesium binding to ferric hexacyanoferrate: Prussian blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Prussian blue analog as a decorporation agent for the simultaneous removal of cesium and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of Ammonium Hexacyanoferrate(II)-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Ammonium hexacyanoferrate(II)-based sensors, commonly known as Prussian Blue analogue (PBA) sensors, against other leading electrochemical sensor technologies. The information presented is curated from recent experimental data to assist researchers and drug development professionals in selecting the most suitable sensor technology for their specific applications.
Executive Summary
Ammonium hexacyanoferrate(II) and its analogues have emerged as highly promising materials in the field of electrochemical sensing due to their excellent electrocatalytic activity, high stability, and low cost.[1] These sensors demonstrate remarkable performance in the detection of a wide range of analytes, including hydrogen peroxide (a byproduct of many enzymatic reactions used in biosensing), neurotransmitters, and various drug molecules. This guide will delve into the quantitative performance metrics of these sensors and compare them with prominent alternatives such as Metal-Organic Framework (MOF)-based sensors and Molecularly Imprinted Polymer (MIP)-based sensors, which are also gaining traction in pharmaceutical analysis.
Data Presentation: Performance Metrics Comparison
The following tables summarize the key performance indicators of Ammonium hexacyanoferrate(II)-based sensors and their alternatives for the detection of various analytes relevant to drug development and biomedical research.
Table 1: Performance of Ammonium Hexacyanoferrate(II)-Based Sensors for Various Analytes
| Analyte | Sensor Configuration | Linear Range | Limit of Detection (LOD) | Sensitivity | Response Time | Reference |
| Hypoxanthine | Xanthine (B1682287) oxidase/Prussian blue modified screen-printed electrode | 5 µM - 45 µM | 0.4 µM | 600 mA M⁻¹ cm⁻² | - | [2] |
| Isoniazid | Cu-Fe Prussian blue analogue nanocube | 1 µM - 100 µM | 0.44 µM | - | - | [3] |
| Hydrogen Peroxide | Prussian blue nanoparticles on carbon ink | 0.5 µM - 1000 µM | 0.22 µM | 73 ± 4 mA M⁻¹ cm⁻² | < 5 s | [4] |
| Acetaminophen | Prussian blue/carbon-based electrode | 5 µM - 5 mM | - | - | - | [5] |
Table 2: Performance of Alternative Electrochemical Sensors for Drug and Biomolecule Detection
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| MOF-Based | Acetaminophen | - | 0.05 µM | - | [6] |
| MOF-Based | Glutathione (B108866) | 0.1 µM - 20 µM | 0.1 ± 0.005 µM | 0.0437 µA µM⁻¹ | [7] |
| MIP-Based | Amphetamine | 75 nM - 220 nM | 0.10 nM | 0.290 µA⁻¹ nM | [1] |
| MIP-Based | Diclofenac | 50 µM - 800 µM | 2.42 µM | 0.055 µM | [1] |
| MIP-Based | Fentanyl | 5 nM - 60 nM | 0.28 nM | 0.445 µA µM⁻¹ | [1] |
| MIP-Based | Norfloxacin | - | 0.15 ng/mL | - | [8] |
| Nitrogen-Doped Graphene | Acetaminophen | 0.1 µM - 100 µM | 3.03 nM | 0.12 A/M | [9] |
| CuO/CNTs/g-C₃N₄ Composite | Acetaminophen | 0.02–0.1 µM & 1–120 µM | 5.89 nM | - | [10] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the operational principles and evaluation methods of these sensors, the following diagrams illustrate a typical signaling pathway for an Ammonium hexacyanoferrate(II)-based sensor and a standard experimental workflow for performance benchmarking.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. Below are summarized protocols for key experiments cited in the literature.
Fabrication of Ammonium Hexacyanoferrate(II)-Modified Electrodes
A common method for modifying an electrode with Prussian Blue is through electrochemical deposition. A typical protocol involves:
-
Substrate Preparation: A glassy carbon electrode (GCE) or screen-printed electrode (SPE) is polished with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water to ensure a clean surface.
-
Electrochemical Deposition: The cleaned electrode is immersed in a solution containing ferric chloride (FeCl₃) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) in an acidic medium (e.g., HCl).
-
Potential Cycling: A cyclic voltammetry (CV) scan is performed for a set number of cycles within a specific potential window. This process reduces the ferric hexacyanoferrate complex to form an insoluble Prussian Blue film on the electrode surface.
-
Activation: The modified electrode is then cycled in a solution of potassium chloride (KCl) to stabilize the film and enhance its electrochemical activity.
For enzymatic sensors, an additional step of enzyme immobilization is required. This can be achieved by drop-casting a solution containing the desired oxidase enzyme (e.g., glucose oxidase) and a stabilizing agent like Nafion onto the Prussian Blue modified electrode.
Electrochemical Measurements for Performance Evaluation
Standard electrochemical techniques are employed to characterize the sensor's performance:
-
Cyclic Voltammetry (CV): This technique is used to study the electrochemical behavior of the sensor and the analyte. It provides information on the redox potentials and the catalytic activity of the modified electrode.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. By measuring the peak current at different analyte concentrations, a calibration curve can be constructed to determine the linear range, sensitivity, and limit of detection.
-
Chronoamperometry: This method is used to determine the sensor's response time. A fixed potential is applied, and the current is monitored as the analyte is introduced. The time taken to reach a steady-state current is recorded as the response time.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to characterize the electrode surface modifications and to study the charge transfer resistance at the electrode-electrolyte interface.
Conclusion
Ammonium hexacyanoferrate(II)-based sensors offer a compelling combination of high performance, stability, and cost-effectiveness for a variety of analytical applications, including those in the pharmaceutical and biomedical fields. While alternative technologies like MOF- and MIP-based sensors show promise, particularly in terms of selectivity for specific drug molecules, Prussian Blue analogues remain a robust and versatile platform. The choice of sensor will ultimately depend on the specific requirements of the application, including the target analyte, required sensitivity, and the complexity of the sample matrix. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Item - Electrochemical Method Based On Molecularly Imprinted Polymers For Drug Detection - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Amperometric biosensor based on prussian blue and nafion modified screen-printed electrode for screening of potential xanthine oxidase inhibitors from medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single Printing Step Prussian Blue Bulk-Modified Transducers for Oxidase-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJNANO - Metal-organic framework-based nanomaterials as opto-electrochemical sensors for the detection of antibiotics and hormones: A review [beilstein-journals.org]
- 7. A copper metal–organic framework-based electrochemical sensor for identification of glutathione in pharmaceutical samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ammonium Hexacyanoferrate(II): A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of ammonium (B1175870) hexacyanoferrate(II) [(NH₄)₄Fe(CN)₆]. Due to the stable nature of the hexacyanoferrate(II) complex and its potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions, proper handling and disposal are critical. The following procedures are designed to mitigate risks and ensure the safety of laboratory personnel and the environment.
Core Safety Principles
-
NEVER Acidify Cyanide Waste: The most critical safety rule is to never allow ammonium hexacyanoferrate(II) or its waste solutions to come into contact with acids. Acidification will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Segregate Waste: Keep all cyanide-containing waste, including ammonium hexacyanoferrate(II), separate from other chemical waste streams, especially acidic waste.
-
Work in a Ventilated Area: All disposal procedures should be carried out in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and ensuring complete and accurate classification.[2]
Disposal Workflow
The selection of a disposal method depends on the concentration of the waste, available equipment, and local regulations. The following diagram outlines the decision-making process.
Caption: Decision workflow for the disposal of ammonium hexacyanoferrate(II).
Method 1: Precipitation of Ferrocyanide
This method is often the most practical for laboratory-scale waste. It converts the soluble ammonium hexacyanoferrate(II) into a highly insoluble, stable metal complex, which can then be collected and disposed of as solid hazardous waste. This process does not destroy the cyanide complex but removes it from the aqueous phase.[1][3]
Quantitative Parameters for Precipitation
| Parameter | Value/Reagent | Notes |
| pH Adjustment | 9.0 - 10.0 | Use sodium hydroxide (B78521) (NaOH) or calcium hydroxide [Ca(OH)₂] to raise the pH. This prevents HCN release and aids precipitation. |
| Precipitating Agent | Ferrous sulfate (B86663) (FeSO₄) or Copper(II) sulfate (CuSO₄) | Ferrous sulfate is often preferred due to lower cost. |
| Reagent Ratio | ~2:1 molar ratio of Cu²⁺ to [Fe(CN)₆]⁴⁻ | A slight excess of the precipitating agent ensures complete removal. |
| Reaction Time | > 30 minutes | Allow sufficient time for the precipitate to form and settle. |
Experimental Protocol: Precipitation with Ferrous Sulfate
-
Preparation: In a designated waste container within a fume hood, measure the volume of the ammonium hexacyanoferrate(II) waste solution.
-
pH Adjustment: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste until the pH is stable between 9.0 and 10.0. Monitor the pH using a calibrated pH meter.
-
Precipitation: Prepare a solution of ferrous sulfate (FeSO₄). Slowly add the ferrous sulfate solution to the alkaline waste while stirring. A solid precipitate of copper(II) ferrocyanide or other metal ferrocyanides will form.[1]
-
Settling: Turn off the stirrer and allow the precipitate to settle for at least one hour (or overnight for very dilute solutions).
-
Separation: Carefully decant the supernatant (the clear liquid). Test the supernatant for residual cyanide using an appropriate test kit. If cyanide levels are below the required discharge limits, it may be neutralized and disposed of as non-hazardous aqueous waste (check local regulations). If still above limits, repeat the precipitation step.
-
Waste Collection: Transfer the solid precipitate (sludge) into a clearly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection and disposal of the solid hazardous waste through your institution's environmental health and safety office or a licensed waste contractor.
Method 2: Chemical Oxidation (Alkaline Chlorination)
This method aims to destroy the cyanide complex, converting it to less toxic cyanate (B1221674) (OCN⁻) and ultimately to carbon dioxide and nitrogen gas. However, iron-cyanide complexes are very stable and may be resistant to standard alkaline chlorination.[4][5][6] This method is more suitable for facilities equipped to handle oxidation reactions and monitor their completion.
Quantitative Parameters for Two-Stage Alkaline Chlorination
| Parameter | Stage 1: Cyanide to Cyanate | Stage 2: Cyanate to CO₂ + N₂ | Notes |
| pH | 10.5 - 11.0 | 8.5 - 9.0 | pH control is critical to prevent the formation of toxic cyanogen (B1215507) chloride (CNCl).[4][5] |
| Oxidizing Agent | Sodium hypochlorite (B82951) (NaOCl) solution (household bleach is ~5-6%) | Sodium hypochlorite (NaOCl) solution | |
| ORP (Oxidation-Reduction Potential) | +250 mV to +400 mV | +300 mV to +600 mV | ORP monitoring is the most effective way to control the addition of the oxidizing agent.[5] |
| Reaction Time | ~15 - 60 minutes | ~45 - 90 minutes | Reaction times can vary based on concentration and temperature. |
Experimental Protocol: Two-Stage Alkaline Chlorination
Stage 1: Oxidation of Cyanide to Cyanate
-
Preparation: Place the ammonium hexacyanoferrate(II) waste solution in a suitable reaction vessel within a fume hood. Install a stirrer and probes for pH and ORP.
-
pH Adjustment: While stirring, add 1 M sodium hydroxide (NaOH) to raise the pH to between 10.5 and 11.0.
-
Oxidation: Slowly add sodium hypochlorite solution. Monitor the ORP. Continue adding the oxidant until the ORP is stable in the +250 to +400 mV range.[5]
-
Reaction: Allow the solution to react for at least 30-60 minutes, maintaining the pH and ORP levels.
Stage 2: Oxidation of Cyanate to CO₂ and N₂
-
pH Adjustment: Slowly and carefully add a dilute acid (e.g., 1 M hydrochloric acid) to lower the pH to between 8.5 and 9.0. DO NOT allow the pH to drop below 7 , as this could release residual HCN.
-
Second Oxidation: Continue to add sodium hypochlorite solution slowly until the ORP value is stable in the +300 to +600 mV range.[5]
-
Final Reaction: Allow the solution to react for 45-90 minutes.
-
Final Disposal: After the reaction is complete, the treated effluent should be tested for residual cyanide and chlorine. Neutralize the pH and consult your environmental health and safety office for proper disposal of the treated aqueous waste.
Considerations for Stable Iron Complexes
Standard alkaline chlorination is often ineffective for destroying the stable ferrocyanide complex.[6] For complete destruction, advanced oxidation processes (AOPs) may be required, which are typically performed by specialized waste disposal facilities. These methods can include:
-
Hydrogen Peroxide with a Copper Catalyst: Hydrogen peroxide is used to oxidize cyanide to cyanate, and copper ions are added to precipitate the ferrocyanide.[3][7]
-
Ozonation: The use of ozone, a powerful oxidant, to break down the complex.
-
UV-Assisted Oxidation: Combining UV irradiation with an oxidant like hydrogen peroxide (UV/H₂O₂) can generate highly reactive hydroxyl radicals to destroy the complex.[8]
-
High-Temperature Alkaline Hydrolysis: An industrial process that uses elevated temperatures and pressures to break down the iron-cyanide bond.[9]
For laboratories not equipped for these advanced methods, precipitation (Method 1) followed by disposal via a licensed contractor is the recommended and safest course of action.
References
- 1. sgs.com [sgs.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 4. oxy.com [oxy.com]
- 5. elbow-creek.com [elbow-creek.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Hydrogen Peroxide Cyanide Destruction Plant - 911Metallurgist [911metallurgist.com]
- 8. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 9. iwaponline.com [iwaponline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
